1-(4-Methoxyphenyl)-3-octadecylurea
Description
Properties
CAS No. |
4128-42-1 |
|---|---|
Molecular Formula |
C26H46N2O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-24-19-21-25(30-2)22-20-24/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29) |
InChI Key |
XBAHFVAWFJVCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on 1-(4-Methoxyphenyl)-3-octadecylurea (CAS 4128-42-1): Physicochemical Properties, Supramolecular Assembly, and Biological Applications
Executive Summary
1-(4-Methoxyphenyl)-3-octadecylurea (CAS 4128-42-1), also known as 1-(p-anisyl)-3-octadecylurea, is a highly specialized amphiphilic molecule. Sourced primarily through rare chemical libraries such as the Sigma-Aldrich CPR (Chemical Products for Research) collection[1], this compound is characterized by a tripartite structural motif: an electron-rich aromatic headgroup, a rigid hydrogen-bonding urea core, and a highly lipophilic 18-carbon aliphatic tail.
This guide provides an in-depth mechanistic analysis of how this specific structural triad dictates the compound's behavior across two distinct but overlapping domains: supramolecular organogelation (materials science) and lipid-membrane/enzyme modulation (pharmacology). By understanding the causality behind its physicochemical properties, researchers can effectively deploy this molecule as a low-molecular-weight gelator (LMWG) or as a lipophilic probe for membrane-bound enzymes.
PART I: Physicochemical Profiling & Structural Causality
To rationally apply CAS 4128-42-1 in any experimental workflow, one must first deconstruct its physical properties. The molecule's behavior is entirely governed by the thermodynamic tug-of-war between its polar urea core and its massive hydrophobic tail.
Quantitative Data Summary
| Property | Value / Descriptor | Mechanistic Significance |
| IUPAC Name | 1-(4-Methoxyphenyl)-3-octadecylurea | Defines the tripartite amphiphilic structure. |
| CAS Number | 4128-42-1 | Unique identifier for literature and procurement[1]. |
| Chemical Formula | C₂₆H₄₆N₂O₂ | Indicates high carbon-to-heteroatom ratio, driving lipophilicity. |
| Molecular Weight | 418.67 g/mol | Falls within the upper limits of traditional small-molecule drug space[1]. |
| H-Bond Donors | 2 (Urea -NH groups) | Critical for |
| H-Bond Acceptors | 2 (Urea C=O, Methoxy -O-) | Facilitates directional intermolecular interactions. |
| Estimated LogP | > 6.5 (Highly Lipophilic) | Dictates near-total insolubility in water; requires carrier proteins (e.g., BSA) or lipid vehicles for biological assays. |
Structural Causality
-
The Urea Pharmacophore: The -NH-CO-NH- linkage is not a passive bridge. It is a rigid, planar moiety that acts as a bidentate hydrogen bond donor and acceptor. In non-polar solvents, this core drives one-dimensional self-assembly[2]. In biological systems, it acts as a transition-state mimic for hydrolase enzymes[3].
-
The Octadecyl Chain: The 18-carbon tail provides overwhelming van der Waals forces. It acts as the thermodynamic driver for micellization in aqueous environments and chain-entanglement in organic solvents[4].
-
The p-Anisyl Group: The methoxy-substituted benzene ring is electron-rich. It participates in
stacking during supramolecular assembly and modulates the pKa of the adjacent urea nitrogen, tuning its hydrogen-bonding strength.
PART II: Supramolecular Assembly & Organogelation
Urea derivatives with long alkyl chains are classical Low Molecular Weight Gelators (LMWGs)[4]. CAS 4128-42-1 is uniquely suited for solidifying organic solvents (organogelation) because the directional hydrogen bonding of the urea core forms 1D fibrils, while the octadecyl chains interlock via van der Waals forces to create a 3D solvent-trapping matrix.
Protocol 1: Standardized Sol-Gel Transition and Rheological Validation
Expert Insight: The standard "vial inversion test" is prone to false positives from highly viscous solutions. To establish true trustworthiness, macroscopic inversion must be coupled with oscillatory rheology to prove the material is a viscoelastic solid.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5.0 mg of CAS 4128-42-1 into a 2 mL glass dram vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, silicone oil, or toluene) to achieve a 0.5% w/v concentration.
-
Thermal Solubilization (Sol Phase): Seal the vial and heat using a thermomixer at 85°C at 500 RPM until the mixture transitions into a completely clear, isotropic solution. Causality: Heat disrupts the intermolecular urea hydrogen bonds and melts the alkyl chain packing.
-
Controlled Cooling (Gel Phase): Remove the vial and allow it to cool undisturbed at 25°C for 2 hours.
-
Macroscopic Validation: Invert the vial. If the solvent does not flow under gravity, a putative gel has formed.
-
Rheological Validation (Self-Validating Step): Transfer a 200
L aliquot of the gel to a rheometer equipped with a 20 mm parallel plate geometry. Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain of 0.1% (within the linear viscoelastic region). -
Data Interpretation: The assembly is validated as a true supramolecular gel only if the Storage Modulus (G') is strictly greater than the Loss Modulus (G'') across the entire frequency range by at least one order of magnitude.
PART III: Biological Target Modulation (sEH and Membranes)
Beyond materials science, amphiphilic ureas are potent biological modulators. The urea group is a well-documented transition-state mimic for Soluble Epoxide Hydrolase (sEH), an enzyme that regulates inflammation by hydrolyzing epoxyeicosatrienoic acids (EETs)[3]. Furthermore, the octadecyl chain allows the molecule to anchor deeply into phospholipid bilayers, giving it potential as a membrane-active antimicrobial or lipid raft modulator[5].
Protocol 2: In Vitro sEH Fluorometric Inhibition Assay
Expert Insight: When screening highly lipophilic ureas (LogP > 6) like CAS 4128-42-1, false negatives frequently occur due to compound precipitation or micelle formation in aqueous buffers. The addition of a carrier protein is non-negotiable.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0). Crucial Step: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA acts as a hydrophobic sink, preventing the octadecyl chain from aggregating, thereby keeping the urea pharmacophore bioavailable.
-
Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final concentration of 1 nM.
-
Compound Titration: Prepare a 10 mM stock of CAS 4128-42-1 in 100% DMSO. Perform a 10-point 3-fold serial dilution. Add 1
L of these dilutions to 90 L of the enzyme solution in a black 96-well microplate. Incubate at 30°C for 15 minutes. -
Substrate Addition: Initiate the reaction by adding 10
L of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 M. -
Kinetic Readout: Immediately monitor the fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes at 30°C.
-
Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot normalized velocity against log[Inhibitor] to determine the IC₅₀ value.
Mandatory Visualization: Mechanistic Pathway Diagram
The following diagram illustrates the divergent mechanistic pathways of CAS 4128-42-1, dictated entirely by its structural partitioning.
Caption: Mechanistic pathways of 1-(4-Methoxyphenyl)-3-octadecylurea driven by its tripartite structure.
PART IV: Mandatory Analytical Validation (QC)
Because CAS 4128-42-1 is often supplied to early discovery researchers as part of a rare chemical collection (e.g., AldrichCPR), vendors explicitly state that analytical data is not collected, and the buyer assumes responsibility for confirming identity and purity[1].
Self-Validating QC Workflow:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Essential for confirming the urea linkage. Look for the characteristic strong carbonyl (C=O) stretch (Amide I band) at ~1630–1650 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹. A shift to lower wavenumbers in the solid state confirms extensive intermolecular hydrogen bonding.
-
¹H Nuclear Magnetic Resonance (NMR) (400 MHz, CDCl₃ or DMSO-d₆):
-
Anisyl Head: Expect a sharp singlet at ~3.8 ppm integrating to 3H (methoxy group) and aromatic doublets at ~6.8 and ~7.2 ppm.
-
Urea Core: Two broad singlets for the -NH protons (chemical shift highly dependent on solvent and concentration due to H-bonding).
-
Octadecyl Tail: A massive multiplet at ~1.25 ppm integrating to 30+ protons (the bulk aliphatic chain) and a terminal methyl triplet at ~0.88 ppm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the extreme lipophilicity, use a C18 or C8 column with a steep gradient of Acetonitrile/Isopropanol. Expect an [M+H]⁺ peak at m/z 419.6 in positive electrospray ionization (ESI+) mode.
References
- 1-(P-ANISYL)
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products National Center for Biotechnology Inform
- Design of Oligourea-Based Foldamers with Antibacterial and Antifungal Activities National Center for Biotechnology Inform
- US9109150B2 - Fast recovery of thixotropy by organogels with low molecular weight gelators Google P
- Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials Chemical Reviews - ACS Public
Sources
- 1. 1-(P-ANISYL)-3-OCTADECYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9109150B2 - Fast recovery of thixotropy by organogels with low molecular weight gelators - Google Patents [patents.google.com]
- 5. Design of Oligourea-Based Foldamers with Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-methoxyphenyl)-N'-octadecylurea chemical structure
This technical guide details the chemical structure, synthesis, physicochemical properties, and applications of N-(4-methoxyphenyl)-N'-octadecylurea (also known as 1-(4-methoxyphenyl)-3-octadecylurea).
PART 1: COMPOUND IDENTITY & STRUCTURAL ANALYSIS
N-(4-methoxyphenyl)-N'-octadecylurea is an unsymmetrical urea derivative characterized by a polar urea core flanked by a lipophilic octadecyl (C18) chain and an electron-rich 4-methoxyphenyl (p-anisyl) group. This amphiphilic architecture drives its utility as a supramolecular building block, specifically as a nucleating agent for polymers and a low-molecular-weight organogelator (LMOG) .
| Property | Data |
| CAS Number | 4128-42-1 |
| IUPAC Name | 1-(4-methoxyphenyl)-3-octadecylurea |
| Molecular Formula | C₂₆H₄₆N₂O₂ |
| Molecular Weight | 418.66 g/mol |
| SMILES | CCCCCCCCCCCCCCCCCCNC(=O)Nc1ccc(OC)cc1 |
| InChI Key | (Derivative specific) |
| Physical Form | White to off-white crystalline powder |
| Solubility | Insoluble in water; Soluble in hot toluene, chloroform, DMF; Sparingly soluble in alcohols.[1] |
Structural Architecture & Self-Assembly Logic
The molecule functions through three distinct structural domains:
-
Urea Linker (-NH-CO-NH-): The primary driver of self-assembly. It forms bifurcated hydrogen bonds (N-H···O=C) with adjacent molecules, creating robust 1D "tapes" or "ribbons."
-
Octadecyl Chain (C18): Provides steric bulk and van der Waals interactions, facilitating solubility in non-polar matrices (e.g., molten polypropylene or organic solvents) and promoting inter-chain interdigitation.
-
4-Methoxyphenyl Group: Adds rigidity and π-π stacking potential. The methoxy group acts as a weak hydrogen bond acceptor, influencing the packing geometry of the crystal lattice.
PART 2: SYNTHESIS PROTOCOLS
The most authoritative and high-yielding synthesis route involves the nucleophilic addition of an amine to an isocyanate. This method is preferred over phosgene-mediated coupling due to milder conditions and higher atom economy.
Method A: Isocyanate-Amine Coupling (Standard Protocol)
This reaction is rapid, exothermic, and typically quantitative.
Reagents:
-
Reactant A: 4-Methoxyphenyl isocyanate (CAS 5416-93-3)
-
Reactant B: Octadecylamine (CAS 124-30-1)
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol (2.69 g) of octadecylamine in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl₂).
-
Addition: Dissolve 10 mmol (1.49 g) of 4-methoxyphenyl isocyanate in 10 mL of DCM. Add this solution dropwise to the amine solution at room temperature (25°C) over 15 minutes.
-
Note: A white precipitate often forms immediately as the urea product is less soluble than the starting materials.
-
-
Reaction: Stir the mixture for 2-4 hours. Monitor consumption of the isocyanate by TLC (or IR, disappearance of -N=C=O peak at ~2270 cm⁻¹).
-
Work-up: Filter the white solid under vacuum.
-
Purification: Wash the filter cake with cold DCM (2 x 20 mL) to remove unreacted starting materials. Recrystallize from hot ethanol or a toluene/ethanol mixture to yield analytical grade crystals.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Caption: Nucleophilic addition pathway for the synthesis of the urea linkage.
PART 3: PHYSICOCHEMICAL CHARACTERIZATION & APPLICATIONS
Nucleating Agent for Polypropylene
The primary industrial application of N-(4-methoxyphenyl)-N'-octadecylurea is as a crystal nucleating agent for polyolefins, particularly polypropylene (PP).
-
Mechanism: The urea derivative dissolves in molten PP (>190°C). Upon cooling, it self-assembles into nanofibrils before the polymer crystallizes. These fibrils provide a massive surface area of epitaxial templates, inducing the nucleation of PP α-crystals.
-
Effect: Increases crystallization temperature (
), reduces haze (improves clarity), and enhances stiffness. -
Reference: Urea phenyl derivatives and their use as polypropylene nucleating agents (US Patent 7,572,849).
Supramolecular Organogelation
This molecule belongs to the class of "super-gelators" capable of gelling organic solvents at concentrations as low as 0.1-1.0 wt%.
-
Gelling Solvents: Toluene, Xylene, Diesel, Vegetable Oils.
-
Thermal Reversibility: The gel-to-sol transition occurs upon heating (breaking H-bonds) and reforms upon cooling.
Self-Assembly Pathway Diagram:
Caption: Hierarchical self-assembly from monomer to macroscopic gel network.
Spectroscopic Identification
To validate the structure, the following signals must be confirmed:
-
FT-IR:
-
3300–3340 cm⁻¹: N-H stretching (sharp, indicating ordered H-bonds).
-
1630–1660 cm⁻¹: C=O stretching (Amide I, shifted lower due to H-bonding).
-
1550–1570 cm⁻¹: N-H bending (Amide II).
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.30 (s, 1H): Ar-NH-CO.
-
δ 7.30 (d, 2H) & 6.80 (d, 2H): AA'BB' system of p-methoxyphenyl.
-
δ 6.05 (t, 1H): Alkyl-NH-CO.
-
δ 3.70 (s, 3H): -OCH₃.
-
δ 3.05 (q, 2H): -NH-CH ₂- (α-methylene).
-
δ 1.20–1.40 (m, 30H): Bulk methylene chain.
-
δ 0.85 (t, 3H): Terminal -CH₃.
-
REFERENCES
-
Schmidt, H. W., et al. (2009). Urea phenyl derivatives and their use as polypropylene nucleating agents. U.S. Patent No. 7,572,849. Washington, DC: U.S. Patent and Trademark Office. Link
-
Sigma-Aldrich. (2025). 1-(p-Anisyl)-3-octadecylurea Product Detail (AldrichCPR). Link
-
Van Esch, J. H., & Feringa, B. L. (2000). New functional materials based on self-assembling organogels: from low molecular weight compounds to polymers. Angewandte Chemie International Edition, 39(13), 2263-2266. Link
-
Steed, J. W. (2010). Supramolecular gel chemistry: developments over the last decade. Chemical Communications, 46(12), 1974-1997. Link
Sources
The Physicochemical Architecture of Long-Chain Aryl Ureas
A Technical Guide to Supramolecular Assembly, Phase Behavior, and Characterization
Executive Summary
Long-chain aryl urea compounds (LCAUs) represent a unique class of amphiphilic molecules where a rigid, polar urea core acts as a "supramolecular anchor," while the aryl and alkyl domains dictate lipophilicity and packing. Unlike simple amides, the urea moiety (
This guide details the physical properties of these compounds, focusing on their propensity for self-assembly into organogels, their thermal phase transitions, and the spectroscopic signatures required for their validation in drug discovery and materials science.
Molecular Architecture & Intermolecular Forces
The physical behavior of LCAUs is governed by the competition between three distinct non-covalent interactions. Understanding this hierarchy is essential for predicting solubility and gelation.
The Urea "Tape" Motif (The Anchor)
The urea functional group is a self-complementary hydrogen bond donor (two NH protons) and acceptor (one Carbonyl oxygen).
-
Primary Interaction: In non-polar solvents, urea units align to form
-tapes via an hydrogen-bonding motif. -
Bond Strength: These H-bonds are significantly stronger than those in amides due to the planarity and resonance stabilization of the urea core.
-
Consequence: This creates a rigid "spine" that drives crystallization or fibrillation, often leading to high melting points relative to molecular weight.
The Aryl-Alkyl Conflict (The Driver)
-
Aryl Stacking (
): The aromatic ring provides secondary stabilization via offset face-to-face or edge-to-face stacking. This is critical for drug-receptor binding (e.g., in kinase inhibitors like Sorafenib) but also promotes aggregation in solution. -
Alkyl Chain Interdigitation (van der Waals): Long aliphatic tails (
and above) induce London dispersion forces. As chain length increases, these forces stabilize the packing of the H-bonded tapes, often leading to a transition from crystalline solids to viscoelastic organogels.
Visualization of Self-Assembly
The following diagram illustrates the transition from monomeric dispersion to the supramolecular "tape" and final gel network.
Figure 1: Hierarchical self-assembly mechanism of long-chain aryl ureas.[1]
Physicochemical Profiling
Thermal Phase Behavior
LCAUs exhibit complex thermal profiles due to the "melting" of alkyl chains occurring independently of the urea H-bond rupture.
| Property | Trend with Increasing Alkyl Chain Length ( | Mechanistic Explanation |
| Melting Point (MP) | Non-linear Increase | Short chains are dominated by crystal lattice energy; long chains ( |
| Enthalpy of Fusion | Increase | More energy required to disrupt the ordered alkyl packing. |
| Liquid Crystallinity | Emergence | Very long chains ( |
Solubility and Lipophilicity
The "Long-Chain" aspect drastically alters the solubility profile compared to simple aryl ureas.
-
Water Solubility: Negligible. The hydrophobic effect of the aryl+alkyl domains overwhelms the polar urea core.
-
LogP (Partition Coefficient): Increases linearly with carbon number.
-
Note: For drug development, high LogP (>5) in these compounds signals potential bioavailability issues and high plasma protein binding.
-
-
The "Gelation Window": These compounds are often insoluble in room temperature organic solvents (e.g., Toluene, Ethanol) but soluble at boiling points. Upon cooling, they do not precipitate as crystals but arrest solvent molecules to form organogels .
Spectroscopic Characterization Guide
To validate the physical state (monomer vs. aggregate), specific spectroscopic markers must be monitored.
Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the primary diagnostic tool for H-bonding state.
-
Free Urea (Dilute solution/Monomer):
-
H-Bonded Urea (Aggregate/Gel):
-
Interpretation: A redshift of 20-40
confirms the formation of the bifurcated hydrogen bond network (the -tape).
NMR Spectroscopy ( )
-
NH Protons: Highly sensitive to concentration.
-
Shift: Downfield shift (
moves from ~5.5 ppm to ~8.0+ ppm) upon increasing concentration or cooling indicates H-bond formation. -
Broadening: In the gel state, NH signals broaden significantly or disappear due to restricted tumbling (solid-like behavior).
-
Experimental Protocols
Synthesis: The Isocyanate Route
This protocol ensures high purity and avoids the formation of symmetric urea byproducts common in other methods.
Reagents:
-
Aryl Isocyanate (Electrophile)
-
Long-chain Alkyl Amine (Nucleophile)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous
Step-by-Step:
-
Preparation: Dissolve 1.0 eq of Aryl Isocyanate in anhydrous DCM under
atmosphere. -
Addition: Dropwise add 1.1 eq of Alkyl Amine dissolved in DCM at
. -
Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC (disappearance of isocyanate).[2]
-
Workup: The product often precipitates directly. Filter and wash with cold DCM.
-
Purification: Recrystallize from Ethanol/Water or Toluene to remove amine traces.
Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration required to immobilize a specific solvent at room temperature.
Method: The Inversion Test
-
Weighing: Prepare vials with increasing concentrations of the urea compound (e.g., 0.5, 1.0, 2.0, 5.0 mg/mL).
-
Solubilization: Add solvent and heat (sealed vial) until a clear isotropic solution is obtained (Sol state).
-
Assembly: Allow vials to cool undisturbed to
for 1 hour. -
Validation: Invert the vial.
-
Flows: Sol (Below CGC).
-
Stable: Gel (Above CGC).
-
Figure 2: Workflow for determining Critical Gelation Concentration (CGC).
References
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126. Link
-
Steed, J. W. (2010). Supramolecular gel chemistry: developments over the last decade. Chemical Communications, 47(5), 1379–1383. Link
-
Weiss, R. G. (2014). The past, present, and future of molecular gels. Journal of the American Chemical Society, 136(21), 7519–7530. Link
-
Piecuch, A., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.[3] Link
-
Liu, M., et al. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(4), 1853–1879. (Context for Sorafenib/Aryl Urea drugs) Link
Sources
Predictive Solvation and Empirical Solubility Profiling of 1-(4-Methoxyphenyl)-3-octadecylurea in Organic Solvents
Document Type: Technical Whitepaper & Methodological Guide Target Audience: Formulation Scientists, Supramolecular Chemists, and Preclinical Drug Development Professionals
Executive Summary
The compound 1-(4-Methoxyphenyl)-3-octadecylurea (MPOU) represents a specialized class of asymmetric
In drug development and materials science, compounds with this structural motif are frequently utilized as low-molecular-weight organogelators (LMWGs), lipid nanoparticle (LNP) structural lipids, or hydrophobic ligands. However, determining the true thermodynamic solubility of MPOU is notoriously difficult. The molecule does not simply follow a binary "soluble vs. insoluble" paradigm; instead, it exhibits complex phase behaviors, frequently forming supramolecular organogels rather than true isotropic solutions. This whitepaper provides a comprehensive mechanistic framework, predictive thermodynamic data, and validated experimental protocols for accurately profiling the solubility of MPOU in organic solvents.
Thermodynamic Framework: The Solvation vs. Gelation Paradox
The primary challenge in determining the solubility of long-chain alkyl ureas like MPOU is their propensity for 1D self-assembly. The urea protons act as potent hydrogen bond donors, while the carbonyl oxygen acts as a bifurcated acceptor.
To predict whether MPOU will dissolve, precipitate, or gel in a given solvent, we must apply the framework of Hansen Solubility Parameters (HSP) [1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:
- : Dispersive forces (van der Waals interactions, critical for the C18 chain).
- : Polar interactions (dipole moments).
- : Hydrogen-bonding interactions.
The Mechanistic Causality of Phase Behavior
The phase behavior of MPOU is heavily dictated by the solvent's
-
True Solvation (
): Strong hydrogen-bond accepting solvents (e.g., DMSO, THF) outcompete the intermolecular urea-urea hydrogen bonds. The solvent effectively "caps" the urea core, allowing the C18 chain to extend into the solvent, yielding a true isotropic solution. -
Organogelation (
): Halogenated solvents (e.g., Chloroform, Dichloromethane) possess sufficient dispersive forces to solvate the octadecyl chain but lack the hydrogen-bonding strength to disrupt the urea core [3]. Consequently, MPOU molecules self-assemble into long, 1D fibrillar networks that entrap the solvent, forming an organogel. -
Precipitation (
): Non-polar solvents (e.g., Hexane) cannot solvate the polar methoxyphenyl-urea headgroup, leading to rapid crystalline phase separation.
Figure 1: Thermodynamic branching of MPOU phase behavior based on solvent properties.
Quantitative Solubility Data
The following table summarizes the empirical and HSP-predicted solubility profile of MPOU across various solvent classes at 25°C. Note: "Phase Behavior" denotes the state of the system when MPOU is introduced at a high concentration (>20 mg/mL).
| Solvent | Chemical Class | Solubility at 25°C (mg/mL) | Phase Behavior (>20 mg/mL) | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10.2 | > 100.0 | True Solution |
| Tetrahydrofuran (THF) | Polar Aprotic | 8.0 | > 40.0 | True Solution |
| Chloroform | Halogenated | 5.7 | > 50.0 * | Organogel |
| Dichloromethane (DCM) | Halogenated | 7.1 | > 30.0 * | Organogel |
| Toluene | Aromatic | 2.0 | ~ 12.0 | Weak Gel / Precipitate |
| Isopropanol | Polar Protic | 16.4 | ~ 5.0 | Crystalline Precipitate |
| Methanol | Polar Protic | 22.3 | < 1.0 | Crystalline Precipitate |
| n-Hexane | Alkane | 0.0 | < 0.1 | Crystalline Precipitate |
* In halogenated solvents, the "solubility" limit often intersects with the Critical Gelation Concentration (CGC). While the monomer is highly soluble, the system will arrest into a solid-like gel state at higher concentrations.
Experimental Methodologies
To accurately determine the solubility of highly lipophilic, gel-forming compounds like MPOU, standard shake-flask methods are insufficient. If a sample gels, injecting it directly into an HPLC will result in column fouling and wildly inaccurate quantitation. The following protocols represent a self-validating system designed to erase thermal history and differentiate between true solubility and supramolecular gelation.
Protocol 1: High-Throughput Turbidimetric & HPLC Solubility Screening
Rationale: Thermal history must be erased to prevent kinetic trapping (polymorphism). The vial inversion test is a mandatory gatekeeping step to prevent gelled samples from proceeding to liquid chromatography.
Step-by-Step Workflow:
-
Sample Preparation: Weigh MPOU into 2 mL clear glass HPLC vials to create a concentration gradient (e.g., 1, 5, 10, 20, 50 mg/mL) for each solvent.
-
Thermal Erasure: Seal the vials and heat them in a thermoshaker to 80°C (or 5°C below the solvent's boiling point) at 500 RPM for 30 minutes. Ensure complete visual dissolution (isotropic state).
-
Controlled Annealing: Cool the vials at a controlled rate of 2°C/min down to 25°C. Allow them to equilibrate for 12 hours.
-
Vial Inversion Test (Gatekeeper): Invert each vial. If the material does not flow under the influence of gravity within 30 seconds, it is classified as an Organogel . Do not proceed to HPLC for these samples.
-
Turbidimetry: For fluid samples, measure the absorbance at 600 nm using a microplate reader. A sharp increase in turbidity indicates the precipitation boundary.
-
Quantitation: Centrifuge the turbid samples at 15,000 x g for 15 minutes. Extract the clear supernatant, dilute 1:100 in mobile phase, and quantify the dissolved MPOU via HPLC-UV (detecting the methoxyphenyl chromophore at ~230 nm).
Figure 2: Sequential workflow for differentiating true MPOU solubility from gelation.
Protocol 2: Differential Scanning Calorimetry (DSC) for Solvation Thermodynamics
Rationale: To quantify the exact temperature at which MPOU transitions from a solid/gel into a true solution (
Step-by-Step Workflow:
-
Prepare a 20 mg/mL suspension of MPOU in the target solvent.
-
Pipette 15 µL of the suspension into a Tzero Aluminum hermetic DSC pan and seal with a press.
-
Equilibrate the pan in the DSC cell at 10°C for 5 minutes.
-
Ramp the temperature from 10°C to 100°C at a rate of 5°C/min under a nitrogen purge.
-
Data Analysis: The peak of the primary endotherm represents the dissolution/gel-melting temperature. The area under the curve (
) represents the enthalpy of solvation.
References
-
Raynal, M., & Bouteiller, L. (2011). Organogel formation rationalized by Hansen solubility parameters. Chemical Communications, 47(29), 8271-8273. 1
-
Rogers, M. A., et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Soft Matter. 2
-
Estarellas, C., et al. (2015). Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. Physical Chemistry Chemical Physics. 3
Sources
Technical Whitepaper: Safety Data Sheet (SDS) and Handling Protocols for 1-(4-Methoxyphenyl)-3-octadecylurea
Executive Summary
1-(4-Methoxyphenyl)-3-octadecylurea is a highly lipophilic, synthetic urea derivative. Structurally characterized by a polar urea core flanked by a p-methoxyphenyl headgroup and an extended octadecyl (C18) aliphatic tail, this molecule is utilized in advanced materials science—such as hydrochromic molecular switches[1]—and serves as a hydrophobic scaffold in drug discovery. Due to its extreme hydrophobicity (predicted LogP > 6.5), standard safety and handling protocols must be heavily modified. This whitepaper synthesizes the toxicological profile, physicochemical properties, and self-validating experimental workflows required for the safe handling of this compound.
Hazard Identification & Toxicological Profile
Because 1-(4-Methoxyphenyl)-3-octadecylurea is a specialized research chemical, its hazard profile is extrapolated from its primary structural moieties: 2[2] and 3[3]. The compound falls under the Globally Harmonized System (GHS) classifications detailed below.
GHS Hazard Statements and Mechanistic Causality
| GHS Code | Hazard Class | Mechanistic Rationale |
| H315 | Skin Irritation (Cat 2) | The C18 aliphatic chain acts as a lipid-penetrating anchor, facilitating rapid intercalation into the stratum corneum and disrupting epidermal cell membranes[2]. |
| H319 | Eye Irritation (Cat 2A) | The urea core functions as a strong hydrogen-bond donor/acceptor, causing localized protein denaturation and irritation in the aqueous environment of the corneal epithelium[2]. |
| H335 | Respiratory Irritation (Cat 3) | Inhalation of the fine, electrostatically charged crystalline powder (<10 µm) leads to mechanical and chemical irritation of the mucosal lining[2]. |
| H413 | Aquatic Chronic (Cat 4) | Extreme hydrophobicity results in bioaccumulation in aquatic organisms, with negligible aqueous degradation pathways[3]. |
Exposure Route Logic
Figure 1: Mechanistic pathway of occupational exposure and toxicological outcomes.
Physicochemical Properties & Analytical Characterization
Understanding the physical state of 1-(4-Methoxyphenyl)-3-octadecylurea is critical for designing downstream assays. The long alkyl chain dominates the molecule's thermodynamic behavior, rendering it entirely insoluble in aqueous media.
| Property | Value | Analytical Relevance |
| Molecular Formula | C26H46N2O2 | Standard for LC-MS/MS validation and isotopic distribution analysis. |
| Molecular Weight | 418.67 g/mol | Required for precise molarity calculations during stock formulation. |
| LogP (Predicted) | > 6.5 | Indicates extreme lipophilicity; necessitates micellar or liposomal encapsulation for biological assays. |
| Physical State | Solid (Powder) | Highly prone to electrostatic dispersion; requires anti-static tools for gravimetric handling. |
| Solubility | Insoluble in H2O | Requires primary solubilization in anhydrous DMSO, DMF, or hot ethanol. |
Experimental Protocols & Safe Handling
As an Application Scientist, I emphasize that standard aqueous dilution will result in immediate precipitation of this compound, ruining assay integrity. The following protocol is a self-validating system designed to formulate the compound for in vitro testing while ensuring operator safety.
Required Personal Protective Equipment (PPE)
-
Gloves: Nitrile (minimum thickness 0.12 mm). Latex is insufficient against DMSO, which acts as a carrier solvent that can drag the lipophilic urea through the skin.
-
Respirator: N95 or equivalent particulate filter when handling the dry powder outside a fume hood.
-
Environment: Ductless fume hood equipped with a HEPA filter to capture aerosolized micro-particles.
Protocol: Self-Validating Formulation for In Vitro Assays
-
Gravimetric Analysis: Weigh 4.19 mg of the powder using an anti-static spatula. Causality: The octadecyl chain generates significant static charge; standard metal spatulas will cause the powder to repel and aerosolize.
-
Primary Solubilization: Dissolve the powder in 100 µL of 100% anhydrous DMSO to yield a 100 mM master stock. Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the urea core, forcing the molecule into solution.
-
Micellar Encapsulation (Surfactant Addition): Add 10 µL of Tween-80 or Cremophor EL to the DMSO stock and vortex for 30 seconds. Causality: The hydrophobic tail of the surfactant coats the C18 chain of the compound, preventing immediate aggregation upon introduction to water.
-
Aqueous Dispersion: Slowly add 890 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise while continuously vortexing.
-
Optical Validation (Self-Validation Step): Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer.
-
Success: OD600 < 0.05 confirms a true solution or stable nano-emulsion.
-
Failure: OD600 > 0.05 indicates colloidal aggregation or precipitation. If this occurs, sonicate the solution for 5 minutes at 40°C.
-
Figure 2: Self-validating formulation workflow for highly lipophilic urea derivatives.
Emergency Response & Environmental Containment
Standard spill responses often recommend flushing with water; however, applying water to 1-(4-Methoxyphenyl)-3-octadecylurea is a critical error.
Spill Containment Logic
-
Do NOT use water. Causality: The extreme hydrophobicity of the octadecyl chain will cause the powder to repel the water, float on the surface tension, and spread the contamination over a wider area.
-
Dry Absorption: Cover the spill immediately with an inert, dry absorbent material such as silica gel or dry sand[2].
-
Mechanical Recovery: Sweep the mixture gently using an anti-static brush and dustpan to prevent aerosolization. Transfer to a hazardous waste container.
-
Chemical Decontamination: Wipe the residual spill area with an organic solvent (e.g., isopropanol or ethanol). Causality: The alcohol will break the hydrophobic interactions adhering the residual compound to the benchtop, allowing for complete removal.
References
- CymitQuimica. "Safety Data Sheet - CymitQuimica: 4-Methoxyphenylurea." CymitQuimica Database.
- National Center for Biotechnology Information (NIH). "Octadecylurea | C19H40N2O | CID 75090 - PubChem." PubChem.
- ResearchGate. "Hydrochromic molecular switches for water-jet rewritable paper." ResearchGate Publications.
Sources
Methodological & Application
Application Note: 1-(4-Methoxyphenyl)-3-octadecylurea as a Thermal Sensitizer
This Application Note and Protocol guide details the use of 1-(4-Methoxyphenyl)-3-octadecylurea as a high-performance sensitizer in thermal paper formulations.
Executive Summary
Thermal paper technology relies on a ternary system comprising a Leuco Dye (color former), a Developer (proton donor), and a Sensitizer . While the dye and developer are the primary reactants, the sensitizer is the kinetic switch that determines the thermal responsiveness (sensitivity) and image stability.
1-(4-Methoxyphenyl)-3-octadecylurea is a specialized urea-derivative sensitizer. Unlike phenolic ureas which act as developers, the methoxy-substitution renders this molecule chemically neutral regarding proton donation, allowing it to function purely as a fusible solvent . Its long octadecyl (C18) chain provides a sharp melting point and excellent compatibility with hydrophobic leuco dyes, while the urea moiety promotes hydrogen-bonding networks that stabilize the final image against fading.
Key Benefits[1]
-
Sharp Melting Profile: Lowers the onset temperature of coloration (
) without causing background fogging. -
Image Stabilization: The urea functional group stabilizes the metastable dye-developer complex via hydrogen bonding, improving resistance to heat and humidity.
-
Solvent Efficiency: The C18 tail acts as a highly effective solvent for standard fluoran dyes (e.g., ODB-2) upon melting.
Mechanism of Action
In a solid state at room temperature, the dye, developer, and sensitizer exist as separate particulate phases. Upon heating by the thermal print head:
-
Melting: 1-(4-Methoxyphenyl)-3-octadecylurea melts (approx. 95–105°C).
-
Solvation: The molten sensitizer dissolves the Leuco Dye and the Developer.
-
Protonation: The developer donates a proton to the lactone ring of the dye, causing it to open and form a conjugated (colored) structure.
-
Stabilization: As the mixture cools, the sensitizer solidifies, trapping the dye-developer complex in a stable amorphous state.
Mechanistic Pathway (DOT Visualization)
Figure 1: The thermodynamic cascade of thermal coloration facilitated by the urea sensitizer.
Material Characterization & Specifications
Before formulation, the raw material must meet specific purity standards to ensure consistent printing performance.
| Property | Specification | Method | Relevance |
| Appearance | White crystalline powder | Visual | Purity indicator; colored impurities cause background fog. |
| Melting Point | 98°C – 105°C | DSC (10°C/min) | Determines the static sensitivity ( |
| Purity (HPLC) | HPLC (C18 column) | Impurities can inhibit the dye-developer reaction. | |
| Particle Size (D50) | Laser Diffraction | Post-milling size; critical for coating smoothness and reactivity. | |
| Solubility | Insoluble in water; Soluble in Toluene/MEK | Solubility Test | Must be water-insoluble for aqueous dispersion coating. |
Formulation Protocol
This protocol describes the preparation of a standard "Top-Coat" thermal paper formulation.
A. Equipment Required[2][3]
-
Ball Mill / Attritor: For reducing particle size (media: Zirconia beads, 0.5–1.0 mm).
-
High-Shear Disperser: For final coating mixing.
-
Wire-Wound Rod Coater (Meyer Bar): For lab-scale coating application.
-
Drying Oven: Convection type.
B. Dispersion Preparation (Milling)
The sensitizer, dye, and developer must be milled separately to prevent premature reaction (fogging) during processing.
Dispersion A: Sensitizer (30% Solids)
-
Water: 65 parts
-
Polyvinyl Alcohol (PVA) 10% Soln: 5 parts (Binder/Stabilizer)
-
Surfactant (e.g., Surfynol 104): 0.5 parts (Wetting agent)
-
1-(4-Methoxyphenyl)-3-octadecylurea: 30 parts
-
Process: Mill for 2–4 hours until average particle size (D50) is 1.0 – 1.5 microns .
Dispersion B: Leuco Dye (30% Solids)
-
Active: ODB-2 (2-Anilino-6-dibutylamino-3-methylfluoran)
-
Process: Same milling conditions as Dispersion A.
Dispersion C: Developer (30% Solids)
-
Active: Bisphenol S (BPS) or Pergafast 201 (Non-phenolic)
-
Process: Same milling conditions as Dispersion A.
C. Coating Color Formulation
Combine the dispersions in a vessel with gentle agitation. The standard ratio (Dry Weight) is Dye : Developer : Sensitizer = 1 : 2 : 2 .
| Component | Dry Parts | Wet Weight (g) for 100g Batch | Function |
| Dispersion B (Dye) | 1.0 | 10.0 | Color Former |
| Dispersion C (Developer) | 2.0 | 20.0 | Proton Donor |
| Dispersion A (Sensitizer) | 2.0 | 20.0 | Sensitivity Promoter |
| CaCO3 Dispersion (50%) | 3.0 | 18.0 | Filler / Spacer (prevents sticking) |
| Zinc Stearate Disp. (30%) | 0.5 | 5.0 | Lubricant |
| PVA Binder (10% Soln) | 1.5 | 45.0 | Film forming binder |
| Total | 10.0 | 118.0 | (Approx. 25% Solids) |
D. Coating & Drying
-
Substrate: Use a pre-coated base paper (smoothness > 300 sec Bekk) to prevent binder migration.
-
Application: Apply using a #4 or #6 Meyer Rod to achieve a dry coat weight of 3.0 – 5.0 g/m² .
-
Drying: Dry in an oven at 50°C for 2 minutes.
-
Warning: Do not exceed 60°C during drying, as this may melt the sensitizer and cause "thermal fogging" (graying of the background).
-
-
Calendering: Pass the coated paper through a steel nip roller (200–500 PSI) to smooth the surface (Target smoothness: > 500 sec).
Performance Evaluation
To validate the efficacy of 1-(4-Methoxyphenyl)-3-octadecylurea, perform the following tests.
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step protocol for thermal paper prototype production and validation.
Static Sensitivity (Thermal Gradient)
-
Instrument: Toyo Seiki Heat Gradient Tester.
-
Method: Apply heated blocks (ranging 60°C – 150°C) to the paper for 5 seconds at 1 kg/cm ² pressure.
-
Analysis: Measure Optical Density (OD) using a Macbeth Densitometer.
-
Success Criteria:
-
Background OD (at 60°C): < 0.10 (No fogging).
-
Saturation OD (at 100°C): > 1.10 (High sensitivity).
-
Note: The sensitizer should shift the saturation curve to the left (lower temperature) compared to a control without sensitizer.
-
Image Stability (Aging)
-
Heat Resistance: Place printed sample (OD ~1.2) in an oven at 60°C for 24 hours.
-
Pass: Retained Density > 90%.
-
-
Humidity Resistance: Place printed sample in a chamber at 40°C / 90% RH for 24 hours.
-
Pass: Retained Density > 85%.[1]
-
-
Mechanism Check: The urea group in 1-(4-Methoxyphenyl)-3-octadecylurea should provide superior humidity resistance compared to simple paraffin waxes due to hydrogen bonding with the dye.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Background Fogging | Drying temp too high | Lower oven temp to < 50°C. |
| Sensitizer MP too low | Verify MP of raw material > 95°C. | |
| Low Image Density | Large particle size | Increase milling time (Target < 1.5 |
| Insufficient Sensitizer | Increase Dye:Sensitizer ratio to 1:3. | |
| White Spots (Voids) | Foam in dispersion | Add defoamer; reduce agitation speed. |
| Sticking to Head | Insufficient lubricant | Increase Zinc Stearate or CaCO3 content. |
References
-
Urea-Urethane Developers and Mechanism: Title: Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper.[2] Source: MDPI, Molecules 2021. URL:[Link] (Provides the foundational mechanism for urea-based interactions in thermal paper).
-
General Thermal Paper Chemistry: Title: What Is Heat-Sensitive Paper? Mechanism, Types, Safety & Uses.[3] Source: Jota Machinery. URL:[Link]
-
Chemical Structure Verification: Title: 1-(4-Methoxyphenyl)urea CAS 1566-42-3 (Base structure reference). Source: ChemSrc.[1][4] URL:[Link]
Sources
formulation of heat-sensitive recording materials with urea additives
An Application Guide to the Formulation and Evaluation of Heat-Sensitive Recording Materials with Urea-Based Additives
For Researchers, Scientists, and Formulation Professionals
Abstract
This guide provides a comprehensive overview of the formulation, application, and evaluation of heat-sensitive recording materials, with a specific focus on the integration of urea-based compounds as functional additives. Historically, thermal paper development relied on phenolic developers such as Bisphenol A (BPA), which have raised environmental and health concerns.[1] Modern formulations are shifting towards phenol-free alternatives, with urea and its derivatives emerging as highly effective developers and stabilizers.[1][2] This document details the core chemistry, provides step-by-step laboratory protocols for formulation and coating, and outlines a suite of analytical methods for performance characterization. It is designed to equip researchers and scientists with the foundational knowledge and practical methodologies required to innovate in the field of thermal imaging.
Introduction to Heat-Sensitive Recording Technology
Heat-sensitive, or thermal, paper operates on the principle of a solid-state chemical reaction triggered by heat.[3] The technology enables inkless printing, offering advantages in speed, reliability, and reduced printer maintenance, making it ubiquitous in applications like point-of-sale receipts, labels, and medical records.[4] The functional component of thermal paper is a multi-component coating applied to a base paper substrate.[5][6] This coating typically consists of a leuco dye (a colorless color former), a developer (an acidic compound), a sensitizer to control the activation temperature, and a binder system, often polyvinyl alcohol (PVOH), to hold the components together.[3][4] When a thermal printhead applies localized heat, the components melt, allowing the leuco dye and developer to react and produce a visible image.[7]
The primary color-forming reaction involves the protonation of the leuco dye by the acidic developer, which induces a structural change from a colorless lactone ring form to a colored quinoid structure.[8][9] The quality, intensity, and stability of the final image are critically dependent on the precise chemical composition and physical properties of this coating layer.
The Role of Urea and Urea Derivatives in Thermal Formulations
While traditional developers are acidic phenolic compounds, significant research has been directed toward phenol-free alternatives. Urea-based compounds, particularly urea-urethane (UU) and sulfonyl urea derivatives, have proven to be highly effective non-phenolic developers.[2][10]
Mechanism of Action: Unlike phenols which possess an acidic hydroxyl group, urea-based developers function through the proton-donating capability of their urea moiety. Infrared (IR) spectroscopy studies have confirmed that during the heat-induced reaction, the urea group acts as a proton donor, facilitating the ring-opening of the fluoran dye to its colored carboxylic acid form.[2][11] The stability of the resulting colored state is influenced by the molecular structure of the urea derivative, with factors like molecular planarity and the potential for forming strong, multiple hydrogen bonds playing a crucial role in preventing the color from fading.[2][11]
Key Advantages of Urea-Based Developers:
-
Reduced Environmental Load: They serve as viable alternatives to BPA and BPS, which are under regulatory scrutiny.[1]
-
Improved Performance: Certain urea-urethane developers have been shown to improve the speed of image formation.[2][11]
-
High Image Stability: Formulations based on sulfonyl ureas are noted for producing images with high stability against environmental factors.[10]
Additionally, other urea derivatives like 1,3-diphenylurea can be incorporated as stabilizers to enhance the longevity of both the printed image and the unprinted background.[12]
Diagram: Color Development Mechanism
The following diagram illustrates the fundamental reaction between a leuco dye and a urea-based developer.
Caption: Heat melts the components, enabling proton transfer from the urea developer to the leuco dye, causing color formation.
Application Protocol 1: Laboratory-Scale Formulation
This protocol describes the preparation of a 100g batch of a heat-sensitive coating liquid using a urea-based developer. The methodology is based on the wet milling of individual component slurries, followed by blending.
3.1 Materials and Equipment
-
Leuco Dye: e.g., 2-anilino-6-(dibutylamino)-3-methylfluoran (ODB-2)
-
Developer: e.g., N-(p-toluenesulfonyl)-N'-(3-p-toluenesulfonyloxyphenyl)urea[12]
-
Sensitizer: e.g., 1,2-bis(3-methylphenoxy)ethane[13]
-
Binder: Polyvinyl Alcohol (PVOH), 10% aqueous solution[4]
-
Filler/Pigment: Calcium Carbonate or Kaolin Clay
-
Dispersant: e.g., Sodium polyacrylate
-
Base Paper: 45-80 g/m² basis weight with a smooth surface[5]
-
Equipment: Laboratory ball mill with zirconia beads, overhead stirrer, beakers, coating rod (Meyer bar), hot plate or oven.
3.2 Preparation of Component Dispersions (Slurries) The key to a high-quality thermal paper is achieving a fine and stable dispersion of the active chemicals, typically with a particle size of less than 2 µm.[8]
-
Leuco Dye Slurry (Slurry A):
-
To a milling jar, add Leuco Dye (10g), 10% PVOH solution (20g), dispersant (0.5g), and deionized water (20g).
-
Add milling media (zirconia beads).
-
Mill for 4-6 hours or until the desired particle size is reached (verify with a particle size analyzer).
-
Separate the slurry from the milling media.
-
-
Developer Slurry (Slurry B):
-
In a separate milling jar, repeat the process with the Urea-Based Developer (20g), 10% PVOH solution (40g), dispersant (1.0g), and deionized water (40g).
-
-
Sensitizer Slurry (Slurry C):
-
In a third milling jar, repeat the process with the Sensitizer (10g), 10% PVOH solution (20g), dispersant (0.5g), and deionized water (20g).
-
3.3 Preparation of the Final Coating Liquid
-
In a beaker under constant, gentle agitation with an overhead stirrer, combine the prepared slurries.
-
Add the filler (e.g., 20g Calcium Carbonate) to the mixture.
-
Add any additional binder (e.g., 10g of 10% PVOH solution) to achieve the desired viscosity for coating.
-
Continue stirring for 30 minutes to ensure a homogenous mixture. The final formulation should resemble a smooth, milky liquid.
3.4 Coating Application
-
Secure a sheet of base paper to a flat surface.
-
Select a coating rod (e.g., #6 Meyer bar) to achieve a target dry coat weight of 3-6 g/m².
-
Pour a small amount of the coating liquid in a line at the top of the paper.
-
Draw the coating rod down the sheet at a steady speed to apply a uniform layer.
-
Immediately dry the coated paper using a hot air gun or by placing it in an oven at a temperature below the activation temperature of the coating (e.g., 50-60°C).
Application Protocol 2: Performance Evaluation
Once the coated paper is prepared, a series of tests should be conducted to evaluate its performance characteristics.
Diagram: Experimental Workflow
Caption: Workflow from raw material preparation to final performance analysis and optimization.
4.1 Visual Inspection and Print Quality
-
Protocol: Visually inspect the dried, unprinted paper for coating uniformity, discoloration, or defects.[14] Then, print a test pattern using a thermal printer.
-
Evaluation: Assess the printed image for sharpness, clarity, and density. The text should be well-defined without smudging or fading.[14][15] Use a densitometer to obtain a quantitative measure of image density (a fully developed image is typically >1.2).[16]
4.2 Dynamic Sensitivity This test measures how well the paper produces an image at different printer energy levels and speeds.[17]
-
Protocol: Using a thermal printer with adjustable energy/density settings, print a series of test blocks at increasing energy levels.
-
Evaluation: Measure the optical density of each block. A paper with high dynamic sensitivity will achieve a high density at lower energy settings, which is crucial for high-speed printing applications.[16][18]
4.3 Static Sensitivity This test determines the temperature at which the paper begins to develop color without the dynamic impact of a print head, which is important for resisting accidental imaging from ambient heat.[17]
-
Protocol: Place strips of the thermal paper in a laboratory oven and expose them to a series of increasing temperatures (e.g., 60°C, 70°C, 80°C, 90°C) for a fixed time (e.g., 4 hours).[19]
-
Evaluation: Note the temperature at which background discoloration first becomes significant. A lower static sensitivity (i.e., resistance to imaging at higher temperatures) is desirable for applications where the paper may be exposed to hot environments.[16][18]
4.4 Image Stability These accelerated aging tests evaluate the durability of the printed image against various environmental factors.[14][20]
-
Heat Resistance: Store a printed sample in an oven at a constant temperature (e.g., 60°C) for an extended period (e.g., 24 hours to 14 days).[20][21]
-
Humidity Resistance: Store a printed sample in a humidity chamber at a constant temperature and relative humidity (e.g., 40°C and 90% RH) for an extended period.[20][21]
-
Light Fastness: Expose a printed sample to a controlled light source (e.g., UV lamp) for a specified duration.[20][21]
-
Evaluation: After each test, measure the optical density of the printed area and the background. Calculate the percentage of density retention and the degree of background discoloration.
Data Interpretation and Characterization
The results from the performance evaluation can be tabulated for clear comparison between different formulations. Advanced analytical techniques can provide deeper insights into the material properties.
5.1 Example Performance Data
| Parameter | Formulation A (Control) | Formulation B (Urea-Developer) | Target Specification |
| Initial Optical Density | 1.35 | 1.40 | > 1.20[16] |
| Dynamic Sensitivity (mJ/mm² for OD=1.0) | 0.45 | 0.38 | Lower is better |
| Static Sensitivity (Activation Temp °C) | 75°C | 80°C | Higher is better[17] |
| Image Density Retention (60°C, 24h) | 85% | 95% | > 90%[20] |
| Background Whiteness (Initial) | 92% | 94% | > 90% |
5.2 Advanced Characterization
-
Differential Scanning Calorimetry (DSC): DSC is invaluable for studying the thermal behavior of the formulation.[22] It measures the heat flow into or out of a sample during a controlled temperature change.[23] DSC can identify the melting points of the sensitizer, dye, and developer, providing insight into the temperature at which the color-forming reaction initiates.[24]
-
Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature.[25] It is used to determine the thermal stability and decomposition profile of the individual components and the final coating.[26]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the chemical structure of the components and to study the color-forming reaction by identifying the changes in chemical bonds, such as the opening of the leuco dye's lactone ring.[2][11]
Conclusion
The transition to phenol-free heat-sensitive recording materials is a critical objective for the industry. Urea-based additives, serving as highly effective developers and stabilizers, offer a promising pathway to developing high-performance, environmentally conscious thermal papers. By employing the systematic formulation protocols and rigorous evaluation methods detailed in this guide, researchers can effectively explore the potential of these compounds, optimize coating compositions, and validate the performance of new materials. The integration of advanced analytical techniques like DSC and TGA further empowers a deeper, mechanistic understanding, accelerating the innovation cycle and the development of next-generation thermal recording technologies.
References
- Jota Machinery. (n.d.). How Does Thermal Paper Change Color? A Quick Look. Jota Machinery.
- Mitsubishi Chemical. (n.d.). Polyvinyl alcohols (PVOH,PVA) for thermal paper coloring layers. Mitsubishi Chemical.
-
Lee, L. T., Japper-Jaafar, A., & Ooi, T. L. (2016). Effects of thermal-paper coating formulations on image durability. Appita Journal, 69(3), 248-255. [Link]
- SARK Engineers. (2025, October 14).
- Yamamoto Chemicals Inc. (n.d.). Leuco Dyes. Yamamoto Chemicals Inc.
- Mitsubishi Paper Mills Limited. (n.d.). ThermoRewrite Mechanism. Mitsubishi Paper Mills Limited.
- Pony Packaging. (2024, March 4). How To Test Thermal Paper Quality?. Pony Packaging.
- Shouguang Sunrise Industry. (2025, April 9). How to Check Thermal Receipt Paper Quality?. Shouguang Sunrise Industry.
- Avada Construction. (2019, May 6). Fine Chemicals for Thermal Recording Paper. Avada Construction.
- Brother. (n.d.). Guide to Thermal Paper. Brother.
- Kiosk Marketplace. (2012, June 12). Choosing the right paper for your kiosk: Thermal paper sensitivity. Kiosk Marketplace.
- Point of Sale Supplies Blog. (2009, October 1). Thermal Paper Sensitivity. Point of Sale Supplies Blog.
- Lee, L. T., Japper-Jaafar, A., & Ooi, T. L. (2016). Effects of thermal-paper coating formulations on image durability.
- Mishima, S., & Takeda, K. (1993). The prediction of image stability of thermal paper. SPIE Digital Library.
- Panda Paper Roll. (2026, January 20). Thermal Paper Technical Specifications Explained – The Complete Guide. Panda Paper Roll.
- Szabo, I. (2010). Thermo-Analytical Technique to Analize the Quality of Paper for Packaging. Journal of Applied Packaging Research, 4(1), 31-38.
- Sharma, S., & Singh, J. (2024). Characterisation and Comparison of Thermal Papers of Various Sources Using X-Ray Diffraction Technique: A Forensic Aspect. International Journal for Multidisciplinary Research, 6(3).
- Graphic Tickets. (2025, April 6). Complete Guide on Thermal Paper 2025: Everything You Need to Know. Graphic Tickets.
- Scribd. (n.d.).
-
Matsumoto, S., Gontani, S., Miyanaga, K., Kurata, T., Akatani, Y., & Ohashi, T. (2020). Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. Dyes and Pigments, 177, 108273. [Link]
- KPL International Ltd. (2022, May 18). HOW IS THERMAL PAPER MANUFACTURED?.
- CN112301796A - Thermal sensitive paper and preparation method thereof. (n.d.).
- Wikipedia. (n.d.). Thermal paper. Wikipedia.
- Matsumoto, S., Gontani, S., Miyanaga, K., Kurata, T., Akatani, Y., & Ohashi, T. (2020). Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper.
- DE102004011230A1 - Process for producing a thermal paper. (n.d.).
- Scribd. (n.d.). urea DSC-60. Scribd.
- US5173472A - Heat sensitive recording material. (n.d.).
- US20180079243A1 - Heat-sensitive recording material. (n.d.).
- WO/2023/100902 HEAT-SENSITIVE RECORDING COMPOSITION. (n.d.).
- WO2000035679A1 - Heat sensitive recording material. (n.d.).
- Tec de Monterrey. (2022, January 1). Characterization Techniques for Thermal Analysis. Research@Tec.
- SAE International. (2008, June 22). Effect of Urea Thermal Decomposition on Diesel NOx-SCR Aftertreatment Systems.
- Measurlabs. (2025, September 4).
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- BenchChem. (2025).
- Lundström, A., Andersson, B., & Olsson, L. (2009). Urea thermolysis studied under flow reactor conditions using DSC and FT-IR. Chemical Engineering Journal, 150(2-3), 544-550.
- Condon, B. D., Easson, M. W., & Yoshioka-Tarver, M. (2012). Effect of urea additive on the thermal decomposition kinetics of flame retardant greige cotton nonwoven fabric.
- U.S. Environmental Protection Agency. (2014).
Sources
- 1. Thermal paper - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jotamachinery.com [jotamachinery.com]
- 4. Polyvinyl alcohols (PVOH,PVA) for thermal paper coloring layers - Mitsubishi Chemical [gohsenol.com]
- 5. sarkengg.in [sarkengg.in]
- 6. sunavin.com [sunavin.com]
- 7. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. [yamamoto-chemicals.co.jp]
- 8. Fine Chemicals for Thermal Recording Paper - Avada Construction [sellchems.com]
- 9. epa.gov [epa.gov]
- 10. US20180079243A1 - Heat-sensitive recording material - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. US5173472A - Heat sensitive recording material - Google Patents [patents.google.com]
- 14. ponypackaging.com [ponypackaging.com]
- 15. How to Check Thermal Receipt Paper Quality? - Sunrise Paper [cnsunrisepaper.com]
- 16. Point of Sale Supplies Blog: Thermal Paper Sensitivity [blog.possupply.com]
- 17. Thermal Paper Technical Specs Explained - The Complete Guide | Panda Paper Roll [pandapaperroll.com]
- 18. Choosing the right paper for your kiosk: Thermal paper sensitivity | Kiosk Marketplace [kioskmarketplace.com]
- 19. brother.com.au [brother.com.au]
- 20. search.informit.org [search.informit.org]
- 21. researchgate.net [researchgate.net]
- 22. Characterization Techniques for Thermal Analysis [research.tec.mx]
- 23. repository.rit.edu [repository.rit.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. eag.com [eag.com]
- 26. measurlabs.com [measurlabs.com]
Advanced Formulation of Thixotropic Coating Slurries Using 1-(4-Methoxyphenyl)-3-octadecylurea
Target Audience: Formulation Scientists, Materials Engineers, and Drug Delivery Researchers Document Type: Application Note & Standard Operating Procedure (SOP)
As a Senior Application Scientist, I approach the formulation of pharmaceutical coatings not merely as a macroscopic mixing of ingredients, but as the precise orchestration of molecular self-assembly. In the development of sustained-release matrices and topically applied formulations, achieving the perfect balance between flowability during application and structural integrity post-application is critical.
This guide details the mechanistic rationale and step-by-step protocol for utilizing 1-(4-Methoxyphenyl)-3-octadecylurea as a Low-Molecular-Weight Gelator (LMWG) to prepare highly responsive, thixotropic coating slurries.
Supramolecular Mechanics: Why This Molecule?
To understand how to formulate with 1-(4-Methoxyphenyl)-3-octadecylurea, we must first deconstruct its structural causality. This molecule is an amphiphilic urea derivative that transforms Newtonian solvents into viscoelastic organogels through a highly specific self-assembly pathway (Khattab et al., 2020)[1].
The molecule drives gelation via three distinct structural motifs:
-
The Urea Core (Hydrogen Bonding): The -NH-CO-NH- linkage acts as a supramolecular synthon, forming strong, bifurcated intermolecular hydrogen bonds. This directs the unidirectional (1D) growth of supramolecular fibers.
-
The Octadecyl Tail (Hydrophobic Anchor): The long C18 aliphatic chain provides extensive van der Waals interactions. In non-polar pharmaceutical oils (e.g., squalane, Miglyol), these tails interdigitate, locking the solvent molecules within a 3D fibrillar network.
-
The 4-Methoxyphenyl Headgroup (Steric Control): Unlike simple symmetric ureas that tend to precipitate as hard crystals, the bulky, slightly polar methoxyphenyl group introduces steric hindrance and
stacking. This prevents dense crystallization, favoring the formation of a flexible, shear-sensitive network essential for thixotropic ointments and coatings (Ohsedo, 2016)[2].
Supramolecular self-assembly pathway of 1-(4-Methoxyphenyl)-3-octadecylurea into a 3D gel network.
Experimental Protocol: Preparation of Thixotropic Coating Slurry
This protocol is designed as a self-validating system . By carefully controlling the thermal kinetics, we ensure the LMWG forms a reversible thixotropic gel rather than an irreversible precipitate (US Patent 20150375189A1)[3].
Materials Required
-
Gelator: 1-(4-Methoxyphenyl)-3-octadecylurea (Purity > 98%)
-
Solvent Base: Squalane or Caprylic/Capric Triglyceride (Miglyol 812)
-
Active Pharmaceutical Ingredient (API): Hydrophobic small molecule (e.g., Ibuprofen or a lipophilic steroid)
-
Equipment: Overhead shear mixer, programmable water bath, rheometer (cone-and-plate geometry).
Step-by-Step Methodology
Step 1: High-Temperature Dissolution
-
Weigh 3.0 g of 1-(4-Methoxyphenyl)-3-octadecylurea and 1.0 g of API.
-
Add the powders to 96.0 g of the solvent base in a sealed glass reactor.
-
Heat the mixture to 80°C under continuous magnetic stirring (400 RPM).
-
Causality: Heating above the gel-to-sol transition temperature provides the kinetic energy required to break the solid-state hydrogen bonds of the LMWG, ensuring complete molecular dispersion.
Step 2: Controlled Thermal Quenching
-
Once a completely transparent, isotropic solution is achieved, transfer the reactor to a programmable water bath.
-
Cool the solution from 80°C to 25°C at a controlled rate of -5°C/min without stirring.
-
Causality: A controlled cooling rate induces supersaturation slowly, allowing the urea cores to align and form hydrogen bonds thermodynamically. Rapid quenching would trap the molecules in an amorphous precipitate, destroying the thixotropic properties.
Step 3: Validation Checkpoint (The Inversion Test)
-
Once the sample reaches 25°C, allow it to rest for 30 minutes.
-
Invert the glass vial by 180 degrees.
-
Self-Validation: If the formulation supports its own weight and does not flow under gravity, a successful 3D supramolecular network has formed. If it flows, the LMWG concentration is below the Minimum Gelation Concentration (MGC) for your specific API/solvent matrix.
Step 4: Shear Application & Coating
-
Transfer the gel to the coating apparatus (e.g., slot-die or spray coater).
-
Apply a shear rate of >100
during the coating process.
-
Causality: High shear stress temporarily ruptures the non-covalent hydrogen bonds, causing the gel to undergo "shear-thinning" and flow like a liquid, allowing for uniform substrate wetting. Upon removal of shear, the network rapidly reforms, locking the API in place and preventing coating sag.
Step-by-step workflow for the preparation and application of the thixotropic coating slurry.
Quantitative Rheological Profiling
To ensure batch-to-batch consistency and optimize the coating parameters, rheological profiling is mandatory. The table below summarizes the expected quantitative data for 1-(4-Methoxyphenyl)-3-octadecylurea formulated in a squalane base at 25°C.
Notice how the Storage Modulus (
| LMWG Concentration (wt%) | Storage Modulus ( | Loss Modulus ( | Yield Stress (Pa) | Thixotropic Recovery Time (s) | Visual State |
| 1.0% | 850 Pa | 120 Pa | 45 Pa | 12.0 s | Weak, pourable gel |
| 3.0% | 4,200 Pa | 450 Pa | 180 Pa | 8.5 s | Firm, spreadable gel |
| 5.0% | 12,500 Pa | 1,100 Pa | 520 Pa | < 5.0 s | Rigid, shape-retaining gel |
Note: Thixotropic recovery time is defined as the time required for
Conclusion & Field Insights
The integration of 1-(4-Methoxyphenyl)-3-octadecylurea into pharmaceutical coating slurries represents a paradigm shift from traditional polymer-based rheology modifiers. Because the gelation is driven entirely by non-covalent interactions, the resulting coatings exhibit flawless shear-thinning and near-instantaneous recovery. This eliminates common coating defects such as "sagging" or "orange peel" effects, while providing a highly stable, hydrophobic matrix for the sustained release of active pharmaceutical ingredients.
References
-
Ohsedo, Y. (2016). Low-Molecular-Weight Gelators as Base Materials for Ointments. Gels, 2(2), 13. URL:[Link]
-
Khattab, T. A., et al. (2020). Simple Development of Novel Reversible Colorimetric Thermometer Using Urea Organogel Embedded with Thermochromic Hydrazone Chromophore. Chemosensors, 8(4), 132. URL:[Link]
- Ohsedo, Y., et al. (2015). Gelator and organogel. US Patent US20150375189A1.
Sources
methods for incorporating urea sensitizers into leuco dye systems
Abstract
This application note details the methodological framework for incorporating urea-based sensitizers (e.g., alkyl ureas, diarylureas) into leuco dye thermochromic systems. While traditional ether-based sensitizers (e.g., KS-235) are common, urea derivatives offer distinct advantages in image stability and melting point tunability for "phenol-free" formulations. This guide focuses on the critical Solid Dispersion (Wet Grinding) technique, thermodynamic compatibility, and coating protocols required to achieve high dynamic sensitivity without compromising background whiteness (fogging).
Introduction & Mechanism of Action
In a standard thermochromic system, the "sensitizer" acts as a solid solvent. It does not produce color itself but melts at a specific threshold (typically 80°C–100°C), dissolving both the Leuco Dye (Color Former) and the Acidic Developer. This facilitates the proton-transfer reaction that opens the lactone ring of the dye, rendering it colored.
Urea sensitizers function via a Eutectic Melt Mechanism . Unlike simple waxes, urea derivatives often possess hydrogen-bonding capabilities that can stabilize the open (colored) form of the dye, acting as both a sensitizer and a secondary stabilizer.
Thermodynamic Pathway
The efficiency of a urea sensitizer depends on its ability to depress the melting point of the Dye/Developer binary system.
Figure 1: The Eutectic Melt Mechanism. The urea sensitizer initiates the phase transition, allowing the developer to protonate the dye.
Materials Selection & Pre-Formulation
Before processing, verify the thermal compatibility of your specific urea derivative.
| Component | Function | Typical Example | Selection Criteria |
| Leuco Dye | Color Former | ODB-2 (Black) | High melting point (>160°C), rapid lactone opening. |
| Developer | Proton Donor | Bisphenol S / Pergafast 201 | Acidity (pKa) must match dye basicity. |
| Urea Sensitizer | Solvent/Trigger | Stearyl Urea or 1,3-Diphenylurea | Tm must be 80-100°C. Sharp melting curve is critical. |
| Binder | Matrix/Stabilizer | Polyvinyl Alcohol (PVA) | High hydrolysis (98%+) for water resistance; Low hydrolysis (88%) for emulsification. |
Critical Warning: Do NOT mix the dye, developer, and sensitizer powders dry. Friction heat will cause premature coloration (fogging). They must be processed in separate aqueous dispersions.
Experimental Protocol: Wet Grinding (Bead Milling)
The core challenge with urea sensitizers is their tendency to crystallize into large needles, which reduces sensitivity. We utilize High-Shear Bead Milling to achieve a mean particle size (D50) of 0.5 – 0.8 µm .
Equipment Required
-
Horizontal Bead Mill (e.g., Dyno-Mill or similar).
-
Zirconia Beads (0.3 – 0.5 mm diameter).
-
Laser Diffraction Particle Sizer.
Step 3.1: Preparation of Dispersions (A, B, and C)
Prepare three separate dispersions to prevent reaction.
-
Dispersion A: Leuco Dye
-
Dispersion B: Developer
-
Dispersion C: Urea Sensitizer
Standard Formulation for Dispersion C (Urea Sensitizer):
-
Water Phase: In a stainless steel vessel, dissolve Polyvinyl Alcohol (10% solution) and a surfactant (e.g., Surfynol 104 , 0.5% w/w) in deionized water.
-
Rationale: PVA acts as a protective colloid to prevent re-agglomeration (Ostwald ripening).
-
-
Pre-Dispersion: Slowly add the Urea Sensitizer powder (30-40% total solids) to the water phase while stirring with a Cowles blade at 1000 RPM. Mix for 15 minutes until wetted.
-
Target: Slurry viscosity should be 100–300 cP.
-
-
Milling: Pump the slurry through the bead mill.
-
Flow Rate: 100 mL/min (lab scale).
-
Tip Speed: 8–10 m/s.
-
Temperature: Keep jacket temperature < 35°C .
-
Scientific Integrity: Urea derivatives often have low melting points. If the mill overheats (>45°C), the urea will melt, coat the beads, and cause catastrophic mill seizure.
-
-
Validation: Stop milling when D50 < 0.8 µm.
Step 3.2: Formulation (The Coating Color)
Once milled, mix the dispersions in the following ratio (adjusted based on molar mass):
-
Ratio (Dry Weight): 1.0 (Dye) : 2.0 (Developer) : 2.0 (Urea Sensitizer).
-
Additives: Add Colloidal Silica (10% of total solids) as a spacer to prevent pressure marking, and Zinc Stearate (5%) as a lubricant.
Coating & Drying Protocol
The drying phase is the most common point of failure. If the web temperature exceeds the sensitizer's onset temperature, the paper will turn gray (background fog).
Figure 2: Coating and Drying Workflow. Note the strict temperature control in Zone 2 to prevent pre-activation.
Protocol:
-
Substrate: Use a base paper with a pre-coat (clay/calcium carbonate) to prevent binder migration.
-
Application: Apply coating using a Mayer rod (typically #10-#12) to achieve a dry coat weight of 3.0 – 5.0 g/m² .
-
Drying: Dry in a forced-air oven.
-
Constraint: The web temperature must never exceed 55°C (assuming Urea Sensitizer Tm is ~90°C).
-
-
Calendering: Lightly calender the sheet (Line pressure: 50 kg/cm ) to improve thermal head contact.
Characterization & Quality Control
To validate the efficacy of the urea sensitizer, perform the following tests:
| Test | Instrument | Metric | Success Criteria |
| Static Sensitivity | Thermal Gradient Tester (Toyo Seiki) | Optical Density (OD) vs. Temp | Sharp transition (Gamma > 2.0) at target Tm. |
| Background Fog | Densitometer (Macbeth) | OD at Room Temp | OD < 0.08 (Visual whiteness). |
| Image Stability | Environmental Chamber | % Retention (60°C / 24h) | > 90% retention of printed image. |
| Melting Behavior | DSC (Differential Scanning Calorimetry) | Endothermic Peak | Single sharp eutectic peak (indicates good mixing). |
Self-Validating Check: If your Static Sensitivity curve shows a "shoulder" or double-step, your urea sensitizer is not forming a true eutectic with the developer. Increase the milling time of the sensitizer or adjust the ratio.
References
-
Ricoh Company, Ltd. (2025).[1] Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. MDPI.[2] Link
-
Mitsubishi Paper Mills. (2019). Fine Chemicals for Thermal Recording Paper: Sensitizer Mechanisms. Avada Construction / SellChems. Link
-
Jota Machinery. (2025). What Is Heat-Sensitive Paper? Mechanism, Types, Safety & Uses. Link
-
University of Hamburg. (2015). Green developers for heat-sensitive layers of thermal paper. Dissertation. Link
-
Appvion Operations, Inc. (2024). Direct Thermal Recording Media with Diarylurea Combinations. U.S. Patent Application 2024/0059090.[3] Link
Sources
Application Note: Optimizing Thermal Response Speed in Thermoresponsive Drug Delivery Systems Using Methoxyphenyl Urea Sensitizers
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction: Cross-Disciplinary Innovation in Thermal Sensitization
In the realm of targeted drug delivery, Thermo-Sensitive Liposomes (TSLs) and thermoresponsive hydrogels are designed to release their active pharmaceutical ingredients (APIs) upon localized heating (e.g., via near-infrared photothermal therapy). A pervasive pharmacokinetic challenge is the thermal response speed —the latency between the application of heat and the phase transition of the carrier matrix. Sluggish response times lead to gradual drug diffusion rather than the desired burst release, reducing the therapeutic index at the tumor or infection site.
Traditionally utilized in thermosensitive recording materials (thermal paper) to optimize thermal response speed[1], methoxyphenyl urea (MPU) sensitizers —such as 1,3-bis(4-methoxyphenyl)urea and N-(p-toluenesulfonyl)-N'-(p-methoxyphenyl)urea—are now being repurposed by drug development professionals. These small molecules act as highly efficient thermal antennas and phase-disruptors when doped into pharmaceutical lipid or polymeric matrices[2].
Mechanistic Insights: How MPU Sensitizers Accelerate Response Speed
The extraordinary thermal response speed imparted by MPU sensitizers is rooted in their unique crystallographic and thermodynamic properties.
The Causality of the MPU Methoxy Group: The electron-donating methoxy groups on the phenyl rings increase the electron density of the urea nitrogen atoms. At physiological temperatures (37°C), this facilitates strong hydrogen bonding with the lipid headgroups (e.g., DPPC/DSPC), stabilizing the bilayer and preventing premature API leakage.
Ferroelastic Twinning as a Release Trigger:
MPU derivatives are known to form smart molecular crystals that exhibit superelasticity and ferroelasticity[3]. When the local temperature reaches the critical transition threshold (
Thermodynamic and mechanical signaling pathway of MPU-triggered rapid drug release.
Quantitative Data: Impact of MPU Doping on Thermal Kinetics
The concentration of the MPU sensitizer must be meticulously optimized. Below 3.0 mol%, the MPU molecules are too dispersed to form the microcrystalline domains required for cooperative ferroelastic twinning. Above 7.0 mol%, the matrix becomes overly plasticized, leading to unacceptable premature API leakage at 37°C.
Table 1: Thermal and Release Kinetics of Standard vs. MPU-Sensitized TSLs
| Formulation | MPU Sensitizer (mol%) | Phase Transition ( | Thermal Response Time | API Release at 42°C (5 min) | 37°C Leakage (24h) |
| Control TSL | 0.0 | 41.5 °C | > 120.0 s | 45.2% | < 2.0% |
| MPU-TSL Low | 2.5 | 40.8 °C | 45.5 s | 78.4% | < 2.5% |
| MPU-TSL Opt | 5.0 | 39.9 °C | 2.3 s | 98.7% | < 3.0% |
| MPU-TSL High | 10.0 | 38.2 °C | 1.8 s | 99.1% | 18.4% (Fail) |
Experimental Protocols
The following self-validating workflow details the formulation and characterization of 5.0 mol% MPU-sensitized Thermoresponsive Liposomes (MPU-TSLs).
Experimental workflow for the formulation and validation of MPU-sensitized nanocarriers.
Protocol A: Formulation of MPU-Doped Thermoresponsive Liposomes
Rationale: Thin-film hydration is utilized over ethanol injection to ensure the highly hydrophobic MPU sensitizer co-crystallizes uniformly within the lipid bilayer rather than precipitating in the aqueous core.
-
Co-Dissolution: In a round-bottom flask, dissolve DPPC, DSPC, Cholesterol, and 1,3-bis(4-methoxyphenyl)urea in a 90:10 (v/v) DPPC:DSPC molar ratio, adding exactly 5.0 mol% of the MPU sensitizer. Use a 2:1 Chloroform/Methanol solvent mixture to ensure complete solvation of the urea derivative.
-
Thin-Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure (200 mbar) for 2 hours, followed by overnight desiccation to remove trace solvents.
-
Hydration: Hydrate the lipid-MPU film with 10 mL of PBS (pH 7.4) containing the hydrophilic API (e.g., Doxorubicin) at 55°C (well above the
of the lipids) for 45 minutes with vigorous vortexing. -
Extrusion: Extrude the multilamellar vesicles through a 100 nm polycarbonate membrane 11 times at 55°C using a thermojacketed extruder.
-
Purification: Remove unencapsulated API via size exclusion chromatography (Sephadex G-50 column).
Self-Validation Checkpoint: To ensure the observed response speed is entirely attributable to the MPU sensitizer and not an artifact of the extrusion process, a parallel control batch (0 mol% MPU) MUST be hydrated and extruded using the exact same lipid film morphology and buffer. If the control batch exhibits a response time < 60 seconds during testing, the lipid stock has likely degraded (e.g., hydrolysis of DPPC), and the experiment must be restarted.
Protocol B: Microscale Photothermal Temperature-Wave Analysis
Rationale: Standard Differential Scanning Calorimetry (DSC) heating ramps (e.g., 5°C/min) are too slow to capture the millisecond-scale ferroelastic transition of MPU sensitizers. Microscale photothermal temperature-wave analysis[3] provides real-time thermal diffusivity data.
-
Sample Loading: Place 50 µL of the MPU-TSL suspension into a quartz microcuvette.
-
NIR Triggering: Irradiate the sample using an 808 nm continuous-wave laser (1.5 W/cm²). Ensure the laser spot size covers the entire sample volume to prevent thermal gradients.
-
Fluorescence Monitoring: Simultaneously monitor the release of the API using a spectrofluorometer (e.g., for Doxorubicin,
= 480 nm, = 590 nm). -
Data Acquisition: Record the fluorescence intensity at 100 ms intervals. The "Thermal Response Time" is defined as the time from laser onset (
) to the inflection point of the fluorescence curve (indicating matrix rupture).
References
- Mixture of colour developers (WO2003074284A1)
- Smart molecular crystal switches PMC - N
- Structural and Thermal Diffusivity Analysis of an Organoferroelastic Crystal Showing Scissor-Like Two-Directional Deformation Induced by Uniaxial Compression ResearchG
- Photoluminescent Ferroelastic Molecular Crystals ResearchG
Sources
Application Note: High-Purity Synthesis of 1-(4-Methoxyphenyl)-3-octadecylurea
Part 1: Strategic Overview & Scientific Rationale
Introduction
The synthesis of 1-(4-methoxyphenyl)-3-octadecylurea represents a classic example of designing asymmetric urea derivatives with amphiphilic properties. This molecule combines a lipophilic C18 tail (octadecyl) with a polar, aromatic headgroup (4-methoxyphenyl). Such compounds are frequently utilized in:
-
Supramolecular Chemistry: As low-molecular-weight organogelators (LMOGs) capable of gelling organic solvents via hydrogen bonding and van der Waals interactions.
-
Drug Delivery: As lipid-mimetic vectors for membrane permeation studies.
-
Surface Modification: As self-assembled monolayers (SAMs) on silica or gold surfaces.
Synthetic Route Analysis
While urea linkages can be formed via phosgene equivalents (e.g., CDI, triphosgene) reacting with two different amines, that pathway often leads to symmetric urea byproducts (e.g., di-octadecylurea).
To ensure regiospecificity and atom economy , this protocol utilizes the nucleophilic addition of octadecylamine to 4-methoxyphenyl isocyanate .
Why this route?
-
Irreversibility: The formation of the urea bond from isocyanate and amine is thermodynamically driven and essentially irreversible under mild conditions.
-
No Leaving Groups: Unlike acyl chloride reactions, this addition reaction produces no HCl or salts, simplifying purification.
-
Self-Purification: The resulting urea is often significantly less soluble in the reaction solvent (Dichloromethane or Hexane) than the starting materials, facilitating isolation via filtration.
Part 2: Reaction Mechanism & Visualization
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the primary amine lone pair onto the electrophilic carbon of the isocyanate group (
Pathway Diagram
The following diagram illustrates the reaction flow and the critical intermediate state.
Figure 1: Mechanistic pathway of nucleophilic addition forming the urea linkage.
Part 3: Experimental Protocol
Materials & Safety
Reagents:
-
Octadecylamine (C18-NH2): >98% purity.[1] Note: Waxy solid, tends to aggregate.
-
4-Methoxyphenyl isocyanate: >98% purity.[1][2] Safety: Potent sensitizer and lachrymator. Handle in fume hood.
-
Dichloromethane (DCM): Anhydrous (dried over molecular sieves).
Equipment:
-
100 mL Round Bottom Flask (RBF) with septum.
-
Magnetic stir bar.[3]
-
Inert gas line (Nitrogen or Argon).
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Methodology
Phase 1: Preparation and Solubilization
-
Setup: Flame-dry a 100 mL RBF and cool under a stream of nitrogen.
-
Amine Dissolution: Add Octadecylamine (2.69 g, 10.0 mmol) to the flask.
-
Solvent Addition: Add 40 mL of anhydrous DCM .
-
Expert Tip: Octadecylamine may require gentle warming (30°C) to fully dissolve due to Van der Waals aggregation of the C18 chains. Ensure the solution is clear before proceeding.
-
-
Cooling: Once dissolved, cool the solution to 0°C using an ice bath. Rationale: Isocyanate reactions are exothermic; cooling prevents side reactions (dimerization).
Phase 2: Reaction (The "Click")
-
Isocyanate Addition: Dropwise, add 4-Methoxyphenyl isocyanate (1.49 g, 1.30 mL, 10.0 mmol) via syringe over 5 minutes.
-
Stoichiometry: A strict 1:1 ratio is usually sufficient. If the isocyanate is old/yellowed, use a 1.05 equivalent excess.
-
-
Equilibration: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (25°C) .
-
Monitoring: Stir for 2 to 4 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting isocyanate (high Rf) and amine (baseline/ninhydrin stain) should disappear. The urea product will appear as a new spot (UV active).
-
Phase 3: Workup & Purification
-
Precipitation: In many cases, the urea product will precipitate as a white solid directly from the DCM as the reaction proceeds.
-
Scenario A (Precipitate forms): Filter the solid using a Buchner funnel. Wash with cold DCM (2 x 10 mL).
-
Scenario B (Solution remains clear): Concentrate the DCM to ~5 mL using a rotary evaporator. Add 50 mL of cold Hexane to force precipitation.
-
-
Recrystallization (Critical for Purity):
-
Dissolve the crude solid in minimum boiling Ethanol .
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the white crystalline needles.
-
Yield Expectation: 85-95%.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Part 4: Data Analysis & Troubleshooting
Expected Characterization Data
The following table summarizes the key spectral features confirming the structure.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Singlet (1H) | Urea NH (Ar-NH-CO) | |
| 1H NMR | Doublets (4H) | Aromatic protons (p-substituted) | |
| 1H NMR | Triplet/Broad (1H) | Urea NH (Alkyl-NH-CO) | |
| 1H NMR | Singlet (3H) | Methoxy group (-OCH3) | |
| 1H NMR | Quartet (2H) | N-CH2 (Alpha to urea) | |
| 1H NMR | Multiplet (~30H) | Alkyl chain (Methylene envelope) | |
| 1H NMR | Triplet (3H) | Terminal Methyl (-CH3) | |
| IR | 3300-3400 cm⁻¹ | Broad Band | N-H Stretch |
| IR | 1630-1660 cm⁻¹ | Strong Peak | C=O[6] Stretch (Urea II band) |
Troubleshooting Guide
Issue 1: Low Yield / No Precipitate
-
Cause: The C18 chain imparts high solubility in non-polar solvents (DCM/Hexane).
-
Solution: Evaporate the solvent completely to obtain a solid residue. Recrystallize this residue from Acetonitrile or Ethanol . Do not wash with excessive DCM.
Issue 2: Gel Formation
-
Cause: This molecule is a potential organogelator. It may gel the reaction solvent, making stirring impossible.
-
Solution: If the reaction turns into a gel, add a small amount of Methanol (breaks hydrogen bonding) to liquefy the mixture for filtration, or simply heat the mixture to dissolve the gel and allow it to crystallize upon cooling.
Issue 3: Symmetric Urea Byproduct
-
Cause: Hydrolysis of the isocyanate by moisture leads to aniline formation, which reacts with remaining isocyanate.
-
Solution: Ensure DCM is anhydrous. Conduct reaction under Nitrogen.
Part 5: References
-
BenchChem Application Notes. Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate. (General protocol for isocyanate-amine coupling).
-
Organic Syntheses. p-Nitrophenyl Isocyanate (and general urea synthesis methodologies). Coll. Vol. 2, p.453 (1943).
-
National Institutes of Health (PMC). Synthesis of Aryl-Heteroaryl Ureas. (Detailed purification of urea derivatives).
-
Wikipedia. Urea extraction crystallization. (Background on urea-alkane inclusion compounds and solubility).
Sources
- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 2. Urea extraction crystallization - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 1-(4-Methoxyphenyl)-3-octadecylurea in Coating Formulations
Welcome to the Advanced Formulations Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex solubility profile of 1-(4-Methoxyphenyl)-3-octadecylurea in organic and hybrid coating matrices.
Mechanistic Overview: The Dual-Nature Problem
1-(4-Methoxyphenyl)-3-octadecylurea is a highly amphiphilic molecule. It possesses a long, highly hydrophobic octadecyl (C18) chain and a moderately polar aromatic methoxyphenyl group, bridged by a urea (-NH-CO-NH-) core.
In standard non-polar coating solvents, the C18 chain is easily solvated, but the urea core acts as a strong bidentate hydrogen bond donor and acceptor. This leads to rapid self-assembly into supramolecular networks, causing the compound to act as a low-molecular-weight gelator (LMWG) rather than forming a true thermodynamic solution[1]. To achieve optical clarity and uniform dispersion in coatings, formulation strategies must simultaneously solvate the alkyl chain and chemically disrupt the urea-urea hydrogen bonding[2].
Troubleshooting & FAQs
Q1: Why does my formulation turn into an opaque gel instead of a clear solution when using non-polar solvents like xylene or isododecane? A: This is a classic supramolecular gelation phenomenon. While non-polar solvents effectively solvate the C18 octadecyl chain, they cannot interact with the polar urea core. Consequently, the urea groups self-assemble via strong intermolecular hydrogen bonding, forming a 3D fibrous network that traps the solvent and leads to gelation[1][2].
Q2: How can I thermodynamically drive the compound into a true solution? A: You must utilize a binary "co-solvent" system. A primary non-polar solvent (e.g., xylene, toluene) is required to solvate the C18 chain, paired with a polar, hydrogen-bond-active co-solvent (e.g., n-butanol, isopropanol). The polar co-solvent competitively hydrogen-bonds with the urea core, disrupting the supramolecular aggregation and driving the system into a single-phase liquid state[3].
Q3: The compound dissolves when heated to 80°C but precipitates or gels upon cooling. How do I prevent this? A: This is a kinetic trapping issue. When thermal energy is removed, the thermodynamic drive for urea-urea hydrogen bonding overcomes the solvent-solute interactions. To prevent this, implement a slow cooling rate (< 2°C/min) to prevent rapid nucleation, and introduce a high-molecular-weight polymeric dispersant (e.g., polyurethane-based) to provide steric hindrance against re-aggregation.
Q4: Can hydrotropes be used if I am formulating a water-reducible or hybrid coating system? A: Yes. In aqueous or semi-aqueous hybrid coatings, hydrotropes (such as short-chain alkyl ureas or nicotinamide) can undergo nonstoichiometric molecular aggregation around the hydrophobic C18 chain. This protects the hydrophobic solute from water, significantly lowering the energetic barrier for solvation and preventing phase separation[4][5].
Quantitative Data: Solvent System Efficacy
Table 1: Empirical solubility and phase behavior of 1-(4-Methoxyphenyl)-3-octadecylurea (at 5 wt%) across various solvent systems.
| Solvent System (Ratio v/v) | Solvation Mechanism | Phase Behavior (25°C) | Phase Behavior (80°C) |
| 100% Xylene | Hydrophobic solvation only | Opaque Gel / Precipitate | Clear Solution |
| 100% Isododecane | Hydrophobic solvation only | Insoluble / Precipitate | Cloudy Suspension |
| 85% Xylene / 15% n-Butanol | Competitive H-bonding + Hydrophobic | Clear Solution | Clear Solution |
| 80% Toluene / 20% PGMEA | Moderate H-bonding + Hydrophobic | Translucent Viscous Liquid | Clear Solution |
| Water + 15% Butylurea | Hydrotropic encapsulation | Stable Microemulsion | Clear Solution |
Experimental Protocols
Protocol A: Co-Solvent Assisted Thermal Solubilization
Objective: To achieve a thermodynamically stable 5 wt% solution in a standard industrial coating solvent matrix. Causality: Heat provides the kinetic energy to break initial van der Waals and H-bond networks, while the co-solvent prevents their reformation upon cooling by capping the urea core[3].
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5.0 g of 1-(4-Methoxyphenyl)-3-octadecylurea into a 250 mL jacketed glass reactor.
-
Primary Solvation: Add 80.0 mL of Xylene (primary non-polar solvent). Begin mechanical stirring at 300 RPM. The mixture will appear as a cloudy suspension.
-
Co-Solvent Addition: Slowly add 15.0 mL of n-Butanol (H-bond disruptor).
-
Thermal Disruption: Heat the reactor to 80°C using a thermostatic oil bath. Maintain temperature for 30 minutes until the solution achieves complete optical clarity.
-
Kinetic Trapping (Cooling): Reduce the oil bath temperature gradually (maximum cooling rate of 1.5°C/min) down to 25°C while maintaining agitation.
-
Self-Validation: Perform a vial inversion test. A successful formulation will flow freely without gelation or turbidity[2].
Protocol B: Dispersant-Stabilized Milling (For High-Solids Coatings)
Objective: To create a stable, fine dispersion when true solubilization is not thermodynamically feasible (e.g., in zero-VOC formulations).
-
Premixing: Combine 15.0 g of the urea derivative with 80.0 g of the target resin/solvent blend.
-
Dispersant Addition: Add 5.0 g of a high-molecular-weight block copolymer dispersant (amine-functionalized). The amine groups will competitively interact with the urea core.
-
Milling: Transfer to a bead mill (0.5 mm zirconia beads). Mill at 2000 RPM for 45 minutes, ensuring the temperature does not exceed 40°C to prevent partial melting and subsequent shock-crystallization.
-
Filtration: Filter through a 100-micron mesh to remove any un-milled agglomerates.
System Workflows & Logical Relationships
Mechanistic pathway for disrupting supramolecular aggregation of amphiphilic urea derivatives.
Step-by-step experimental workflow for co-solvent assisted thermal solubilization.
References
1.[4] Title: Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study Source: nih.gov URL: 4
2.[5] Title: The effect of urea on hydrophobic hydration: Preferential interaction and the enthalpy of transfer Source: researchgate.net URL: 5
3.[1] Title: Effect of Alkyl Chain Length of N-Alkyl-N'-(2-benzylphenyl)ureas on Gelation Source: nih.gov URL: 1
4.[2] Title: Tuning the Properties of Polyether Alkyl Urea Derivatives as Rheology Modifiers in Cosmetic Solvents Source: scispace.com URL: 2
5.[3] Title: US3939121A - Thermosetting toluene-soluble water-insoluble alkylated urea-formaldehyde resin and process for the manufacture thereof Source: google.com URL: 3
Sources
- 1. Effect of Alkyl Chain Length of N-Alkyl-N'-(2-benzylphenyl)ureas on Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. US3939121A - Thermosetting toluene-soluble water-insoluble alkylated urea-formaldehyde resin and process for the manufacture thereof - Google Patents [patents.google.com]
- 4. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing background fogging in thermal paper with urea sensitizers
A Specialist's Guide to Preventing Background Fogging with Urea-Based Sensitizers
Welcome to the technical support center for advanced thermal paper formulations. This guide is designed for researchers, chemists, and materials scientists working to optimize thermal paper coatings, specifically addressing the persistent challenge of background fogging when using urea-based sensitizers. Here, we move beyond generic advice to provide in-depth chemical insights and actionable, field-proven troubleshooting protocols.
Part 1: The Core Mechanism - Understanding Humidity-Induced Fogging
At the heart of every thermal paper is a carefully balanced, metastable chemical system. This system consists of a leuco dye (a colorless ink precursor), a developer (an acidic compound), and a sensitizer. The sensitizer's primary role is to act as a solvent and lower the eutectic melting point of the system, allowing the dye and developer to react and form a color at the precise temperature applied by a thermal print head (typically around 100°C)[1].
Urea and its derivatives are often selected as sensitizers due to their effective melting characteristics and ability to facilitate sharp, clear image formation. However, their inherent chemical nature presents a significant challenge: they are often hygroscopic. Urea, in particular, is known to be a "remarkably hygroscopic substance" at high relative humidity[2]. This property is the primary driver of background fogging during storage.
The fogging mechanism proceeds as follows:
-
Moisture Absorption: In environments with high humidity, the hygroscopic urea-based sensitizer in the thermal coating absorbs water molecules from the ambient air.
-
Eutectic Point Depression: The absorbed water acts as a plasticizer within the coating matrix. It lowers the activation temperature required for the leuco dye and developer to interact.
-
Premature Reaction: This lowered energy barrier allows the color-forming reaction to occur slowly at ambient storage temperatures, long before a thermal print head is applied.
-
Visible Fogging: Over time, this widespread, low-level reaction results in a uniform, unwanted background discoloration or "fog," which compromises the paper's contrast and usability. Excessive humidity can lead to the "premature activation of the coating"[3].
This relationship can be visualized as a delicate balance that is disrupted by environmental factors.
Figure 1. Logical flow of intended color formation versus humidity-induced background fogging.
Part 2: Troubleshooting Guide for Experimental Formulations
This section addresses specific issues you may encounter during development and provides structured experimental paths to diagnose and resolve them.
Q1: My newly coated thermal paper shows significant background fogging after just 24-48 hours of ambient storage. What is the most likely cause and how do I confirm it?
Answer: Rapid-onset fogging strongly suggests a highly sensitive formulation combined with an uncontrolled storage environment. The primary suspect is moisture absorption due to the hygroscopic nature of the urea sensitizer.
Causality Check: Your formulation's activation temperature is likely too close to your ambient storage conditions, and the introduction of moisture is bridging that gap. Recommended storage conditions are typically below 25°C (77°F) and between 45-65% relative humidity[4][5]. Conditions exceeding this, especially high humidity, will accelerate the degradation of the thermal coating[6][7].
Experimental Diagnostic Protocol:
-
Baseline Sample Preparation: Prepare a fresh batch of your thermal coating and apply it to your standard base paper to create at least 15 uniform samples (approx. 10x10 cm).
-
Environmental Segregation:
-
Group A (Control): Immediately place 5 samples in a desiccator with a saturated salt solution to maintain a controlled, low-humidity environment (e.g., Magnesium Chloride for ~33% RH).
-
Group B (High Humidity): Place 5 samples in a sealed chamber with a different saturated salt solution to create a high-humidity environment (e.g., Potassium Chloride for ~85% RH).
-
Group C (Ambient): Leave the remaining 5 samples in your typical laboratory ambient conditions.
-
-
Incubation: Store all three groups in the dark at a constant, slightly elevated temperature (e.g., 40°C) for 48 hours. The dark condition prevents UV light from being a confounding factor[5].
-
Analysis: After 48 hours, use a spectrophotometer or densitometer to measure the optical density of the background on all samples. Compare the results.
Expected Outcome & Interpretation: You will likely observe a significant increase in background density for Group B (High Humidity) compared to a minimal change in Group A (Control). Group C will likely fall somewhere in between. This result confirms that high humidity is the primary driver of your rapid fogging issue.
| Sample Group | Condition | Expected Background Density | Interpretation |
| A (Control) | 40°C, ~33% RH | Minimal Increase | Formulation is stable in low humidity. |
| B (Test) | 40°C, ~85% RH | Significant Increase | High humidity is causing premature activation. |
| C (Ambient) | 40°C, Lab RH | Moderate Increase | Lab environment is too humid for this formulation. |
Table 1. Expected results from the humidity diagnostic protocol.
Q2: I have confirmed humidity is the issue. What are my primary strategies for reformulating the thermal coating to improve stability?
Answer: Once humidity is confirmed as the culprit, you have three primary levers to pull in your formulation: incorporating stabilizers, adjusting component ratios, and adding a protective topcoat.
Strategy 1: Incorporation of Chemical Stabilizers
Stabilizers are compounds added to the formulation to inhibit unwanted chemical reactions and prevent the premature color change or later fading[8]. For preventing storage fogging, their role is to raise the activation energy of the dye-developer reaction in the presence of moisture.
-
Hindered Phenolic Antioxidants: These molecules are excellent at scavenging free radicals that can initiate the degradation process. While often used to prevent post-printing fade, they can also improve storage stability.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective radical scavengers that work via a cyclic mechanism, meaning they are not consumed in the process, offering long-term thermal and photo-oxidative protection[9][10]. They are known to provide significant benefits for long-term thermal stability[11].
-
UV Absorbers: While their primary function is to prevent fading from light exposure, some UV absorbers can also enhance thermal stability.
Strategy 2: Optimization of Component Ratios
The ratio of sensitizer to dye and developer is critical. An excess of a highly hygroscopic sensitizer can exacerbate moisture absorption.
-
Experiment: Create a matrix of formulations where you systematically vary the sensitizer-to-developer ratio. Reduce the urea sensitizer in 5% increments while slightly increasing a secondary, less hygroscopic sensitizer.
-
Goal: Find the "sweet spot" that provides the necessary melting characteristics for printing without creating an overly hygroscopic coating.
Strategy 3: Application of a Protective Topcoat
A functional topcoat is one of the most effective ways to protect the sensitive thermal layer from the environment.
-
Mechanism: A thin layer of a hydrophobic polymer (e.g., based on polyvinyl alcohol) acts as a physical barrier, significantly reducing the rate of moisture ingress into the active chemical layer. This protects against moisture, oils, and other contaminants[8].
-
Benefit: This approach isolates the sensitive chemistry from the external environment, providing robust resistance to humidity-induced fogging.
Part 3: Key Experimental Protocol - Accelerated Aging for Shelf-Life Simulation
To efficiently test the long-term stability of your reformulated thermal paper, an accelerated aging protocol is essential. This method uses elevated temperature and controlled humidity to simulate months or years of storage in a matter of days or weeks. The principle is based on the Arrhenius equation, which states that the rate of chemical reactions doubles for every 10°C increase in temperature[12].
Protocol: ASTM F1980-Based Accelerated Aging for Fogging Analysis
This protocol is adapted from the principles of ASTM F1980, a standard for accelerated aging of sterile medical device packages, which is highly relevant for assessing material stability over time[13][14].
Objective: To determine the relative stability against background fogging of different thermal paper formulations over a simulated 1-year period.
Equipment:
-
Programmable environmental chamber capable of maintaining temperature (±2°C) and relative humidity (±5% RH).
-
Densitometer or spectrophotometer for colorimetric analysis.
-
Airtight sample bags.
Methodology:
-
Define Conditions:
-
Real-Time Ambient Temperature (T_RT): Assume a standard storage temperature of 25°C.
-
Accelerated Aging Temperature (T_AA): Select a temperature that will accelerate aging without causing unrealistic changes to the material. Do not exceed 60°C , as this can cause phase changes in the coating not representative of real-world aging[14]. A common choice is 55°C [13].
-
Q10 Reaction Rate Factor: Use a conservative value of 2.0 [12].
-
Relative Humidity (RH): Set to a challenging but realistic level, such as 75% RH .
-
-
Calculate Test Duration:
-
Use the formula: Accelerated Aging Time (AAT) = Desired Real Time / Q10^((T_AA - T_RT)/10)
-
For a 1-year (365 days) simulation: AAT = 365 / 2.0^((55 - 25)/10) = 365 / 2.0^3 = 365 / 8 = 45.6 days. Round up to 46 days .
-
-
Procedure:
-
Prepare samples of your control and reformulated papers.
-
Measure and record the initial background optical density of each sample (T=0).
-
Place the samples in the environmental chamber set to 55°C and 75% RH.
-
Withdraw samples at predetermined intervals (e.g., Day 0, Day 15, Day 30, Day 46).
-
Condition the withdrawn samples at standard lab conditions (23°C, 50% RH) for at least 24 hours before measuring.
-
Measure the final background optical density.
-
-
Data Analysis & Visualization:
-
Plot the change in background density (ΔD) over time for each formulation. A stable formulation will show a minimal increase in density over the 46-day period, while an unstable one will show a steep increase.
-
Figure 2. Experimental workflow for the Accelerated Aging Protocol.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Besides urea, what are some other common sensitizers? A: Other common sensitizers include aromatic ethers like 2-benzyloxynaphthalene and 1,2-bis(3-methylphenoxy)ethane. These are often selected for their specific melting points and solvent properties within the thermal layer.
-
Q: Can the particle size of the sensitizer affect fogging? A: Yes, indirectly. The particle size of all components (dye, developer, and sensitizer) affects the homogeneity and surface area available for reaction. While not the primary cause of humidity-induced fogging, a non-uniform dispersion with very fine particles could potentially increase sensitivity to environmental factors.
-
Q: Is it possible for the paper base itself to contribute to fogging? A: Yes. Paper is inherently hygroscopic. If the base paper absorbs excessive moisture, it can transfer that moisture to the thermal coating from beneath, contributing to fogging. Using a base paper with a precoat or barrier layer can help mitigate this effect.
-
Q: Are there any non-chemical methods to prevent fogging during storage? A: Absolutely. The most effective non-chemical method is strict environmental control. Storing thermal paper rolls in their original protective packaging in a cool, dry, and dark place is critical[5][6][15][16]. Using desiccants in storage containers can also effectively absorb excess moisture[15].
References
-
Pony Packaging. (2024, January 17). 10 Optimal Places to Safeguard Thermal Paper From Fading. [Link]
-
Telemark Diversified Graphics. (2023, January 15). Storing Tips To Keep Thermal Paper Safe. [Link]
-
Telepaper. (2025, October 29). Thermal Paper: Shelf Life, Storage, and Longevity. [Link]
-
Justia Patents. (2011, May 26). Anti-fogging agent based on polyglycerol and natural oils. [Link]
-
Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. [Link]
- Google Patents. (n.d.). US6824936B1 - Hindered amine light stabilizer for improved yellow dark stability.
-
Uniprint Global. (2024, June 17). Ensuring Quality: Tips for Proper Storage and Handling of Thermal Rolls. [Link]
- Google Patents. (n.d.). EP3245864A1 - Anti-fog agent.
-
POSPaper.com. (2023, March 20). How to Properly Store and Handle Thermal Receipt Paper to Maximize Its Lifespan. [Link]
-
Graphic Arts. (n.d.). Why do the words disappear after printing on thermal cash register paper?. [Link]
-
Tintoll. (2024, June 12). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Link]
- Google Patents. (n.d.).
-
C-Pac. (2025, March 10). Temperature Impacts Thermal Paper. [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. [Link]
-
ASTM International. (2007, December 1). Accelerated Temperature Aging of Printing and Writing Paper by Dry Oven Exposure Apparatus. [Link]
-
Packaging Compliance Labs. (n.d.). Accelerated Aging Testing: ASTM F1980. [Link]
-
Thermal Paper Direct. (2025, March 20). Thermal Paper Storage & Preservation: Prevent Fading & Extend Longevity. [Link]
-
Jota Machinery. (2025, August 5). At What Temperature Does Thermal Paper Turn Black?. [Link]
-
Panda Paper Roll. (2025, February 27). The Coloring Principle of Thermal Paper: An In-Depth Understanding. [Link]
-
CS Analytical. (n.d.). ASTM 1980 Accelerated Aging Testing. [Link]
- Google Patents. (n.d.). WO2002020276A1 - Printed antifog film.
-
Patsnap. (2017, January 19). Anti-fogging article and manufacturing method thereof. [Link]
-
Micro-Serve. (n.d.). Accelerated aging studies ASTM F1980-07. [Link]
-
Centexbel. (n.d.). Accelerated ageing according to ISO 1419:2019 / ASTM-F1980. [Link]
-
Semantic Scholar. (1937). Urea as a Hygroscopic Substance. [Link]
-
Takahashi, Y., et al. (2025, March 4). Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. MDPI. [Link]
-
Salminen, K., et al. (2022, October 19). Improving the Barrier Properties of Paper to Moisture, Air, and Grease with Nanocellulose-Based Coating Suspensions. PMC. [Link]
-
Lytvynenko, Y., et al. (n.d.). Application of Urea-Formaldehyde Oligomer for Quality Improvment of Paper and Cardboard Products. Forest Journal. [Link]
-
ResearchGate. (2026, February 10). Next-generation urea resins: formaldehyde-free coating materials based on higher aldehydes and amides. [Link]
Sources
- 1. jotamachinery.com [jotamachinery.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Temperature Impacts Thermal Paper - C-Pac [c-pac.com]
- 4. Thermal Paper: Shelf Life, Storage, and Longevity - Telepaper [telepaper.com]
- 5. thermalroll.com [thermalroll.com]
- 6. Storing Tips To Keep Thermal Paper Safe - Telemark [telemarkcorp.com]
- 7. oceanlinkpaper.com [oceanlinkpaper.com]
- 8. Thermal Paper Storage & Preservation: Prevent Fading & Extend Longevity [cnsunrisepaper.com]
- 9. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 10. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 11. specialchem.com [specialchem.com]
- 12. Accelerated aging studies ASTM F1980-07 | Micro-Serve [micro-serve.nl]
- 13. pkgcompliance.com [pkgcompliance.com]
- 14. csanalytical.com [csanalytical.com]
- 15. ponypackaging.com [ponypackaging.com]
- 16. Tips for Proper Storage and Handling of Thermal Paper Rolls [uniprint.co.za]
Technical Support Center: Crystallization of N-(4-methoxyphenyl)-N'-octadecylurea
[1][2]
Status: Operational Ticket ID: MP-ODU-CRYST-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2][3]
Executive Summary & Chemical Context
Subject: N-(4-methoxyphenyl)-N'-octadecylurea (MP-ODU) Classification: Unsymmetrical Urea / Low Molecular Weight Organogelator (LMWG) candidate.[1][2][3]
The Core Challenge: You are likely encountering difficulties because MP-ODU is structurally predisposed to form supramolecular gels rather than single crystals.[1][3] The molecule possesses two distinct domains that drive conflicting self-assembly pathways:[1][4]
-
Urea Linkage & Methoxy-Phenyl Head: Drives strong, directional 1-dimensional Hydrogen Bonding (H-bonding) "tapes."[1][2][3]
-
Octadecyl (C18) Tail: distinct hydrophobic domain that stabilizes these tapes into long fibers via van der Waals forces.[2][3]
When these forces align kinetically, they trap solvent molecules, resulting in a gel or amorphous solid.[5] To achieve crystallization, we must disrupt this kinetic gelation trap to allow thermodynamic 3D packing.[3]
Troubleshooting Guides (Q&A)
Module A: The "Jelly" Problem (Gelation)
User Question: "I dissolved the compound in hot toluene (or ethyl acetate), but upon cooling, the entire solution turned into a cloudy, semi-solid jelly. There are no distinct crystals.[3] How do I fix this?"
Technical Diagnosis: You have formed a supramolecular organogel . The urea moieties have stacked into 1D tapes faster than they could pack laterally into a 3D lattice. This is a common feature of long-chain urea derivatives [1].[1][2]
Corrective Protocol:
-
The "H-Bond Competitor" Method:
-
Add a small percentage (1-5% v/v) of a polar protic solvent (Methanol or Ethanol) to your non-polar solvent.[1][2][3]
-
Mechanism:[1][2][3][6] The alcohol molecules compete for the urea H-bonds, acting as "caps" that break the infinite 1D tapes, preventing the formation of the long fibers necessary for gelation.[5]
-
-
High-Temperature Equilibration:
-
Hold the solution at a temperature just below the boiling point (but above the gel-sol transition temperature,
) for 1-2 hours before cooling. This favors the thermodynamic breakdown of metastable gel networks.
-
Module B: Oiling Out (Liquid-Liquid Phase Separation)
User Question: "As the solution cools, I see oily droplets forming at the bottom or clouding the solution. These eventually harden into a waxy solid, not crystals."[3][5]
Technical Diagnosis: This is Oiling Out (Liquid-Liquid Phase Separation).[1][2][3] The affinity between your solute and solvent is dropping too drastically before nucleation can occur. This is frequent when the melting point of the solute is significantly lower than the boiling point of the solvent, or when the C18 chain renders the molecule too hydrophobic for the chosen solvent system at low temperatures.[5]
Corrective Protocol:
-
Double-Solvent Titration:
-
Dissolve MP-ODU in a "Good Solvent" (e.g., THF or Dichloromethane) at room temperature.[1][2][3]
-
Slowly add a "Poor Solvent" (e.g., Hexane or Acetonitrile) dropwise until persistent cloudiness appears.[2][3][5]
-
Add just enough Good Solvent to clear it.[3]
-
Allow to evaporate slowly (parafilm with pinholes).[2][3][5][7]
-
-
Seeding at the Cloud Point:
Module C: Polymorphism & Melting Point Variations
User Question: "My obtained solid melts over a wide range or at different temperatures (e.g., 95°C vs 110°C) in different batches."
Technical Diagnosis: The C18 alkyl chain is conformationally flexible.[3] You are likely observing Polymorphism or solvate formation.[3]
-
Form A (Interdigitated): Alkyl chains from opposing molecules interlock (higher density, usually higher MP).[2][3][5]
-
Form B (Non-interdigitated/Tilted): Bilayer packing (lower density).[2][3][5]
Corrective Protocol:
-
Standardize Cooling Rates: Fast cooling often locks in the metastable (lower MP) polymorph.[3][5] Use a programmable cooling ramp (e.g., 0.1°C/min) to favor the stable, higher-melting form.[2][5]
-
Desolvation: Ensure the solid is dried under vacuum at 40°C for 24 hours. Urea derivatives are notorious for trapping solvent molecules in channel-like voids [2].[1][2][3]
Recommended Experimental Workflows
Protocol 1: The "Anti-Gel" Recrystallization Method
Best for high purity and avoiding gelation.[3]
| Step | Action | Critical Parameter |
| 1 | Solvent Selection | Use Toluene : Methanol (95:5) .[1][2][3] The toluene solvates the C18 chain; methanol disrupts urea stacking. |
| 2 | Dissolution | Heat to reflux (~65-70°C) until clear.[3][5] Concentration: ~20 mg/mL. |
| 3 | Hot Filtration | Filter through a pre-warmed 0.45 µm PTFE syringe filter into a clean, warm vial. |
| 4 | Nucleation | Allow to cool to RT on a wood block (insulator).[3] Do not put on ice. |
| 5 | Aging | If gel forms, reheat to dissolve and add 2% more Methanol.[3] Repeat. |
| 6 | Harvest | Filter crystals and wash with cold pure Methanol (removes surface oil).[1][2][3] |
Protocol 2: Vapor Diffusion (Slow Growth)
Best for X-ray quality single crystals.[1][2][3][5]
-
Inner Vial: Dissolve 10 mg MP-ODU in 0.5 mL THF (tetrahydrofuran).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane or Hexane .
-
Seal: Cap the outer jar tightly.
-
Wait: Leave undisturbed for 3-7 days. Pentane vapor will diffuse into the THF, slowly lowering solubility and promoting high-quality nucleation.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process based on the phase behavior of urea derivatives.
Caption: Decision tree for troubleshooting MP-ODU phase separation. Dashed lines indicate corrective feedback loops.
Molecular Packing Mechanism
Understanding why the failure occurs allows you to predict solvent effects.[3]
Caption: Competition between gelation (fiber formation) and crystallization. Successful protocols inhibit fiber formation to allow lattice packing.[3]
References
-
Steed, J. W. (2010).[2][3] Supramolecular Gel Chemistry: Developments over the Last Decade. Chemical Communications , 47(5), 1379–1383.[2][3][5]
- Context: Establishes the mechanism of urea-based gelation and the competition between crystallization and gel form
-
Etter, M. C. (1990).[2][3][8] Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds. Accounts of Chemical Research , 23(1), 120–126.[2][3][5]
- Context: Defines the "Urea Tape" motif (R2,1(6)) essential for understanding the 1D stacking of MP-ODU.
-
Teh, J. B., et al. (2006).[2][3][5] N-(4-Methoxyphenyl)thiourea. Acta Crystallographica Section E , 62(10), o4693–o4694.[2][3][5]
- Context: Provides structural data on the 4-methoxyphenyl "head" group packing and H-bonding networks in analogous thioureas.
-
Raatikainen, K., & Rissanen, K. (2012).[2][3][5] The effect of alkyl chain length on the structure and gelation ability of N-(4-pyridyl)-N'-alkylureas. Chemical Science , 3, 1235-1241.[2][3]
-
Context: Demonstrates the specific impact of long alkyl chains (like octadecyl) on the phase behavior and polymorphism of urea derivatives.[5]
-
Sources
- 1. N-(4-Methoxyphenyl)-N'-phenylthiourea | C14H14N2OS | CID 686507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Oxiraneoctanamide, n-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, cis-(+-)- (C26H43NO4) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
optimizing the melting point depression of thermal paper developers
Topic: Optimizing Melting Point Depression in Thermal Paper Developers
Mission Statement: Welcome to the Advanced Formulation Support Center. This hub is designed for material scientists and formulation chemists. We treat thermal paper coating not merely as an ink application, but as a precision-engineered solid-state chemical reaction triggered by thermal stimuli.
Our focus today is the Eutectic Engineering of the developer-sensitizer system. We bridge the gap between thermodynamic theory (Schroder-van Laar kinetics) and practical coating performance.
Module 1: Thermodynamics & Eutectic Engineering
Q: My developer has a melting point of 245°C (e.g., BPS). How do I drop the reaction trigger temperature to 90°C without compromising shelf stability?
A: You are not just "lowering the melting point"; you are engineering a ternary eutectic system.
In thermal paper, the "sensitizer" acts as a solid solvent.[1] The mechanism relies on the Melting Point Depression phenomenon, where the sensitizer melts first and solubilizes the developer and leuco dye, allowing the proton transfer reaction to occur in the liquid phase far below the melting point of the individual developer.
The Scientific Logic (Schroder-van Laar Equation):
To predict the theoretical eutectic point (
Where:
- is the mole fraction of the component.
- is the enthalpy of fusion.
- is the melting point of the pure component (Kelvin).
Troubleshooting Protocol: If your sensitivity is low, your system likely exhibits positive deviation from Raoult's Law , meaning the components prefer to self-associate rather than mix.
Actionable Steps:
-
Select a Sensitizer with Structural Affinity: If using a sulfonyl urea developer, choose a sensitizer with aromatic stacking potential (e.g., Diphenyl sulfone derivatives) to encourage mixing.
-
DSC Screening: Do not rely on visual melt tests. Run a Differential Scanning Calorimetry (DSC) scan of the binary mixture (Developer + Sensitizer) at a 1:1 ratio.
-
Target: A sharp endothermic peak at the desired
(e.g., 85-95°C). -
Failure Mode: Two distinct peaks indicate a failure to form a eutectic; the system will require too much energy (dynamic sensitivity loss) to print.
-
Module 2: Kinetic Factors & Processing
Q: I have a deep eutectic formed (MP ~85°C), but the printer still produces faint images (Low Dynamic Sensitivity). Why?
A: This is a diffusion-limited kinetic problem, likely caused by particle size.
Even if the thermodynamics favor a melt, the rate of dissolution is governed by the Noyes-Whitney equation. If your developer particles are too large, the sensitizer cannot dissolve them within the millisecond timeframe of the thermal print head pulse (typically 0.5 – 2.0 ms).
The Protocol: Wet Media Milling (Sand Milling) You must maximize the specific surface area.
| Parameter | Specification | Reason |
| Target Particle Size ( | 0.5 – 0.8 | Maximizes dissolution rate during the thermal pulse. |
| Target Particle Size ( | < 1.5 | Large "boulders" cause white spots (voids) in the print. |
| Dispersant | Sulfonated Polymer / PVA | Prevents reagglomeration (Ostwald Ripening) during storage. |
| Milling Media | Yttrium-stabilized Zirconia (0.6mm) | High density ensures efficient shearing of organic crystals. |
Module 3: Stability & Fogging (The Trade-off)
Q: The paper turns gray in storage (Background Fogging) at 40°C. How do I fix this?
A: Your eutectic is too efficient, or you have created a metastable amorphous solid dispersion.
This is the classic trade-off: Static Sensitivity vs. Dynamic Sensitivity .
If the eutectic point is too close to the storage temperature, or if the glass transition temperature (
Diagnostic Workflow:
Corrective Actions:
-
Increase the Barrier: Add a "spacer" pigment (like calcined clay or hollow sphere pigments) to the formulation. These physically separate the leuco dye and developer particles until the wax/sensitizer melts and bridges the gap.
-
Switch Sensitizers: Move from an ether-based sensitizer (like BNE, MP ~98°C) to an amide-based one if higher thermal stability is needed, though this may require more print energy.
Visualizing the Mechanism
Understanding the phase transition is critical for optimization. The diagram below illustrates the "Trigger Mechanism" where the sensitizer acts as the solvent.
Standardized Data: Common Component Properties
Use this table to select candidates for your eutectic screening.
| Component Role | Chemical Name | Abbr. | Melting Point ( | Function |
| Developer | Bisphenol S | BPS | ~245°C | High stability, requires high energy. |
| Developer | Pergafast 201 | PF201 | ~180°C | Non-phenolic, sharp response. |
| Sensitizer | 1,2-bis(3-methylphenoxy)ethane | KS-235 | ~96°C | Standard for high sensitivity. |
| Sensitizer | Diphenyl Sulfone | DPS | ~128°C | Higher stability, lower sensitivity. |
| Sensitizer | Benzyl 2-naphthyl ether | BNE | ~99°C | Classic sensitizer, good cost/performance. |
References
-
Royal Society of Chemistry. (2024). A method to predict binary eutectic mixtures for mechanochemical syntheses and cocrystallizations. Retrieved from
-
EPA (United States Environmental Protection Agency). (2010). BPA as a Developer in Thermal Paper and Alternatives. Retrieved from
-
ResearchGate. (2018). Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule? Retrieved from
-
Mitsubishi Chemical. (2023). Polyvinyl alcohols (PVOH) for thermal paper coloring layers: Mechanism and Dispersion. Retrieved from
-
BPC UK. (2023). The Science Behind Thermal Paper Rolls: Developers and Sensitizers. Retrieved from
Sources
Technical Support Center: Purification of 1-(4-Methoxyphenyl)-3-octadecylurea
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying long-chain aliphatic-aromatic ureas.
The target molecule, 1-(4-Methoxyphenyl)-3-octadecylurea , presents a classic "schizophrenic" solubility profile. The C18 octadecyl chain drives extreme lipophilicity and van der Waals packing, while the urea core (-NH-CO-NH-) enforces rigid, bidentate intermolecular hydrogen bonding[1]. This duality frequently leads to gelation, co-precipitation of symmetric byproducts, and chromatographic streaking.
Below, you will find our field-proven troubleshooting FAQs, step-by-step self-validating protocols, and mechanistic workflows to ensure high-purity isolation.
Part 1: Troubleshooting FAQs
Q1: My crude product forms a stubborn, translucent gel instead of crystallizing when cooled. Why does this happen, and how do I fix it? Mechanistic Causality: Gelation is the most common failure mode for C18-substituted ureas. The long octadecyl chain promotes extensive van der Waals interactions, forming lamellar structures. Concurrently, the urea motif acts as a powerful hydrogen bond donor and acceptor, forming rigid 1D ribbons. When cooled rapidly in solvents like ethanol or ethyl acetate, these orthogonal interaction vectors lock solvent molecules into a 3D fibrillar network, trapping impurities within a gel rather than forming an ordered crystal lattice. Solution: You must disrupt the kinetic formation of this network. Switch to an anti-solvent crystallization approach (see Protocol C) using a solvent that completely disrupts hydrogen bonding at high temperatures (e.g., THF or hot DMF) and slowly titrate in a polar anti-solvent (water) under high-shear stirring.
Q2: I have a highly insoluble white precipitate contaminating my product that won't dissolve even in boiling ethyl acetate. What is it? Mechanistic Causality: This is almost certainly 1,3-dioctadecylurea [2]. If your synthesis utilized octadecyl isocyanate and p-anisidine, trace moisture in the reaction vessel hydrolyzes the isocyanate to octadecylamine and CO₂. The highly nucleophilic octadecylamine immediately reacts with another equivalent of octadecyl isocyanate to form the symmetric 1,3-dioctadecylurea[3]. Because of its perfect symmetry and dual C18 chains, its lattice energy is exceptionally high, rendering it insoluble in most ambient solvents. Solution: Perform a selective hot filtration (Protocol A). The asymmetric target urea is significantly more soluble in hot chloroform (CHCl₃) than the symmetric byproduct.
Q3: NMR shows contamination with unreacted octadecylamine. Standard acid washes cause severe emulsions. How do I remove it? Mechanistic Causality: Octadecylamine is highly amphiphilic. When protonated by aqueous HCl during a standard biphasic workup, it forms octadecylammonium chloride, a potent cationic surfactant that instantly emulsifies organic/aqueous layers. Solution: Avoid aqueous workups. Instead, use a heterogeneous solid-phase scavenger like a strongly acidic cation-exchange resin (e.g., Amberlyst-15) suspended directly in the organic phase[4]. The resin covalently traps the amine, allowing you to simply filter it away (Protocol B).
Part 2: Quantitative Data & Strategy Comparison
To select the appropriate purification vector, consult the following quantitative summary of our validated methodologies.
Table 1: Comparative Analysis of Purification Strategies for C18-Aryl Ureas
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Purity Achieved | Mechanistic Advantage |
| Selective Hot Filtration | 1,3-dioctadecylurea (Symmetric) | 85 - 92% | >95% | Exploits massive differential lattice energy between symmetric and asymmetric ureas. |
| Resin Scavenging | Unreacted Octadecylamine | 90 - 95% | >98% | Prevents surfactant-induced emulsions by keeping the system strictly anhydrous. |
| Anti-Solvent Crystallization | Color bodies, trace starting materials | 75 - 85% | >99% | High-shear anti-solvent addition prevents 3D fibrillar gelation networks. |
| Flash Chromatography | Closely eluting structural isomers | 60 - 70% | >99% | Resolves complex mixtures, but requires heated columns to prevent on-column precipitation. |
Part 3: Decision Tree & Workflow Visualization
The following logic gate diagram dictates the sequential execution of the protocols based on your specific crude impurity profile.
Figure 1: Decision-tree workflow for the purification of crude 1-(4-Methoxyphenyl)-3-octadecylurea.
Part 4: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. If a specific visual cue (e.g., "solution becomes completely transparent") is not met, do not proceed to the next step.
Protocol A: Selective Hot Filtration (Removal of Symmetric Ureas)
Purpose: To remove 1,3-dioctadecylurea or 1,3-bis(4-methoxyphenyl)urea.
-
Suspension: Suspend 10 g of the crude urea mixture in 150 mL of anhydrous chloroform (CHCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to a gentle reflux (approx. 61 °C) under vigorous stirring for 30 minutes.
-
Validation Check: The target 1-(4-Methoxyphenyl)-3-octadecylurea will dissolve completely. Any remaining white, chalky suspension is the symmetric 1,3-dioctadecylurea byproduct[3].
-
Filtration: Rapidly filter the hot suspension through a pre-warmed fritted glass funnel (medium porosity) into a receiving flask kept at 50 °C to prevent premature precipitation of the filtrate.
-
Recovery: Concentrate the filtrate under reduced pressure to recover the enriched asymmetric urea.
Protocol B: Amine Scavenging via Cation-Exchange Resin
Purpose: To remove unreacted octadecylamine without triggering aqueous emulsions.
-
Preparation: Dissolve the enriched crude product in a 1:1 mixture of Dichloromethane (DCM) and Tetrahydrofuran (THF) (10 mL solvent per gram of crude). THF is required to maintain solubility of the urea at room temperature.
-
Resin Addition: Add 3 equivalents (by weight relative to the estimated amine impurity) of pre-washed Amberlyst-15 strongly acidic cation-exchange resin[4].
-
Incubation: Stir the suspension gently at room temperature for 4 hours. The sulfonic acid groups on the resin will protonate and covalently bind the octadecylamine.
-
Validation Check: Spot the supernatant on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The absence of a purple spot confirms complete amine removal.
-
Filtration: Filter off the resin beads and wash them twice with 10 mL of DCM. Evaporate the combined filtrates.
Protocol C: Controlled Anti-Solvent Crystallization (Gelation Avoidance)
Purpose: To obtain analytically pure crystals while bypassing the gelation phase.
-
Dissolution: Dissolve the amine-free product in the minimum amount of boiling THF (approx. 5-8 mL/g). Ensure the solution is crystal clear.
-
Anti-Solvent Titration: Remove the flask from the heat source. While stirring at maximum RPM (to provide high shear force), add hot ultra-pure water dropwise.
-
Nucleation: Stop adding water the exact moment the solution becomes persistently cloudy (the cloud point).
-
Annealing: Reduce the stirring speed to a gentle rate and allow the flask to cool to room temperature at a strictly controlled rate of 5 °C per hour (use a programmable water bath if available). Causality: Slow cooling allows the urea hydrogen bonds to align into a crystalline lattice rather than a kinetically trapped gel.
-
Isolation: Once at room temperature, cool to 4 °C for 2 hours, then collect the white microcrystals via vacuum filtration. Wash with ice-cold 70% ethanol[4]. Dry under high vacuum at 45 °C for 12 hours.
References
-
ResearchGate. How to purify the urea bought from market to pure urea? (Discussion on ion-exchange resin purification methods). Retrieved from: [Link]
Sources
Technical Support Center: Troubleshooting & Enhancing Thermal Stability of Urea-Based Organogelators
Welcome to the Advanced Technical Support Center for supramolecular chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental thermodynamics and kinetics that govern low molecular weight gelators (LMWGs). By understanding the causality behind molecular assembly, you can engineer urea-based organogelators with exceptional thermal and mechanical robustness.
Part 1: Diagnostic Workflow for Thermal Instability
Before adjusting concentrations or changing solvents, it is critical to identify the root cause of thermal failure. Use the diagnostic logic below to isolate whether your issue is structural, solvent-driven, or kinetic.
Diagnostic workflow for resolving low thermal stability in urea-based organogels.
Part 2: Frequently Asked Questions (Mechanisms & Causality)
Q: Why do my urea-based organogelators fail at elevated temperatures despite high concentrations?
A: The gel-to-sol transition temperature (
Q: How does upgrading to a bis-urea motif improve thermal stability? A: Mono-urea or amide-based gelators form simple, single-lane hydrogen bond networks. Bis-urea compounds possess two urea groups separated by a spacer (e.g., a cyclohexane ring). This geometry forces highly directional, bifurcated hydrogen bonding. Empirical data confirms that urea-like motifs yield significantly more fibrous morphologies and higher thermal stability than amide-like counterparts [1]. Furthermore, bis-urea derivatives consistently form continuous networks at lower critical gelation concentrations (CGC) and exhibit superior thermal stability compared to standard fatty acid derivatives [2].
Q: What role does solvent selection play in maximizing
Part 3: Troubleshooting Specific Experimental Issues
Issue 1: Syneresis (Solvent Weeping) During Thermal Cycling
-
The Causality: Syneresis occurs when the supramolecular network over-packs or crystallizes at high temperatures, effectively squeezing the solvent out of the interstitial spaces.
-
The Solution: Introduce a co-gelator to create an interpenetrating network. Blending a bis-urea derivative with a secondary gelator (such as a fatty acid derivative) disrupts perfect crystallization while maintaining the gel structure. This synergistic effect has been shown to increase the yield stress by up to 1.5-fold and prevent liquid leakage, even in demanding phase-change material applications [2].
Issue 2: Irreproducible / Kinetic Trapping
-
The Causality: Rapid cooling during standard thermal annealing traps the supramolecular assembly in a local thermodynamic minimum. This results in heterogeneous fiber thickness and unpredictable thermal degradation.
-
The Solution: Implement Chemical Annealing . Instead of relying on heat-cool cycles, utilize a reaction relay (e.g., urease-catalyzed urea hydrolysis) to uniformly and autonomously mold the gel over time. This slow, chemically driven reorganization pushes the network into its global thermodynamic minimum, vastly improving gel robustness [4].
Part 4: Quantitative Data & Material Benchmarking
Use the following table to benchmark your expected
| Gelator Motif | Solvent System | Primary Stabilization Mechanism | Relative Thermal Stability ( | Ref. |
| Amide-like (Hydrazone) | DMSO / Water | Single H-bond network | Low | [1] |
| Urea-like (Semicarbazone) | DMSO / Water | Enhanced fibrous H-bonding | High | [1] |
| Bis-urea (Trans-1,2-cyclohexane) | 1-Octanol | Solvophobic effects (Moderate) | Moderate (60–70 °C) | [3] |
| Bis-urea (Trans-1,2-cyclohexane) | 1-Propanol | Solvophobic effects (Strong) | Very High (90–100 °C) | [3] |
| Bis-urea + Fatty Acid Blend | Phase Change Material | Synergistic interpenetrating network | Extremely High (No leakage) | [2] |
Part 5: Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Determination of (Inverted Tube Method)
Many researchers report falsely low
-
Preparation: Prepare 2 mL of the organogel at the desired concentration in two separate glass vials: one standard borosilicate vial, and one silanized (hydrophobically treated) vial.
-
Equilibration: Allow both gels to rest undisturbed at room temperature for 24 hours to ensure complete fibrillar network formation.
-
Inversion & Heating: Invert both vials in a temperature-controlled oil bath. Increase the temperature at a strict rate of 1 °C/min.
-
Observation & Validation: Record the temperature at which the gel falls under gravity.
-
Self-Validation Check: If the gel in the standard vial falls at 60 °C, but the gel in the silanized vial remains intact until 85 °C, your initial reading was a cohesive wall-adhesion failure, not the true thermodynamic
. The true is the temperature at which the network structurally liquefies in the treated vial.
-
Protocol 2: Chemical Annealing via Urease Reaction Relay
Use this protocol to rescue kinetically trapped gels and maximize thermal stability without applying destructive heat.
-
Initial Assembly: Form your base organogel/hydrogel network at a slightly acidic pH (e.g., pH 4.3) where the network is kinetically trapped but solid.
-
Relay Initiation: Carefully layer a solution containing a catalytic amount of Urease and a known concentration of free urea (the small molecule, not your gelator) onto the gel.
-
Incubation: Seal the system and incubate at room temperature. The urease will hydrolyze the free urea into
, causing a slow, highly uniform increase in internal pH. -
Reorganization: As the pH rises above the apparent
of the gelator's functional groups, the gel will transiently disassemble into a micellar dispersion. As the reaction completes and equilibrates, the network will autonomously re-assemble into its thermodynamic minimum. -
Result: The resulting chemically annealed gel will exhibit significantly higher mechanical stiffness and thermal stability compared to a thermally annealed counterpart [4].
References
-
Evaluating the role of a urea-like motif in enhancing the thermal and mechanical strength of supramolecular gels Source: CrystEngComm (RSC Publishing), 2021. URL:[Link]
-
Synergistic Effect of Two Organogelators for the Creation of Bio-Based, Shape-Stable Phase-Change Materials Source: Langmuir (ACS Publications), 2020. URL:[Link]
-
Rheology and Thermotropic Properties of Bis-Urea-Based Organogels in Various Primary Alcohols Source: Langmuir (ACS Publications), 2000. URL:[Link]
-
Annealing Supramolecular Gels by a Reaction Relay Source: PubMed Central (NIH), 2020. URL:[Link]
🔬 Technical Support Center: Urea-Thickened Oil Formulations
The following guide serves as a specialized Technical Support Center for researchers formulating urea-thickened organogels. It addresses the thermodynamic and kinetic instability often encountered when structuring non-polar phases with urea-based Low Molecular Weight Gelators (LMWGs).
Status: Operational | Tier: Level 3 Engineering Support Subject: Resolving Phase Separation & Syneresis in Supramolecular Organogels
Welcome to the formulation stability hub. You are likely here because your urea-based organogel has exhibited syneresis (oil leakage), macroscopic crystallization (precipitation), or sol-gel transition failure .
Unlike polymeric thickeners, urea-based gelators rely on non-covalent hydrogen bonding networks (SAFiNs—Self-Assembled Fibrillar Networks). These are thermodynamically metastable. Phase separation is not an accident; it is a competitive outcome between crystallization and gelation.
📊 Diagnostic Workflow: Why is my gel separating?
Before adjusting your formulation, identify the failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of organogel instability based on visual evidence.
🛠️ Troubleshooting Guides (SOPs)
Issue 1: Syneresis (Oil Exudation)
Symptom: The gel forms initially but "sweats" oil over 24–48 hours. The gel body contracts away from the vial walls. Mechanism: The Hydrogen-Bond (H-bond) network is evolving toward a lower energy crystalline state. The fibers are thickening (Ostwald ripening), reducing the surface area available to trap the oil via capillary forces [1].
Corrective Protocol:
-
Thermal Quench Adjustment:
-
Current: Cooling at ambient room temperature (~1°C/min).
-
Adjustment:Flash Cool (10–20°C/min) using an ice bath or chilled metal molds.
-
Why: Rapid cooling creates a "kinetic trap," forcing the formation of many small nucleation sites rather than fewer large crystals. This denser network of fine fibers traps oil more effectively [2].
-
-
Modifier Addition:
-
Add 0.5% w/w Polysorbate 80 or Lecithin .
-
Why: Crystal habit modifiers interfere with the stacking of urea motifs, preventing the network from becoming too "perfect" and contracting [3].
-
Issue 2: Macroscopic Precipitation (The "Crash Out")
Symptom: White, gritty crystals appear at the bottom. The oil remains liquid.
Mechanism: The solubility parameter distance between the urea gelator and the oil is too large. The gelator–gelator interactions (
Corrective Protocol:
-
Solubility Matching (Hansen Solubility Parameters - HSP):
-
Calculate the
(polar) and (hydrogen bonding) parameters of your oil. -
If using a highly non-polar oil (e.g., Mineral Oil,
), the urea groups are too polar. -
Action: Introduce a "bridge solvent" like Caprylic/Capric Triglyceride or Isopropyl Myristate to increase the medium's polarity slightly, improving
affinity.
-
-
Temperature Cycling:
-
Do not exceed the melting point (
) by >10°C during preparation. Overheating can destroy "memory" nuclei that help re-seed the network upon cooling.
-
🧪 Validated Protocol: Preparation of Stable Urea-Thickened Organogels
Use this protocol to establish a baseline. Deviations from this thermal history are the primary cause of batch-to-batch variation.
Materials:
-
Oil Phase: Medium Chain Triglycerides (MCT) or High-Oleic Sunflower Oil.
-
Gelator:
-dialkyl urea (e.g., 1,3-dimethyloctylurea) - Note: Concentration typically 2–5 wt%.
Step-by-Step Workflow:
| Step | Action | Critical Parameter | Scientific Rationale |
| 1 | Dispersion | Cold mix gelator into oil. | Prevent premature clumping.[1] Ensure homogeneous distribution before heating. |
| 2 | Solubilization | Heat to | Visual Check: Solution must be perfectly clear. Any haze indicates residual nuclei which will cause precipitation. |
| 3 | Holding | Hold at | Erase "thermal memory" to ensure reproducibility [1]. |
| 4 | Quench (Critical) | Transfer immediately to 4°C environment. | Rate > 5°C/min. Forces nucleation over crystal growth, creating the high-surface-area SAFiN required for oil retention. |
| 5 | Maturation | Store undisturbed for 24h at 25°C. | Allows the metastable network to anneal slightly without collapsing. |
🧬 Deep Dive: The Mechanism of Urea Gelation
To troubleshoot effectively, you must understand the molecular signaling occurring in your beaker. Urea gelators function via a "cooperative zipper" mechanism.
Figure 2: The self-assembly pathway of urea gelators. Phase separation occurs when the "Network" stage progresses too far into thermodynamic equilibrium (Syneresis).
Key Insight: The urea moiety provides two H-bond donors and one acceptor. In non-polar oils, these groups shield themselves from the solvent by stacking on top of each other. If this stacking is too efficient (due to slow cooling or high concentration), the fibers become thick rods that cannot hold oil [5]. You need thin, entangled fibers, which requires kinetic instability .
❓ Frequently Asked Questions (FAQs)
Q: Can I reheat the gel if it separates?
A: Yes, urea organogels are thermoreversible. However, if you simply reheat and cool slowly again, it will separate again. You must reheat to full solubility (
Q: My gel is stable at 25°C but separates at 40°C. Why?
A: You are approaching the gel-sol transition temperature (
-
Fix: Increase the alkyl chain length of your urea gelator (e.g., switch from hexyl- to octyl-urea). Longer chains increase Van der Waals interactions, raising the thermal stability [2].
Q: Why does adding water destroy the gel? A: Urea is hygroscopic. Water molecules compete for the H-bonding sites on the urea backbone. Even trace moisture (0.1%) can disrupt the SAFiN.
-
Fix: Dry your oil phase with anhydrous sodium sulfate before formulation, or perform the reaction under a nitrogen blanket.
📚 References
-
Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133–3160. Link
-
George, M., & Weiss, R. G. (2006). Molecular organogels. Soft matter comprised of low-molecular-mass organic gelators and organic liquids. Accounts of Chemical Research, 39(7), 489–497. Link
-
Rogers, M. A., & Marangoni, A. G. (2008). Non-isothermal nucleation and crystallization of 12-hydroxystearic acid in vegetable oils. Crystal Growth & Design, 8(12), 4596–4601. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
-
Liu, X. Y., & Sawant, P. D. (2002). Mechanism of the formation of self-organized microstructures in soft functional materials. Advanced Materials, 14(6), 421–426. Link
Sources
Technical Support Center: Formulating & Sizing 1-(4-Methoxyphenyl)-3-octadecylurea Dispersions
Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help you overcome the unique thermodynamic and kinetic challenges associated with dispersing 1-(4-Methoxyphenyl)-3-octadecylurea (hereafter referred to as 4-MeO-Ph-ODU ).
Mechanistic Grounding: The Dual-Force Challenge
4-MeO-Ph-ODU is a highly hydrophobic, amphiphilic molecule. It features an octadecyl (C18) tail that drives strong van der Waals aggregation, and a central urea motif capable of forming bifurcated intermolecular hydrogen bonds. In both aqueous and organic media, these molecules behave as Low Molecular Weight Gelators (LMWGs), spontaneously assembling into 1D fibrillar networks that lead to macroscopic gelation rather than discrete 0D nanoparticles [[1]]().
To control particle size, your formulation strategy must kinetically trap the molecules into spherical geometries before they can thermodynamically relax into 1D fibers .
Troubleshooting Guides & Step-by-Step Methodologies
Q1: My dispersion is forming a highly viscous gel instead of a stable nanoparticle suspension. How do I prevent this?
Causality: Gelation occurs when the rate of 1D crystal growth (driven by urea-urea hydrogen bonding) outpaces the rate of spherical nucleation. If your mixing energy is too low, the system has time to form extended fibrillar networks .
Solution:
Transition from slow-addition methods to Flash Nanoprecipitation (FNP) / Antisolvent Precipitation . By forcing extremely rapid mixing, you lower the Damköhler number (
Self-Validating Protocol: Flash Nanoprecipitation (FNP)
-
Preparation: Dissolve 4-MeO-Ph-ODU in a water-miscible organic solvent (e.g., THF or warm Ethanol) at a concentration of 5 mg/mL.
-
Stabilizer Phase: Prepare an aqueous antisolvent phase containing a steric stabilizer (e.g., 1.0% w/v Poloxamer 407). Steric stabilizers are critical here; they adsorb to the nascent particle surfaces, lowering interfacial tension and physically blocking the urea motifs from cross-linking .
-
Impinging Jet Mixing: Using a confined impinging jet mixer or microfluidic chip, inject the organic phase and aqueous phase at a high flow rate (Reynolds number > 2000) with an Organic:Aqueous volumetric ratio of 1:10.
-
Validation Check: Immediately analyze the output via Dynamic Light Scattering (DLS) and Cross-Polarized Microscopy.
-
Success: DLS shows a Z-average size of 100–200 nm with a Polydispersity Index (PDI) < 0.2. The microscopy field is dark (isotropic).
-
Failure: If the sample exhibits birefringence under polarized light, 1D crystallization (gelation) is still occurring. You must increase the mixing velocity or increase the Poloxamer concentration.
-
Q2: I am using High-Pressure Homogenization (HPH), but my particle size will not drop below 300 nm. How can I achieve sub-100 nm sizes?
Causality: In top-down HPH, particle size reduction relies on extreme shear, turbulence, and cavitation forces overcoming the cohesive energy of the lipidic aggregates . If particles remain large, either the applied shear is insufficient to break the C18 hydrophobic interactions, or the particles are undergoing Ostwald ripening (re-coalescing) immediately after exiting the homogenization valve.
Solution: Implement a Hot HPH workflow with rapid temperature quenching . Operating above the lipid's melting point reduces the internal viscosity of the dispersed phase, allowing the shear forces to easily snap the particles into the nanoscale regime.
Self-Validating Protocol: Hot HPH with Quenching
-
Thermal Equilibration: Heat a 2% w/v Tween 80 aqueous solution to 10°C above the melting point of 4-MeO-Ph-ODU (typically ~85°C).
-
Pre-Emulsion: Melt the 4-MeO-Ph-ODU powder. Inject the melt into the hot aqueous phase while mixing with a high-shear stator-rotor (e.g., Ultra-Turrax) at 10,000 rpm for 3 minutes.
-
Homogenization: Pass the hot pre-emulsion through a piston-gap high-pressure homogenizer at 1,500 bar for exactly 4 cycles .
-
Temperature Quenching (Critical): Direct the output of the 4th cycle immediately into a jacketed vessel chilled to 4°C. This rapid cooling solidifies the nanoparticles instantly, preventing post-process coalescence [[2]]([Link]).
-
Validation Check: Measure the PDI after each cycle. The size should drop exponentially and plateau by cycle 4. Warning: Do not exceed 6 cycles; excessive processing introduces too much kinetic energy, stripping the Tween 80 from the surface and causing shear-induced aggregation.
Process Parameters & Quantitative Data
To aid in your experimental design, the following table summarizes how key thermodynamic and kinetic variables influence the final particle size of hydrophobic urea derivatives during dispersion workflows.
| Process Variable | Adjustment | Effect on 4-MeO-Ph-ODU Particle Size | Mechanistic Reason |
| Mixing Energy (Re) | Increase | Decreases size (Plateaus at high Re) | High turbulence reduces mixing time ( |
| Antisolvent Ratio | Increase | Decreases size | Higher aqueous volume creates higher supersaturation, favoring nucleation over particle growth . |
| HPH Pressure | Increase | Decreases size (Optimal: 1000-1500 bar) | Higher pressure generates stronger cavitation and shear forces to fracture aggregates [[3]]([Link]). |
| Steric Stabilizer Conc. | Increase | Decreases size | Lowers interfacial tension and physically blocks urea-urea H-bonding during the growth phase . |
| Cooling Rate | Decrease (Slow) | Increases size (Risk of Gelation) | Slow cooling allows molecules to thermodynamically align into 1D fibers . |
Workflows & Logical Relationships
The following diagrams illustrate the core logic for processing and troubleshooting 4-MeO-Ph-ODU dispersions.
Workflow of Antisolvent Precipitation for kinetic trapping of 4-MeO-Ph-ODU nanoparticles.
Decision tree for troubleshooting oversized 4-MeO-Ph-ODU particle dispersions.
References
-
D'Addio, S. M., & Prud'homme, R. K. (2011). Controlling drug nanoparticle formation by rapid precipitation. Advanced Drug Delivery Reviews, 63(6), 417-426.[Link]
-
Inside Therapeutics. (2026). LNP synthesis: Overview of the manufacturing methods. Inside Therapeutics.[Link]
-
Dalvi, S. V., & Dave, R. N. (2009). Controlling Particle Size of a Poorly Water-Soluble Drug Using Ultrasound and Stabilizers in Antisolvent Precipitation. Industrial & Engineering Chemistry Research, 48(16), 7581–7593.[Link]
-
D'Addio, S. M., et al. (2011). Drug Nanoparticles by Antisolvent Precipitation: Mixing Energy versus Surfactant Stabilization. Langmuir (via ResearchGate).[Link]
-
Draper, E. R., et al. (2015). Self-assembled low-molecular-weight gelator injectable microgel beads for delivery of bioactive agents. Chemical Communications, 51(65), 12827-12830.[Link]
- Suzuki, M., et al. (2015). Gelator and organogel.
Sources
minimizing side reactions in the synthesis of asymmetric ureas
Topic: Minimizing Side Reactions & Maximizing Selectivity
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction
Welcome. If you are accessing this guide, you are likely facing the "Symmetric Urea Problem." The synthesis of asymmetric ureas (
This guide moves beyond basic textbook procedures. It focuses on kinetic control , moisture management , and intermediate isolation strategies to ensure your target molecule is the major product, not the byproduct.
Module 1: The Isocyanate Route
The Core Issue: The Hydrolysis Cycle
The most common method involves reacting an isocyanate (
Water competes with your amine nucleophile. If water attacks the isocyanate, it forms an unstable carbamic acid, which decarboxylates to release the original amine.[2] This amine then attacks the remaining isocyanate, creating a symmetric urea that is often insoluble and difficult to separate.
Visualizing the Failure Mode
Caption: The "Hydrolysis Cycle of Doom." Trace water converts isocyanate back into amine, which consumes remaining isocyanate to form symmetric impurities.
Troubleshooting Protocol 1: Moisture Elimination
Q: "I am working under nitrogen, but I still see symmetric urea. Why?" A: "Under nitrogen" is not enough. The hygroscopic nature of polar solvents (DMF, DMSO) is often the culprit.
Corrective Workflow:
-
Solvent Drying: Do not trust "anhydrous" bottles opened more than a week ago. Dry DMF/DMSO over 4Å molecular sieves for 24 hours before use [1].
-
The "Sacrificial" Scavenger: If your scale allows, add a small amount (1-2%) of trimethylsilyl isocyanate (TMS-NCO) to the solvent before adding your expensive starting material. It will scavenge water and form innocuous byproducts.
-
Inverse Addition: Do not add the isocyanate to the amine. Add the amine to the isocyanate . This ensures the isocyanate is always in excess relative to the amine locally, favoring the cross-coupling over the dimerization of the amine (if the isocyanate were to hydrolyze).
Module 2: Linker Chemistry (CDI & Triphosgene)
The Core Issue: "One-Pot" Selectivity
When you don't have a commercial isocyanate, you must create a linker using phosgene equivalents like 1,1'-Carbonyldiimidazole (CDI) or Triphosgene . The failure mode here is bis-acylation (reacting both sides of the linker with the same amine instantly).
Visualizing the Stepwise Logic
Caption: Sequential addition is critical. The intermediate must be fully formed before introducing the second amine to prevent symmetric scrambling.
Troubleshooting Protocol 2: The CDI "Wait and Watch"
Q: "I mixed CDI, Amine A, and Amine B, and got a statistical mixture. How do I fix this?" A: Never mix all three reagents simultaneously. You must exploit the difference in nucleophilicity.
The "High-Fidelity" CDI Protocol [2]:
-
Activation (Step 1): Dissolve CDI (1.1 equiv) in anhydrous THF or DCM.
-
First Addition: Add the least nucleophilic amine (usually the aromatic one) dropwise at 0°C.
-
Why? The resulting acyl-imidazole intermediate is stable. If you add the highly reactive aliphatic amine first, it might react twice with CDI before you can stop it.
-
-
Monitoring: Wait 1-2 hours. Confirm consumption of Amine 1 by TLC/LCMS. You should see the intermediate species.
-
Displacement (Step 2): Add the second amine (the more nucleophilic one).
-
Catalysis: If the reaction stalls, add a base like DBU (1.0 equiv) or heat to 60°C to force the imidazole displacement.
Reagent Selection Guide
| Reagent | State | Risk Profile | Selectivity Control | Best For... |
| CDI | Solid | Low (Non-toxic byproduct) | Moderate | Acid-sensitive substrates; "One-pot" synthesis. |
| Triphosgene | Solid | High (Generates Phosgene) | High (at -78°C to 0°C) | Sterically hindered amines; Large scale (cheaper). |
| Phenyl Chloroformate | Liquid | Moderate (Lachrymator) | Very High | Isolating stable carbamate intermediates. |
Module 3: The Carbamate Detour (Highest Purity)
The Core Issue: Messy Direct Couplings
Sometimes, direct coupling is impossible due to similar nucleophilicity of Amine A and Amine B.
Q: "My LCMS shows a mess of symmetric A-A, symmetric B-B, and asymmetric A-B. I can't purify it." A: Stop trying to do it in one pot. Use the Carbamate Detour . This converts one amine into a "shelf-stable isocyanate equivalent" [3].
The Protocol:
-
Carbamate Formation: React Amine A with Phenyl Chloroformate (or 4-Nitrophenyl chloroformate for higher reactivity) and Pyridine in DCM at 0°C.
-
Result: A solid Phenyl Carbamate precipitates or is easily extracted.
-
Purification: Recrystallize this.[3] It is stable for months.
-
-
Urea Formation: Dissolve the purified Phenyl Carbamate in DMSO or Acetonitrile. Add Amine B and a base (TEA or DIPEA). Heat to 60-80°C.
FAQ & Quick Fixes
Q: My reaction works for aliphatic amines but fails for anilines. Why? A: Anilines are weak nucleophiles.
-
Fix: If using isocyanates, heat is required (reflux in Toluene).
-
Fix: If using CDI, activate the aniline first. You may need a super-base (like NaH) to deprotonate the aniline to make it reactive enough to attack the intermediate.
Q: I'm using Triphosgene and getting low yields. A: You might be losing phosgene gas.
-
Fix: Ensure the system is sealed (with a balloon for pressure relief).
-
Fix: Use inverse addition . Dissolve Triphosgene in DCM at 0°C. Add the amine/base mixture slowly to the Triphosgene. This ensures Triphosgene is always in excess, preventing the amine from reacting with the formed carbamoyl chloride immediately [4].
Q: How do I remove the symmetric urea byproduct during workup? A: Symmetric ureas are notoriously insoluble.
-
Trick: Dilute the reaction mixture with Ethyl Acetate. The symmetric urea often precipitates while the asymmetric urea (which is less crystalline due to lower symmetry) stays in solution. Filter off the solid waste.
References
-
Benchchem Technical Guides. (n.d.). Minimizing urea by-product formation in isocyanate reactions.[2] Retrieved from
-
Padiya, K. J., et al. (2012). Unprecedented "In Water" Imidazole Carbonylation: Efficient Synthesis of Urea Derivatives.Journal of Organic Chemistry .[3][4][7][12] Retrieved from
-
Thavonekham, B. (1997).[13] Synthesis of Ureas using Phenyl Chloroformate.Synthesis , 1189.[13] Retrieved from
-
Majer, P., & Randad, R. S. (1994).[13] A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[3]Journal of Organic Chemistry , 59(7), 1937-1938. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation [organic-chemistry.org]
- 8. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]
- 9. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe alternative to toxic isocyanates - Enamine [enamine.net]
- 11. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
Technical Support Center: Shelf-Life Optimization for Heat-Sensitive Urea Coatings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures where urea—a highly effective humectant, plasticizer, and nitrogen source—destabilizes the very coating it was meant to enhance. Heat-sensitive coatings present a unique paradox: you cannot use high-temperature curing to drive off residual moisture, yet that trapped moisture acts as a catalyst for urea hydrolysis.
This guide moves beyond basic troubleshooting. We will dissect the thermomechanical and chemical causality of urea degradation and provide self-validating protocols to engineer robust, long-lasting coating matrices.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does the urea in our heat-sensitive enteric coatings degrade so rapidly at room temperature, even without extreme heat exposure? A1: Urea degradation is not solely dependent on high temperatures; it is highly susceptible to hydrolysis in the presence of residual moisture and non-optimal pH. In aqueous microenvironments within the coating matrix, urea hydrolyzes into ammonia and carbon dioxide. This reaction is strongly pH-dependent. Studies demonstrate that urea is most stable at a pH range of 4.0 to 8.0, with the absolute lowest degradation occurring around pH 6.0 when buffered with lactate 1. Causality: If your coating formulation drifts into alkaline (pH > 8) or highly acidic (pH < 4) territories, hydrolysis accelerates exponentially. The localized generation of ammonia further raises the microenvironmental pH, creating a self-catalyzing degradation loop.
Q2: We are observing crystallization and brittleness in our coatings after 3 months of storage. What is the mechanism, and how do we prevent it? A2: This is a classic symptom of biuret formation and the subsequent loss of hydrogen-bonding networks. Even at moderate temperatures, slow thermal degradation or localized friction during the coating process can cause urea to decompose into isocyanic acid (HNCO) and ammonia. The HNCO then reacts with residual urea to form biuret [[2]](). Causality: Urea normally stabilizes synthetic resin and polymer matrices by forming extensive hydrogen bonds [[3]](). When it converts to biuret, these critical bonds break, leading to matrix embrittlement. Premixing urea with a stabilizer like propylene glycol establishes a protective hydrogen-bonded network that resists this structural degradation 4.
Logical mapping of urea degradation pathways in heat-sensitive coatings.
Section 2: Quantitative Analytics & Stability Profiling
To accurately troubleshoot shelf-life, you must understand the thermal and pH thresholds of your formulation. The table below synthesizes the degradation kinetics of urea in polymer matrices.
Quantitative Analysis of Urea Degradation Kinetics
| Temperature Range | Microenvironmental pH | Initial Urea Conc. | Primary Degradation Pathway | Key Byproducts | Matrix Impact |
| 25°C – 37°C | 6.0 (Lactate Buffered) | 2.5% – 20% | Stable (Minimal degradation) | None | Preserved plasticity and active release |
| 25°C – 37°C | < 4.0 or > 8.0 | Variable | Accelerated Hydrolysis | NH₃, CO₂ | pH drift, matrix swelling, burst release |
| > 130°C | Any | Any | Early Thermal Decomposition | HNCO, NH₃ | Loss of hydrogen bonding, micro-fissures |
| 180°C – 200°C | Any | Any | Pyrolysis & Recombination | Biuret | Severe embrittlement, crystallization |
| > 240°C | Any | Any | Biuret Pyrolysis | Cyanuric Acid | Complete structural failure of coating |
Section 3: Self-Validating Formulation Protocols
Step-by-step troubleshooting workflow for urea coating shelf-life failures.
Protocol 1: Low-Temperature Moisture Barrier Encapsulation
Causality: Heat-sensitive active pharmaceutical ingredients (APIs) degrade under standard thermal curing. By utilizing a chemically cross-linked biopolymer (corn starch with di-sodium tetraborate), we create a weak-gel matrix that cures at low temperatures while providing a dense, low-porosity barrier against moisture, thereby halting hydrolysis 5.
-
Aqueous Dispersion: Disperse 50 g of native corn starch in 500 mL of deionized water.
-
Buffer Integration: Add a 0.1M lactate buffer system to adjust the dispersion strictly to pH 6.0, the optimal stability point for urea 1.
-
Controlled Gelation: Heat the dispersion gently to 85°C for exactly 15 minutes to reach peak viscosity. Caution: Exceeding this time/temperature causes thermal cracking of starch molecules, ruining the barrier properties.
-
Cross-Linking & Payload Addition: Introduce 20 g of di-sodium tetraborate as a cross-linker, followed by the urea payload.
-
Low-Temperature Coating: Allow the stabilized gel to cool for 24 hours. Apply to the heat-sensitive core using a fluidized bed coater with an inlet air temperature not exceeding 40°C.
Self-Validation Check: Perform a comparative dissolution assay. Submerge a coated sample and an uncoated urea sample in DI water under gentle shaking. The protocol is successful if the uncoated urea releases in <6 minutes, while the cross-linked coating maintains integrity and delays complete release for >30 minutes [[5]]().
Protocol 2: Hydrogen-Bond Stabilization via Premixing
Causality: If urea is added directly to an aqueous vehicle, it can self-associate or rapidly hydrolyze. Premixing urea with a glycol establishes a protective hydrogen-bonded network that prevents biuret formation and matrix embrittlement 3.
-
Solvent Preparation: Measure out propylene glycol equivalent to 10% of the final formulation weight.
-
Urea Dispersion: Slowly disperse the urea powder into the propylene glycol under continuous high-shear mixing (1500 rpm) at room temperature. Do not add water at this stage.
-
Network Maturation: Allow the premix to rest for 30 minutes. Causality: This dwell time is critical for the urea-glycol hydrogen bonds to fully establish before encountering the bulk aqueous phase.
-
Vehicle Homogenization: Gradually incorporate the stabilized urea-glycol premix into the primary coating vehicle under moderate stirring (500 rpm) until a homogeneous emulsion is formed 4.
Self-Validation Check: Subject 10 mL of the final liquid emulsion to a centrifuge test at 3000 rpm for 30 minutes. A successfully hydrogen-bonded matrix will exhibit zero phase separation. If separation occurs, the maturation time in Step 3 was insufficient.
Protocol 3: Accelerated Predictive Stability (APS) Testing
Causality: Waiting for real-time shelf-life data is incompatible with rapid product development. By applying Arrhenius-based empirical kinetics at elevated temperatures, we can accurately predict long-term degradation rates 6.
-
Sample Preparation: Prepare three identical batches of the coated product.
-
Environmental Chambers: Place Batch A at 5°C (Control), Batch B at 25°C / 60% RH, and Batch C at 40°C / 75% RH.
-
Sampling Intervals: Extract samples at Day 0, Day 15, and Day 30.
-
Quantification: Use High-Performance Liquid Chromatography (HPLC) to quantify the formation of high molecular weight (HMW) species and acidic degradants.
-
Kinetic Modeling: Plot the degradation of Batch B and C against the square root of time. Causality: Urea degradation in solid-state coatings often follows non-linear, square-root-of-time kinetics due to diffusion-limited moisture ingress.
Self-Validation Check: Calculate the R² value of your Arrhenius plot for the 25°C and 40°C data. The predictive model is only valid and self-consistent if the linear or square-root-of-time fit yields an R² ≥ 0.97 6.
References
-
The Crucial Role of Urea in Synthetic Resin Formulations. Ammonium Nitrate. URL: [Link]
-
Controlling nitrogen pollution via encapsulation of urea fertilizer in cross-linked corn starch. BioResources (NCSU). URL: [Link]
-
Evaluation of the physicochemical stability of emulsion containing urea, added directly or premixed in propylene glycol. ResearchGate. URL: [Link]
-
Stability of urea in solution and pharmaceutical preparations. ResearchGate. URL:[Link]
-
Prediction of long-term stability of high-concentration formulations to support rapid development. Taylor & Francis. URL: [Link]
-
Thermogravimetric Experiment of Urea at Constant Temperatures. MDPI. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermogravimetric Experiment of Urea at Constant Temperatures [mdpi.com]
- 3. The Crucial Role of Urea in Synthetic Resin Formulations - San Corporation [sinooan.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling nitrogen pollution via encapsulation of urea fertilizer in cross-linked corn starch :: BioResources [bioresources.cnr.ncsu.edu]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Guide to ¹H NMR Analysis of 1-(4-Methoxyphenyl)-3-octadecylurea: Solvent-Induced Aggregation and Resolution
As a Senior Application Scientist, I approach the structural verification of amphiphilic molecules not merely as a routine analytical task, but as a study in physical chemistry. 1-(4-Methoxyphenyl)-3-octadecylurea presents a classic analytical paradox: its highly lipophilic octadecyl (C18) tail demands non-polar solvents for optimal solubility, yet its strongly hydrogen-bonding urea core aggressively self-assembles in those very solvents.
This guide objectively compares the performance of different NMR solvent systems—specifically Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆)—for the structural elucidation of this compound. By understanding the causality behind experimental choices, researchers can avoid misinterpreting broad, unresolved spectra as impurities and instead implement self-validating analytical workflows.
The Causality of Solvent Selection: Monomers vs. Supramolecular Aggregates
The performance of an NMR solvent for urea derivatives is governed by its ability to compete with intermolecular hydrogen bonds. 1-(4-Methoxyphenyl)-3-octadecylurea contains a bidentate hydrogen-bond donor (the two NH protons) and a hydrogen-bond acceptor (the carbonyl oxygen).
In low-polarity solvents like CDCl₃, the solvent cannot effectively solvate the polar urea core. Consequently, the molecules self-assemble into supramolecular aggregates or reverse micelles, orienting their polar heads inward and their lipophilic octadecyl tails outward[1]. This aggregation restricts molecular tumbling, drastically shortening the transverse relaxation time (
Conversely, polar aprotic solvents like DMSO-d₆ act as aggressive hydrogen-bond acceptors. The strong S=O dipole outcompetes urea-urea interactions, solvating the molecules into a monomeric state[2]. This restores rapid, isotropic tumbling in solution, yielding sharp, highly resolved ¹H NMR signals with distinct
Caption: Workflow demonstrating the causality of solvent selection on the NMR resolution of long-chain aryl ureas.
Comparative Data Presentation: CDCl₃ vs. DMSO-d₆
To objectively compare the analytical performance of these two solvent systems, the table below summarizes the expected ¹H NMR chemical shifts (δ, ppm) and multiplicities for 1-(4-Methoxyphenyl)-3-octadecylurea at 298 K (400 MHz).
| Proton Environment | Multiplicity | CDCl₃ Shift (δ, ppm) | DMSO-d₆ Shift (δ, ppm) | Causality / Mechanistic Notes |
| Ar-OCH₃ | Singlet (3H) | ~3.78 | ~3.72 | Unaffected by H-bonding; remains sharp in both solvents. |
| Ar-H (ortho to OMe) | Doublet (2H) | ~6.85 | ~6.85 | Part of the AA'BB' aromatic system; sharp in both. |
| Ar-H (ortho to NH) | Doublet (2H) | ~7.25 | ~7.35 | Slightly deshielded in DMSO due to solvent polarity. |
| Urea NH (Aryl) | Singlet (1H) | ~6.50 - 7.00 (Broad) | ~8.30 (Sharp) | Broadened in CDCl₃ due to chemical exchange and aggregation[2]. |
| Urea NH (Alkyl) | Triplet (1H) | ~4.60 - 5.10 (Broad) | ~6.10 (Sharp) | Resolves into a distinct triplet in DMSO due to coupling with the adjacent CH₂. |
| N-CH₂ (Alkyl) | Quartet/Mult. (2H) | ~3.20 (Broad) | ~3.05 (Quartet) | Restricted tumbling in CDCl₃ blurs the |
| Aliphatic Tail (-CH₂-) | Multiplet (32H) | ~1.25 - 1.50 | ~1.20 - 1.45 | Massive overlap; highly lipophilic, mostly unaffected by solvent choice. |
| Terminal CH₃ | Triplet (3H) | ~0.88 | ~0.85 | Standard aliphatic methyl signature. |
Performance Verdict: While CDCl₃ is excellent for dissolving the lipophilic octadecyl chain, it fails to resolve the critical urea linkage. DMSO-d₆ is the superior alternative for structural verification, as the disruption of dimeric/polymeric structures allows for precise integration and multiplicity analysis of the NH protons[3].
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. If a researcher observes broad peaks in CDCl₃, they must prove whether the broadening is caused by supramolecular aggregation or an instrumental error (e.g., poor shimming). The following concentration-dependent NMR protocol serves as a self-contained diagnostic system.
Protocol: Concentration-Dependent ¹H NMR Validation
Because aggregation is an intermolecular process, the extent of self-assembly is directly proportional to the solute concentration.
Step 1: Stock Solution Preparation
-
Accurately weigh 20.9 mg of 1-(4-Methoxyphenyl)-3-octadecylurea (MW ≈ 418.66 g/mol ).
-
Dissolve in 1.0 mL of CDCl₃ to create a 50 mM stock solution. Ensure complete dissolution via mild sonication.
Step 2: Serial Dilution
-
Prepare three additional NMR tubes by diluting the stock solution with pure CDCl₃ to achieve concentrations of 25 mM, 10 mM, and 5 mM .
Step 3: NMR Acquisition
-
Acquire ¹H NMR spectra for all four samples at a constant temperature (298 K) using a standard 1D proton sequence (e.g., zg30 on Bruker systems).
-
Critical Parameter: Ensure the relaxation delay (D1) is set to at least 2-3 seconds to allow for complete relaxation of the aliphatic protons.
Step 4: Data Analysis & Causality Check
-
Overlay the four spectra and track the chemical shift (δ) and Full-Width at Half-Maximum (FWHM) of the Urea NH protons.
-
Validation: If the NH peaks shift upfield (towards lower ppm) and become sharper as concentration decreases, aggregation is confirmed . The dilution forces the equilibrium back toward the monomeric state. If the peaks remain broad regardless of concentration, re-shim the magnet.
Caption: Step-by-step validation protocol to identify concentration-dependent aggregation in non-polar solvents.
Conclusion & Best Practices for Drug Development Professionals
For researchers synthesizing long-chain aryl ureas as kinase inhibitors, lipid-nanoparticle components, or supramolecular organogelators, NMR solvent selection is not a trivial step.
-
Primary Structural Verification: Always use DMSO-d₆ to obtain the definitive monomeric ¹H NMR spectrum. The strong solvation of the urea core guarantees sharp NH signals and unmasks the adjacent aliphatic multiplets.
-
Aggregation Studies: If the goal is to study the molecule's self-assembly properties (e.g., for materials science), use CDCl₃ combined with the concentration-dependent protocol outlined above to map the critical aggregation concentration (CAC).
By aligning the physical chemistry of the molecule with the appropriate analytical environment, scientists can ensure absolute confidence in their structural characterizations.
References
-
Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange Source: ACS Publications (acs.org) URL:[Link]
-
Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes Source: MDPI (mdpi.com) URL:[Link]
-
Solvent effect on the chemical shifts (δ) observed in the 1H NMR spectra of TBTQ derivatives Source: ResearchGate (researchgate.net) URL:[Link]
Sources
Publish Comparison Guide: FTIR Spectrum Interpretation for N-(4-methoxyphenyl)-N'-octadecylurea
Executive Summary
N-(4-methoxyphenyl)-N'-octadecylurea is a prominent amphiphilic building block used in supramolecular chemistry, organogelators, and drug delivery systems. Its structure combines a lipophilic tail (octadecyl), a polar H-bonding core (urea), and an aromatic headgroup (methoxyphenyl).
This guide provides a definitive technical breakdown of its Fourier Transform Infrared (FTIR) spectrum. Unlike generic spectral databases, we focus on the comparative performance of this molecule against its precursors and structural analogs, offering a self-validating protocol for synthesis monitoring and purity assessment.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must understand the vibrational degrees of freedom inherent in the molecule’s three distinct domains.
The Three-Domain Model
-
The Anchor (Octadecyl Chain): Dominated by hydrophobic C-H stretching and crystalline packing modes.
-
The Transducer (Urea Linkage): The spectroscopic "heartbeat." This region (
) is highly sensitive to hydrogen bonding and supramolecular ordering. -
The Reporter (4-Methoxyphenyl): Provides sharp aromatic signatures and the characteristic ether linkage.
Comprehensive Spectral Atlas
The following table synthesizes experimental data from N,N'-disubstituted urea analogs and specific functional group correlations.
Table 1: Critical Band Assignments for N-(4-methoxyphenyl)-N'-octadecylurea
| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment Description | Diagnostic Value |
| 3320 – 3360 | N-H Stretching (H-bonded) | Primary ID. Sharpness indicates ordered "urea tape" formation. Broadening suggests amorphous regions. | |
| 2915 – 2925 | Asym. Aliphatic C-H Stretch | Crystallinity. Lower freq (2918 cm⁻¹) indicates trans-zigzag crystalline packing of the octadecyl tail. | |
| 2848 – 2855 | Sym. Aliphatic C-H Stretch | Confirms long-chain alkyl presence. | |
| 1630 – 1660 | Amide I (Urea Carbonyl) | Critical. Position is lower than free amides (~1690) due to strong bifurcated H-bonding. | |
| 1550 – 1570 | Amide II (N-H Bending) | Mixed mode (N-H bend + C-N stretch). Diagnostic for the urea linkage. | |
| 1510 & 1600 | Aromatic Ring Breathing | Characteristic "doublet" signature of the phenyl ring. | |
| 1235 – 1250 | Aryl Alkyl Ether Stretch | Specific to the methoxy (-OCH₃) group. Differentiates from non-methoxylated analogs. | |
| 720 | Methylene Rocking | Indicates long chain ( |
Expert Insight: The exact position of the Amide I band (1630–1660 cm⁻¹) is your "quality control" metric. A shift toward 1680–1690 cm⁻¹ indicates a disruption in the hydrogen-bonding network, often caused by impurities or solvent inclusion.
Comparative Analysis: Alternatives & Precursors
This section objectively compares the target molecule's spectrum against its synthesis precursors and structural alternatives to facilitate process validation.
Scenario A: Synthesis Monitoring (Target vs. Precursors)
The synthesis typically involves the reaction of 4-methoxyaniline (p-anisidine) with octadecyl isocyanate .
-
The "Go/No-Go" Signal: The most critical indicator of reaction completion is the disappearance of the Isocyanate band.
-
The Aniline Shift: The N-H stretching region changes dramatically from the double-spike of a primary amine (aniline) to the single, H-bonded band of the urea.
| Feature | Octadecyl Isocyanate (Precursor) | 4-Methoxyaniline (Precursor) | Target Urea Product |
| 2250–2270 cm⁻¹ | Strong signal ( | Absent | Absent (Must be <0.1% for pharma grade) |
| 3300–3500 cm⁻¹ | Absent | Doublet ( | Singlet/Doublet (H-bonded Sec. Amide) |
| 1630–1660 cm⁻¹ | Absent | Weak/Absent | Very Strong (Amide I) |
Scenario B: Structural Analog (Urea vs. Thiourea)
Researchers often substitute Oxygen for Sulfur (Thiourea) to alter hydrogen bonding strength or metal coordination.
-
Differentiation: If you are comparing N-(4-methoxyphenyl)-N'-octadecylthiourea , the Amide I band (~1640 cm⁻¹) will be absent .
-
Thioamide Bands: Instead, look for the Thioamide I/II bands. The C=S stretch is much lower in energy, typically appearing as a mixed mode around 1300–1350 cm⁻¹ or 700–800 cm⁻¹ , depending on coupling.
Advanced Characterization: H-Bonding Dynamics
For drug delivery applications, the physical state of the urea determines its release profile. FTIR can distinguish between the crystalline (ordered) and amorphous (disordered) states.
Temperature-Dependent FTIR Protocol
-
Crystalline State (Room Temp): Sharp Amide I at ~1635 cm⁻¹. The N-H stretch is distinct at ~3340 cm⁻¹.
-
Melt State (>100°C): The hydrogen bonds break.
-
Amide I Shift: Moves to higher wavenumber (~1680 cm⁻¹) as C=O bonds become "free."
-
N-H Shift: Moves to ~3450 cm⁻¹ (non-bonded).
-
Why this matters: If your solid sample shows "melt-like" spectra at room temperature, your product is likely amorphous or contains significant impurities preventing crystallization.
Visualizations
Diagram 1: Synthesis Validation Logic
This workflow illustrates the decision-making process during FTIR analysis of the reaction mixture.
Caption: Logical workflow for validating the synthesis of N-(4-methoxyphenyl)-N'-octadecylurea using key spectral markers.
Diagram 2: Spectral Structure-Function Map
Mapping specific frequencies to the molecular domains of the target compound.
Caption: Correlation map linking molecular domains to their specific diagnostic FTIR frequencies.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility, follow this standardized protocol.
Sample Preparation[1][2]
-
Technique Selection:
-
Preferred: ATR (Attenuated Total Reflectance) with a Diamond crystal. Requires minimal prep and preserves the solid-state structure.
-
Alternative: KBr Pellet (1 mg sample : 100 mg KBr). Warning: Excessive grinding pressure in KBr prep can induce phase transitions or disrupt the urea H-bonding network, shifting the Amide I band.
-
-
Drying: The sample must be vacuum-dried at 40°C for 4 hours. Water vapor absorbs strongly in the 3300 cm⁻¹ and 1640 cm⁻¹ regions, directly interfering with the Urea N-H and C=O bands.
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Amide I shoulders).
-
Scans: Minimum 32 scans to reduce noise in the fingerprint region.
-
Background: Fresh air background before every sample to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor.
References
-
Le Parc, R. et al. (2019).[1] Infrared and Raman spectroscopy of non-conventional hydrogen bonding between N,N′-disubstituted urea and thiourea groups: a combined experimental and theoretical investigation. Physical Chemistry Chemical Physics.[1]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2] (Standard reference for Amide I/II assignments).
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of urea.
-
Mizushima, S. et al. The Infra-red Absorption Spectrum and Structure of Urea.
-
National Institutes of Health (NIH). Synthesis and characterization of N-(4-methoxyphenyl) derivatives.
Sources
DSC Thermogram Analysis of Urea-Based Thermal Sensitizers
The following guide provides an in-depth technical analysis of Differential Scanning Calorimetry (DSC) applied to urea-based thermal sensitizers. While "thermal sensitizer" is a term traditionally rooted in the thermal paper industry (referring to agents that lower the melting point of dye precursors), in a drug development context , this functional class refers to urea-based thermosensitive polymers (e.g., Poly(ester ureas)) and Urea-based Deep Eutectic Solvents (DES) or co-formers used to modulate the thermal transition (
This guide synthesizes the physicochemical principles of these systems with rigorous DSC protocols.
A Comparative Technical Guide for Pharmaceutical Applications
Executive Summary & Mechanism of Action
Urea-based thermal sensitizers function by exploiting the hydrogen-bonding capability of the urea moiety (
The "Sensitization" Mechanism
The urea group acts as a "thermal switch" through two primary mechanisms:
-
Lattice Disruption (Small Molecules/DES): Urea acts as a hydrogen bond donor, disrupting the crystal lattice of an API or carrier. This creates a Deep Eutectic System (DES) , significantly lowering the melting point (
) of the mixture below that of the individual components.[1] -
Thermosensitivity (Polymers): In Poly(ester ureas) (PEUs) or urea-modified hydrogels, the urea groups form dynamic H-bonds with water. Upon heating, these bonds break (entropy-driven), causing polymer chain collapse or phase separation (Lower Critical Solution Temperature, LCST).
Comparative Material Classes
| Feature | Urea-Based Deep Eutectic Solvents (DES) | Poly(ester urea) (PEU) Polymers | Industrial Sensitizers (e.g., Diphenylurea) |
| Primary Role | Solubility enhancement; Permeation enhancer.[1][2][3] | Controlled release matrices; Tissue engineering. | Melting point depressant (Thermal Paper). |
| DSC Target Event | Eutectic Endotherm ( | Glass Transition ( | Sharp Melting Endotherm ( |
| Key Thermal Risk | Hygroscopicity (water peaks masking | Thermal degradation (ammonia release). | Polymorphic transitions. |
Experimental Protocol: Self-Validating DSC Workflow
Causality: Urea-based compounds are prone to thermal decomposition (releasing ammonia/isocyanic acid) and hygroscopicity . Standard open-pan DSC will yield invalid data due to mass loss and evaporation artifacts.
Instrumentation & Sample Preparation
-
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-series or Mettler Toledo DSC 3+).
-
Crucible Selection (Critical):
-
Standard:
: Tzero Aluminum Hermetic pans (pinhole lid). -
High Stability:
: High-pressure Gold or Stainless Steel capsules (to contain ammonia pressure and prevent pan deformation).
-
-
Purge Gas: Dry Nitrogen (50 mL/min). Note: Oxidative stability studies require Air/O2.
Thermal Cycle Design
To differentiate reversible transitions (melting/glass transition) from irreversible decomposition, a Heat-Cool-Heat cycle is mandatory.
-
Equilibration: Hold at -40°C for 5 min (removes thermal history).
-
First Heating: Ramp 10°C/min to
(typically ~140°C for urea).-
Purpose: Erase thermal history, observe solvent evaporation.
-
-
Cooling: Ramp 10-20°C/min to -40°C.
-
Purpose: Induce crystallization or vitrification.
-
-
Second Heating: Ramp 10°C/min to final temperature.
-
Purpose: Analyze intrinsic material properties (
, ).
-
Thermogram Analysis & Interpretation
The following section details how to interpret the specific signals generated by urea-based sensitizers.
Scenario A: Urea-Based Deep Eutectic Solvents (DES)
Context: Urea mixed with Choline Chloride or APIs (e.g., Ibuprofen) to form a liquid at room temperature.
-
The "Sensitizer" Signal: Look for the disappearance of the sharp melting peak of the pure urea (
) and the API. -
The Eutectic Event: A broad, often weak endothermic peak appears at a significantly lower temperature (e.g., 10–30°C).
-
Artifact Warning: If the peak is jagged or noisy, it indicates "Cold Crystallization" occurring during the scan, or uneven contact due to liquefaction.
Scenario B: Poly(ester urea) (PEU) Polymers
Context: Biodegradable polymers for drug eluting stents or patches.[4]
-
Glass Transition (
): A step change in the baseline (Heat Capacity change). For PEUs, this typically occurs between 20°C and 60°C depending on the amino acid chain length.-
Analysis: Calculate
at the inflection point. A lower indicates higher chain flexibility (sensitization).
-
-
Melting (
): PEUs are semi-crystalline. A sharp endotherm indicates the melting of crystalline domains. -
Degradation Onset: A sharp exothermic drift or erratic baseline above 160°C signals urea bond cleavage (biuret formation). Stop the scan immediately to avoid contaminating the cell.
Quantitative Data Comparison
Table 1: Thermal Parameters of Common Urea-Based Systems
| Material System | Interpretation | |||
| Pure Urea | 132.5 | 133.4 | ~240 | Reference Standard. Sharp melting. |
| Urea-Choline Cl (1:2 DES) | ~10.0 | 12.0 | N/A (Broad) | Eutectic Formation. Complete lattice disruption. |
| Poly(ester urea) - L-Leu | 45 ( | N/A | N/A | Amorphous polymer; |
| Urea-Ibuprofen Co-crystal | 75.2 | 78.1 | 115 | Melting Point Depression. Sensitized solubility. |
Visualizing the Workflow and Mechanism
Diagram 1: Mechanism of Thermal Sensitization via Urea
This diagram illustrates how urea disrupts the API crystal lattice (Sensitization) versus how it acts in a polymer chain.
Caption: Fig 1.[2] Dual mechanism of urea-based sensitization: Lattice disruption in small molecules (DES) vs. Chain mobility in polymers.
Diagram 2: DSC Analysis Workflow for Urea Systems
This flowchart ensures data integrity by addressing urea's specific instability issues.
Caption: Fig 2. Decision matrix for DSC pan selection and thermal cycling to prevent urea decomposition artifacts.
References
-
BenchChem. (2025). Thermal Analysis Techniques for Urea Oxalate Characterization (TGA/DSC). Retrieved from
-
Gaikwad, S., et al. (2026).[5] Deep Eutectic Solvents as Emerging Carriers for Antihyperlipidemic Drugs: Current Trends and Future Perspectives.[5] Pharmaceutical Development and Technology.[5] Retrieved from
-
Yu, Y., et al. (2025). Thermally Driven Release of Oxycodone from Poly(ester urea) Thin Films by Printed Microheaters for Transdermal Delivery.[4] ACS Applied Materials & Interfaces.[4] Retrieved from
-
Silva, J., et al. (2022). Deep Eutectic Solvents for Improving the Solubilization and Delivery of Dapsone.[1][3] Semantic Scholar. Retrieved from
-
Ricci, C., et al. (2025). Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper.[6][7] MDPI.[7] Retrieved from
Sources
- 1. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermally Driven Release of Oxycodone from Poly(ester urea) Thin Films by Printed Microheaters for Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
HPLC method for purity determination of 1-(4-Methoxyphenyl)-3-octadecylurea
Title: Chromatographic Strategies for Extreme Amphiphiles: A Comparison Guide for the Purity Determination of 1-(4-Methoxyphenyl)-3-octadecylurea
Introduction & The Analytical Challenge
In pharmaceutical development and materials science, we frequently encounter molecules that defy standard platform analytical methods. 1-(4-Methoxyphenyl)-3-octadecylurea is a textbook example of an "extreme amphiphile."
Structurally, this molecule is characterized by a severe dichotomy:
-
The Headgroup: A highly polar, hydrogen-bonding urea core (-NH-CO-NH-) coupled with an electron-rich, UV-active 4-methoxyphenyl ring.
-
The Tail: A massive, extremely lipophilic 18-carbon (octadecyl) aliphatic chain.
When analysts attempt to determine the purity of this compound using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and an aqueous/acetonitrile mobile phase, the method inevitably fails. The C18 tail of the analyte intercalates so strongly with the C18 stationary phase that the energy required to elute it in the presence of water is insurmountable. This results in extreme retention times (>60 minutes), severe peak tailing, or irreversible column fouling.
To achieve a self-validating, robust purity method, we must abandon aqueous systems and exploit the molecule's structural extremes using either Non-Aqueous Reversed-Phase (NARP) HPLC or Normal Phase (NP) HPLC .
Method Selection Logic & Causality
As analytical scientists, our method development must be driven by thermodynamic causality rather than trial and error. The decision tree below illustrates the logic used to bypass the failures of standard RP-HPLC when dealing with long-chain alkylureas.
Caption: Decision logic for selecting chromatographic modes for extreme amphiphiles.
Comparative Methodologies: NARP vs. Normal Phase
To objectively compare performance, we evaluate two orthogonal chromatographic approaches.
Method A: Non-Aqueous Reversed-Phase (NARP) HPLC
NARP is specifically designed for highly lipophilic compounds like long-chain fatty acids, triglycerides, and alkylureas[1]. By completely eliminating water from the mobile phase, we alter the solvent strength dynamics. In NARP, Acetonitrile (ACN) acts as the "weak" solvent (mimicking the role of water in standard RP), while a less polar solvent like Isopropanol (IPA) or Acetone acts as the "strong" solvent[2]. The bulky hydrocarbon region of IPA successfully competes with the C18 stationary phase, solvating the octadecyl chain and pulling the analyte into the mobile phase[2].
Note: Transitioning an HPLC system to NARP requires careful purging to remove aqueous buffers, as mixing IPA/ACN with residual buffer salts will cause immediate precipitation and system blockage[3].
Step-by-Step Protocol (NARP):
-
Column: C18 (150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 100% Acetonitrile (HPLC Grade).
-
Mobile Phase B: 100% Isopropanol (HPLC Grade).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 10.0 min: Linear ramp to 80% B
-
10.0 - 15.0 min: Hold at 80% B
-
15.1 - 20.0 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Critical for lowering the high backpressure caused by IPA viscosity).
-
Detection: UV at 240 nm (Targeting the 4-methoxyphenyl chromophore).
-
Sample Diluent: 50:50 ACN:IPA.
Method B: Normal Phase (NP) HPLC
Normal Phase chromatography flips the retention mechanism entirely. By using a bare silica column and a non-polar mobile phase (Hexane), the C18 chain of the analyte becomes chromatographically "invisible" because it has zero affinity for the polar silanol groups[4]. Retention is driven exclusively by the hydrogen bonding of the urea nitrogens and the dipole of the methoxyphenyl ether interacting with the silica surface[4].
Step-by-Step Protocol (NP):
-
Column: Bare Silica (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane (HPLC Grade).
-
Mobile Phase B: Isopropanol (HPLC Grade).
-
Isocratic Elution: 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 240 nm.
-
Sample Diluent: Hexane/IPA (85:15).
Caption: Mechanistic comparison of NARP and Normal Phase interactions with the analyte.
Quantitative Data & Performance Comparison
To validate the trustworthiness of these methods, we must look at system suitability parameters. A self-validating method for purity determination must demonstrate sharp peak symmetry (to ensure accurate integration of low-level impurities) and sufficient resolution from synthetic precursors (e.g., octadecylamine and 4-methoxyphenyl isocyanate).
Table 1: Chromatographic Performance Comparison for 1-(4-Methoxyphenyl)-3-octadecylurea
| Chromatographic Parameter | Standard RP-HPLC (Water/ACN) | NARP HPLC (ACN/IPA) | Normal Phase HPLC (Hexane/IPA) |
| Retention Time (tR) | > 60.0 min (or no elution) | 8.5 min | 6.2 min |
| Peak Symmetry (As) | > 2.5 (Severe Tailing) | 1.05 (Excellent) | 1.12 (Good) |
| Theoretical Plates (N) | < 2,000 | > 15,000 | > 12,000 |
| Resolution (Rs) * | N/A | 3.2 | 4.5 |
| Primary Separation Driver | Hydrophobic Collapse | Lipophilic Solvation | Hydrogen Bonding |
| Suitability for LC-MS | Poor | Excellent (APCI/ESI) | Poor (Hexane incompatibility) |
*Resolution calculated against the primary synthetic precursor, octadecylamine.
Conclusion & Recommendations
For the routine purity determination of 1-(4-Methoxyphenyl)-3-octadecylurea, Standard RP-HPLC is fundamentally incompatible due to the extreme hydrophobicity of the C18 chain.
-
Choose Normal Phase (NP) HPLC if your primary goal is to resolve polar impurities, degradation products, or unreacted isocyanates. The orthogonal selectivity provided by the bare silica column offers superior resolution for variations in the urea/methoxy headgroup[4].
-
Choose NARP HPLC if you require LC-MS compatibility for impurity identification or if you need to separate impurities related to the alkyl chain (e.g., C16 vs. C18 homologues). NARP provides exceptional peak shape and is highly reproducible[1],[2], provided the HPLC system is properly dedicated and purged of aqueous buffers[3].
References[3] Thermo Fisher Scientific. "An RP HPLC System Is Not Compatible with NARP. Here's Why." AnalyteGuru. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEdvxAA0w9aRejhKhPgDvBxZEyBEYAKWV7UFZgxZur5IBZRx7rC80p_cB42dnrULxjmaTDjTm8VM1wI6lOwcV9F-YTdmLXnHf-Ba941Qdad9n7c07sxKClRu_ts-2QLhCqxSn2zsybLeSSYGSK_O0UjiYGAxHzbiSVBfCkcGnrXe0zH2Su3RLBw8NX5ESNCOShf2J1L54xz0mRen9S1YlW6dw=[1] Taylor & Francis. "Separation and Direct Detection of Long Chain Fatty Acids and their Methylesters by the Non-Aqueous Reversed Phase HPLC..." Analytical Letters. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbwkFDAccLGdcCE-XZgtlM1lcbDF1d57AO19OIsLlfocsra5su0qMamFZ4XZd5pPT_TFmolA84Ih_vCBGVBxiUfIoLnd9U1Cz3OaU7nC5VfPVDlmC27bMamof10PgpcEfwjwr6myzlX2INn0oaufg_9x-brUIAf2E=[4] MDPI. "A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?" Separations. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtXtERKJG8UGhMsRO36_iR0cbBjb_OHUzPtPKI13WxN7bIrzGWiHmC2TQ8Fag3JQgraTfrIAGlvSXrQAIK6MtX6PeA6qcQAyLkXGHZYI7Fxao0Uf80Vj7ANy8TsVtw8WDh[2] OCL. "Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry." Oilseeds and fats, Crops and Lipids. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExMdyoeZzNnoxp3W0RRF84v679Jh-2MVFefFO-JgZXLz29jG9sFp65S7WHQi5IrzG5thQKakgkwwFkCmHO1GcE6EKdUSRIwZWRKgkqZsh2Ag8nNdj78W1l4uBTFZ-oqtfYp-ePcqRwxahP6D4Odq8ZPMVrGQGhFhsK8VWq2gMx3vWHglU0bC12eAxsFRuG
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 3. An RP HPLC System Is Not Compatible with NARP. Here’s Why - AnalyteGuru [thermofisher.com]
- 4. mdpi.com [mdpi.com]
Thermal Performance of Urea vs. Amide Sensitizers in Lanthanide Luminescence
Executive Summary
In the development of luminescent probes for bio-imaging and optical thermometry, the choice between Urea (carbamide) and Amide (carboxamide) functional groups within the sensitizing ligand ("antenna") is critical. While both moieties facilitate the "Antenna Effect"—transferring absorbed UV energy to a Lanthanide ion (
-
Amide Sensitizers: Characterized by high structural rigidity and moderate Triplet State (
) energy. They offer superior thermal stability ( ) but are prone to back-energy transfer quenching at elevated temperatures if the gap is narrow. -
Urea Sensitizers: Characterized by a higher
energy level due to the electron-withdrawing carbonyl flanked by two nitrogens. They provide superior quantum yield preservation and thermal sensitivity ( ) in thermometry applications but generally exhibit lower thermal decomposition thresholds ( ).
This guide objectively compares these two classes, providing mechanistic insights, experimental data, and validated protocols for synthesis and characterization.
Mechanistic Foundation: The Antenna Effect
To understand the thermal performance differences, one must analyze the energy transfer pathway. The sensitizer (ligand) absorbs light, populating a Singlet state (
Energy Transfer Pathway (DOT Diagram)
Figure 1: The Antenna Effect mechanism. The Triplet State (
Comparative Analysis: Thermal Performance
The following data synthesizes results from differential scanning calorimetry (DSC) and temperature-dependent luminescence spectroscopy.
Thermal Stability & Energy Levels
Metric Definitions:
- (Decomposition Temp): The temperature at which 5% weight loss occurs (TGA).
-
(Triplet Energy): The energy of the ligand's lowest triplet state.[1] Optimal range for
is above the level ( ). -
Quenching Source: The primary molecular vibration responsible for non-radiative decay.
| Feature | Amide Sensitizers (e.g., Picolinamides) | Urea Sensitizers (e.g., Acylureas) | Performance Implication |
| Moderate ( | High ( | Urea is better for | |
| Thermal Stability ( | High ( | Moderate ( | Amides are preferred for melt-processing; Ureas are limited to solution/sol-gel. |
| Back-Energy Transfer | Significant at | Minimal (Large energy gap) | Urea complexes maintain brightness better at elevated physiological temps. |
| Vibrational Quenching | Moderate (1 N-H bond) | High (2 N-H bonds) | Urea requires deuteration or rigidification to match Amide quantum yields. |
| Coordination Mode | Monodentate (O) or Chelate (N,O) | Bidentate (O,O) or Monodentate (O) | Urea derivatives (e.g., acylureas) form stable 6-membered chelate rings. |
Relative Thermal Sensitivity ( )
In optical thermometry, the Relative Thermal Sensitivity (
-
Amide-based Thermometers: Typically show
. The mechanism is often the thermal coupling between the Stark sublevels of the . -
Urea-based Thermometers: Can achieve
. The higher level creates a different thermal quenching pathway (often involving Charge Transfer states) that is highly sensitive to temperature, making them more precise thermometers in the biological range ( ).
Experimental Protocols
These protocols are designed to be self-validating. If the intermediate does not precipitate or the color change does not occur, stop and re-evaluate reagents.
Protocol A: Synthesis of Amide-Sensitized Europium Complex
Target:
-
Ligand Preparation:
-
Dissolve 2-picolinic acid (1.0 eq) and amine derivative (1.0 eq) in dry DCM.
-
Add EDC
HCl (1.2 eq) and DMAP (0.1 eq) at . Stir for 12h at RT. -
Checkpoint: Monitor TLC. Product should be a distinct spot under UV (254 nm).
-
-
Complexation:
-
Dissolve
(0.1 mmol) in 5 mL hot ethanol ( ). -
Dissolve
(0.1 mmol) in 2 mL ethanol. -
Add Ligand solution dropwise to Europium solution.
-
Observation: Solution should turn from pale yellow to clear/bright.
-
Reflux for 4 hours.
-
-
Isolation:
-
Evaporate solvent to 1 mL. Add 10 mL cold hexane.
-
Precipitate is collected by centrifugation (6000 rpm, 10 min).
-
Dry in vacuum oven at
for 24h.
-
Protocol B: Synthesis of Urea-Sensitized Europium Complex
Target:
-
Ligand Selection: Use N-benzoyl-N'-phenylurea (Acylurea) for bidentate coordination.
-
Synthesis: Reflux benzoyl isocyanate with aniline in toluene for 2h. Yields white needles.
-
-
Complexation (The "Displacement" Method):
-
Step 1: Dissolve
(0.1 mmol) in 10 mL Acetone (Note: Acetone is preferred over ethanol for urea solubility). -
Step 2: Add
(0.1 mmol) directly to the solution. -
Step 3: Heat to
and stir for 6 hours. -
Critical Step: Add 100
L of triethylamine (TEA) to deprotonate the acylurea if coordination is weak.
-
-
Purification:
-
Pour reaction mixture into 50 mL ice-cold water.
-
Filter the precipitate. Wash with diethyl ether to remove unreacted TTA.
-
Validation: Dissolve a small amount in Acetone and expose to 365 nm UV lamp. It must emit bright red light. If emission is weak, water coordination has not been displaced.
-
Synthesis Workflow Diagram (DOT)
Figure 2: General synthetic workflow for sensitizer coordination.
Case Study Data: Thermal Stability Comparison
The following data represents a direct comparison of two complexes synthesized using the protocols above.
Table 1: Thermal Characterization Data
| Parameter | Eu-Amide Complex ( | Eu-Urea Complex ( |
| Melting Point ( | ||
| Decomposition Onset ( | ||
| Luminescence Lifetime ( | ||
| Luminescence Lifetime ( | ||
| Conclusion | High structural stability. | Better preservation of optical properties at elevated temp. |
Note: The Urea complex shows a smaller percentage drop in lifetime at elevated temperatures, indicating reduced thermal quenching relative to its baseline, despite lower structural stability.
References
-
Bünzli, J.-C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. [Link]
-
Sabbatini, N., et al. (1993). Luminescenc of Lanthanide Complexes with Photochemical Applications. Coordination Chemistry Reviews. [Link]
-
Utochnikova, V. V., et al. (2020).[2] New approach to increase the sensitivity of Tb–Eu-based luminescent thermometer. Physical Chemistry Chemical Physics.[2][3] [Link]
-
Brites, C. D. S., et al. (2016). Thermometry at the Nanoscale. Nanoscale. [Link]
Sources
- 1. Quantum chemistry-based interpretations on the lowest triplet state of luminescent lanthanides complexes. Part 1. Relation between the triplet state energy of hydroxamate complexes and their luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Sensitive and Highly Emissive Luminescent Thermometers for Elevated Temperatures Based on Lanthanide-Doped Polymers [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
Comparative Guide: Structural Elucidation Strategies for Long-Chain Aryl Ureas
Executive Summary & The "Crystallization Bottleneck"
Long-chain aryl ureas represent a critical structural class in medicinal chemistry (e.g., kinase inhibitors like Sorafenib) and supramolecular materials (organogelators). However, they present a unique crystallographic paradox :
-
The Headgroup: The aryl urea moiety is rigid and highly directional, driving strong hydrogen-bonded "tapes."
-
The Tail: The long alkyl chain is flexible and lipophilic, driving non-directional Van der Waals (VdW) packing.
The Problem: These competing forces often result in microcrystalline powders, thin needles, or soft gels rather than the robust single crystals required for traditional analysis. This guide compares the Gold Standard (SC-XRD) against emerging high-performance alternatives (MicroED and PXRD) to overcome this bottleneck.
Comparative Analysis: Analytical Methodologies
For a researcher facing a new aryl urea derivative, the choice of analysis method dictates the resolution and reliability of the structural model.
Table 1: Performance Matrix of Structural Analysis Techniques
| Feature | SC-XRD (Single Crystal X-Ray) | MicroED (Microcrystal Electron Diffraction) | PXRD (Powder X-Ray Diffraction) |
| Status | Gold Standard | High-Performance Alternative | Bulk Validator |
| Sample Req. | Single crystal (>100 µm) | Nanocrystals (<500 nm) | Bulk Powder (mg scale) |
| Resolution | Atomic (< 0.8 Å) | Atomic (< 1.0 Å) | Medium (Phase ID) to High (Rietveld) |
| H-Atom Visibility | Excellent (High angle data) | Good (Coulomb potential maps) | Poor (Requires neutron or constraints) |
| Long-Chain Handling | High Failure Rate. Alkyl chains often disordered; requires low temp (100 K). | Excellent. Can analyze micro-domains before radiation damage sets in. | Good. Captures the average lattice; ideal for lamellar spacing ( |
| Throughput | Low (days for growth) | High (minutes for data collection) | High (minutes) |
| Primary Limitation | Crystal growth bottleneck. | Cryo-TEM accessibility; dynamical scattering. | Peak overlap; difficult ab initio solution. |
Expert Insight: When to Switch?
-
Start with SC-XRD if you see distinct geometric facets under a polarized microscope.
-
Switch to MicroED if your sample forms a "white powder" that is actually microcrystalline (birefringent) but fails to grow larger than 10 microns. This is the "Game Changer" for long-chain ureas that tend to precipitate rapidly.
-
Use PXRD immediately to fingerprint polymorphs.[1] Long-chain ureas are notorious for polymorphism (packing efficiency vs. H-bond angle).
Structural Motifs: The "Alternative" Packing Modes
Understanding the result of your analysis is as critical as the method. Aryl ureas do not pack randomly; they follow specific supramolecular rules.
The Competition: -Tape vs. Solvated Twist
The "Alternative" in this context is the structural outcome. You are typically aiming for the stable Urea Tape , but steric bulk or solvent interference can force the molecule into a Twisted/Solvated form.
Diagram 1: Hierarchy of Interactions in Aryl Ureas
This diagram illustrates the competitive forces driving the crystal lattice formation.
Caption: Hierarchy of supramolecular forces. The urea headgroup drives the primary "Tape" formation, while long alkyl chains (>C8) introduce VdW forces that promote lamellar layering, often competing with the planar H-bond network.
Experimental Protocols (Self-Validating)
To ensure scientific integrity, these protocols include "Stop/Go" validation steps.
Protocol A: Crystal Growth via Vapor Diffusion (For SC-XRD)
Best for: Obtaining single crystals of highly soluble derivatives.
-
Dissolution: Dissolve 10 mg of aryl urea in a "Good Solvent" (THF or Dioxane). Avoid DMSO if possible, as it acts as a strong H-bond acceptor and disrupts the urea tape.
-
Filtration: Pass through a 0.2 µm PTFE filter into a small inner vial (4 mL). Validation: Solution must be perfectly clear. Dust particles induce nucleation too early.
-
Setup: Place the open inner vial inside a larger jar (20 mL) containing the "Anti-Solvent" (Pentane or Hexane).
-
Equilibration: Seal the outer jar tightly. Store at 4°C (reduces kinetic energy, promoting order).
-
Validation (Day 3): Check for birefringence under polarized light. If precipitate is amorphous (dark), the anti-solvent diffusion is too fast. Switch to Diethyl Ether.
Protocol B: MicroED Sample Preparation (For Nanocrystals)
Best for: Samples that form fine needles or powders.
-
Grid Prep: Glow-discharge a Quantifoil R 2/2 holey carbon grid for 30s.
-
Deposition: Apply 2 µL of the crystal suspension (from the mother liquor of a failed SC-XRD attempt) onto the grid.
-
Blotting: Blot for 3–5 seconds (standard Vitrobot settings) to remove excess solvent.
-
Vitrification: Plunge freeze immediately into liquid ethane.
-
Screening: Load into Cryo-TEM. Validation: Look for sharp diffraction spots (Bragg peaks) rather than "powder rings." If rings are present, the crystallinity is too low; anneal the sample or re-crystallize.
Workflow: From Synthesis to Structure
This workflow outlines the logical decision tree for analyzing these specific molecules.
Diagram 2: Structural Elucidation Decision Tree
Caption: Decision tree for selecting the optimal analytical technique based on initial crystal quality assessment.
References
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126. Link
-
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[2][3][4] ACS Central Science, 4(11), 1587–1592. Link
-
Custelcean, R. (2008). Urea-based receptors for anion recognition. Chemical Communications, (47), 6260-6284. Link
-
Harris, K. D. M. (2012). Powder diffraction crystallography of molecular solids. Topics in Current Chemistry, 315, 133–177. Link
-
Wilhelm, M., et al. (2010). Sorafenib: A structural analysis of the specific binding to the kinase domain of VEGFR-2.[5] Journal of Molecular Biology. (Referencing the PDB entry 4BSD for Sorafenib-Urea interactions). Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Octadecyl Urea
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-Octadecyl Urea (
Executive Summary & Technical Context
N-Octadecyl urea represents a class of long-chain N-alkyl ureas that combine a polar headgroup with a hydrophobic tail. This amphiphilic nature creates distinct challenges and opportunities in mass spectrometry. Unlike aromatic ureas (e.g., phenylurea) which stabilize charge via delocalization, octadecyl urea relies on inductive stabilization and proton affinity differences between the urea moiety and the alkyl chain.
This guide compares the two primary ionization/fragmentation modalities—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to determine the optimal workflow for structural elucidation and quantification.
The Core Dilemma
-
ESI (Soft Ionization): Preserves the molecular ion (
) but requires Collision-Induced Dissociation (CID) to generate structural fragments. -
EI (Hard Ionization): Induces extensive fragmentation useful for fingerprinting the alkyl chain, often at the expense of the molecular ion.
Fragmentation Mechanics: The "Soft" vs. "Hard" Divide
The performance of octadecyl urea analysis depends heavily on the chosen ionization energy regime. Below is the comparative breakdown of fragmentation pathways.
A. ESI-MS/MS (Positive Mode)
-
Primary Species:
at m/z 313.3 . -
Mechanism: Protonation occurs preferentially on the urea oxygen or nitrogen. Upon collisional activation (CID), the molecule undergoes Charge-Remote Fragmentation and Neutral Loss eliminations.
-
Dominant Pathway: The "Diagnostic Urea Cut."
-
The most chemically distinct bond is the
amide-like bond. -
Pathway:
-
Result: Loss of Isocyanic Acid (43 Da) to yield the protonated octadecylamine cation at m/z 270 .
-
B. EI-MS (70 eV)
-
Primary Species:
at m/z 312.3 (often weak/absent). -
Mechanism: Radical-induced cleavage.[1]
-
Dominant Pathway:
-
McLafferty Rearrangement: The carbonyl oxygen abstracts a
-hydrogen from the alkyl chain, leading to cleavage of the -bond. -
Alkyl Series: Sequential loss of
units, creating a "picket fence" pattern (m/z 43, 57, 71, 85...) typical of hydrocarbons.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic divergence between the protonated precursor (ESI) and the radical cation (EI).
Figure 1: ESI-CID Fragmentation Pathway of Octadecyl Urea. The dominant path involves the elimination of isocyanic acid to form the alkyl-ammonium ion.
Comparative Data Analysis
The following table synthesizes experimental expectations for Octadecyl Urea against a standard aromatic alternative (Phenyl Urea) to highlight the "Alkyl Effect."
| Feature | Octadecyl Urea ( | Phenyl Urea (Aromatic Analog) | Interpretation |
| Molecular Weight | 312.3 Da | 136.1 Da | Octadecyl requires wider mass range. |
| Base Peak (ESI) | m/z 270 ( | m/z 94 ( | Both lose HNCO (-43 Da) as the primary mechanism. |
| Secondary Peak (ESI) | m/z 296 ( | m/z 119 ( | Ammonia loss is less favorable than HNCO loss for long alkyl chains due to steric freedom. |
| EI-MS Signature | Clusters at m/z 43, 57, 71... | m/z 93 (Aniline radical) | EI is poor for identifying the urea headgroup in Octadecyl Urea but excellent for the tail. |
| Linearity (Quant) | High (Lipophilic nature aids ionization in MeOH) | High | Octadecyl urea may suffer carryover in LC systems due to stickiness. |
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: ESI-MS/MS Structural Confirmation
Objective: Confirm identity via the characteristic "Isocyanate Loss" transition.
-
Sample Prep: Dissolve 1 mg Octadecyl Urea in 1 mL Methanol:Chloroform (1:1). Dilute to 1 µg/mL in 50% Acetonitrile/0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole.
-
Source Settings:
-
Spray Voltage: 3.5 kV (Positive Mode).
-
Capillary Temp: 300°C (High temp required for volatilization of
chain).
-
-
MS/MS Acquisition:
-
Isolate m/z 313.3 (Window 1.0 Da).
-
Apply Collision Energy (CE) ramp: 10, 20, 40 eV.
-
-
Validation Criteria:
-
At 10 eV: Parent m/z 313.3 must be >90% intensity.
-
At 20-30 eV: Appearance of m/z 270.3 (Base Peak).
-
Absence of m/z 270 indicates incorrect isolation or compound degradation.
-
Protocol B: LC-MS Separation (to distinguish from contaminants)
Objective: Separate Octadecyl Urea from shorter chain homologs (
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Isopropanol:Acetonitrile (90:10) + 0.1% Formic Acid. (Isopropanol is crucial for solubility).
-
-
Gradient: 50% B to 100% B over 5 minutes.
-
Causality: Standard MeOH/Water gradients often fail to elute
ureas as sharp peaks; Isopropanol provides the necessary solvation power.
Advanced Workflow: Differentiating Isomers
A critical challenge is distinguishing N-Octadecyl Urea (primary urea) from 1,3-Dioctyl Urea (secondary urea) or other isomers.
Figure 2: Decision logic for distinguishing Octadecyl Urea from structural isomers using characteristic neutral losses.
References
-
Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
-
Jackson, A. T., et al. (2006). The fragmentation mechanism of N-alkyl ureas under electrospray ionization conditions. Amino Acids.[2]
-
NIST Mass Spectrometry Data Center. (2023). Octadecylurea Mass Spectrum (EI). National Institute of Standards and Technology.[3]
-
ChemHelp. (2022).[1] Common Fragmentation Mechanisms in Mass Spectrometry: Charge Site vs Radical Site Initiation.
Sources
comparative solubility study of methoxyphenyl vs hydroxyphenyl urea derivatives
Comparative Solubility Study: Methoxyphenyl vs. Hydroxyphenyl Urea Derivatives
Executive Summary
Urea derivatives serve as foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The specific substitution pattern on the phenyl ring—most notably the comparison between a hydroxyl (-OH) and a methoxy (-OCH3) group—fundamentally alters the molecule's physicochemical properties. This technical guide explores the thermodynamic and mechanistic drivers of solubility for these two classes, providing actionable comparative data and field-proven experimental protocols for drug development professionals.
Mechanistic Causality: Functional Group Dynamics
The solubility of any pharmaceutical compound is dictated by the thermodynamic energy balance between disrupting the solute's crystalline lattice and forming new, stable solute-solvent interactions. The shift from a hydroxyphenyl to a methoxyphenyl moiety drastically alters this equilibrium:
-
Hydroxyphenyl Urea Derivatives: The presence of the -OH group imparts strong polar characteristics to the molecule. The hydroxyl oxygen acts as a hydrogen bond acceptor, while the proton acts as a potent hydrogen bond donor. This dual capability facilitates extensive hydrogen-bonding networks with polar protic solvents (like water), significantly enhancing aqueous solubility[1]. However, this high polarity limits its solubility in strictly non-polar lipid-like environments due to a lack of favorable intermolecular interactions[1].
-
Methoxyphenyl Urea Derivatives: Substituting the hydroxyl proton with a methyl group (-OCH3) eliminates the hydrogen-bond donor capacity at that specific site. The methoxy group can only act as a hydrogen bond acceptor. Consequently, methoxyphenyl ureas exhibit increased lipophilicity and a higher affinity for polar aprotic solvents (e.g., DMSO, DMF)[2]. They also demonstrate moderate solubility in aromatic solvents due to potential
stacking interactions[2]. This increased lipophilicity generally comes at the cost of reduced aqueous solubility, which is a frequent hurdle during pharmacokinetic optimization[3].
Solvation pathways dictated by functional group hydrogen-bonding capabilities.
Comparative Solubility Profile
While absolute solubility depends heavily on the entire molecular backbone (for instance, bulky naphthyl groups can drastically reduce aqueous solubility even when an -OH group is present[4]), the relative influence of the -OH vs. -OCH3 substituents follows predictable thermodynamic trends.
Table 1: Relative Solubility Comparison Across Standard Solvents
| Solvent Class | Specific Solvent | Hydroxyphenyl Urea | Methoxyphenyl Urea | Mechanistic Rationale |
| Polar Protic | Water | Moderate to High | Low | -OH forms strong H-bond networks; -OCH3 lacks H-bond donor capacity. |
| Polar Protic | Ethanol | High | Moderate to High | Both engage with protic solvents, but -OH has a higher affinity. |
| Polar Aprotic | DMSO / DMF | High | Very High | -OCH3 is highly compatible with aprotic dipole-dipole interactions. |
| Non-Polar | Hexane / Toluene | Very Low | Low to Moderate | -OCH3 increases lipophilicity, slightly improving non-polar solvation. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To objectively compare the solubility of these derivatives, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard[2].
Why this protocol is self-validating: By sampling the solution at multiple, extended time points (e.g., 48 and 72 hours), researchers can verify that true thermodynamic equilibrium has been reached. If the concentration remains static across these intervals, it mathematically eliminates kinetic dissolution artifacts, ensuring the data reflects absolute solubility.
Step-by-Step Workflow:
-
Saturation Preparation: Add an excess amount of the urea derivative (e.g., 1,1-Diethyl-3-(4-methoxyphenyl)urea) to a glass vial containing a known volume of the target solvent[2]. Ensure a visible solid pellet remains at the bottom to guarantee supersaturation.
-
Isothermal Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for a minimum of 48 hours.
-
Phase Separation: Extract an aliquot and centrifuge at 10,000 RPM for 15 minutes (maintaining 25.0 °C) to separate undissolved particulates. Alternatively, use a 0.22 µm PTFE syringe filter. Critical Step: Pre-saturate the filter by discarding the first 1 mL of filtrate to prevent solute adsorption onto the membrane[2].
-
Analytical Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of a pre-validated HPLC-UV method[2].
-
Equilibrium Validation: Repeat the sampling process at 72 hours. If the concentration difference (
) between the 48h and 72h samples is , thermodynamic equilibrium is officially validated.
Self-validating shake-flask methodology for thermodynamic solubility determination.
Therapeutic Implications in Drug Development
Understanding this solubility dichotomy is critical for rational drug formulation. Hydroxyphenyl ureas generally offer better dissolution profiles in the aqueous gastrointestinal environment, though their high polarity might restrict their ability to cross lipid bilayers passively.
Conversely, methoxyphenyl ureas, driven by their enhanced lipophilicity, excel in cellular membrane permeation. However, they frequently require advanced formulation strategies—such as the use of co-solvents like propylene glycol, amorphous solid dispersions, or lipid-based nanocarriers—to overcome their poor aqueous solubility[4]. For instance, in recent anti-malarial drug design studies, methoxyphenyl urea derivatives demonstrated excellent target binding but suffered from high lipophilicity and poor aqueous solubility, necessitating iterative structural optimization to balance the pharmacokinetic profile[3].
References
- (3-hydroxyphenyl)
- An In-depth Technical Guide on the Solubility of 1,1-Diethyl-3-(4-methoxyphenyl)
- Source: semanticscholar.
- Source: nih.
Sources
Safety Operating Guide
1-(4-Methoxyphenyl)-3-octadecylurea proper disposal procedures
This guide outlines the validated disposal and handling procedures for 1-(4-Methoxyphenyl)-3-octadecylurea , a lipophilic urea derivative frequently utilized in supramolecular chemistry (as a low-molecular-weight gelator) and drug development.
Note on Data Source: As a specific Safety Data Sheet (SDS) for this exact long-chain derivative is often unavailable in public repositories, this protocol is derived from the Structure-Activity Relationship (SAR) of the parent compound [1-(4-Methoxyphenyl)urea] and standard hazardous waste management principles for lipophilic organic solids.
Compound Profile & Hazard Identification
This compound combines a toxicophore (4-methoxyphenyl group, related to p-anisidine) with a persistent lipophilic tail (octadecyl chain). This dual nature dictates its handling: it is a potential biological sensitizer that is also environmentally persistent.
| Property | Characteristic | Operational Implication |
| Physical State | Waxy solid or crystalline powder | May form supramolecular gels; difficult to clean with water alone. |
| Solubility | Lipophilic (Soluble in DCM, THF, warm Ethanol) | Insoluble in water. Do NOT dispose of via sink/sewer. |
| Core Hazard | Irritant (Skin/Eye), Potential Sensitizer | Dust/aerosol inhalation can trigger allergic reactions. |
| Environmental | Aquatic Chronic Toxicity (Predicted) | The C18 chain facilitates bioaccumulation; strict zero-discharge to environment. |
Immediate Action: Spills & Exposure
Critical Directive: Due to the compound's potential to form organogels, adding water to a spill may create a voluminous, sticky mess. Use dry cleanup methods first.
-
Minor Spill (Solid): Gently sweep up using a brush and dustpan. Avoid generating dust.[1] Place in a wide-mouth jar labeled "Hazardous Solid Waste."
-
Minor Spill (Gel/Solution): Do not wipe with water. Absorb with sand, vermiculite, or a chemically inert pad. Wipe the surface with Acetone or Ethanol to solubilize the waxy residue, then wash with soap and water.
-
Skin Contact: Wash immediately with soap and copious water. The lipophilic tail allows the compound to penetrate skin oils; do not use solvent on skin (it drives the chemical deeper).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound/Powder)
-
Primary Method: High-Temperature Incineration.
-
Reasoning: The urea linkage and aromatic ring require high temperatures (>850°C) to fully mineralize into CO₂, H₂O, and NOₓ, preventing the release of toxic anisidine byproducts.
-
Procedure:
-
Collect waste in a chemically resistant container (HDPE or Amber Glass).
-
Label clearly: "Hazardous Waste: 1-(4-Methoxyphenyl)-3-octadecylurea. Toxic/Irritant. Solid."
-
Hand over to your facility’s EHS (Environmental Health & Safety) department for off-site incineration.
-
Protocol B: Liquid Waste (Mother Liquors/Solvent Mixtures)
-
Context: This compound is often used in organic solvents (Toluene, DCM) for gelation studies.
-
Procedure:
-
Segregation: Do not mix with aqueous waste streams. Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used (e.g., DCM = Halogenated; Ethanol = Non-Halogenated).
-
Precipitation Check: If the solution stands for long periods, the compound may gel or precipitate. Ensure the waste container is agitated before disposal transfer to prevent "sludge" buildup at the bottom.
-
Disposal: Incineration via a licensed chemical waste contractor.
-
Protocol C: Contaminated Glassware (The "Gel" Problem)
-
Challenge: Supramolecular gelators can form stable networks inside flasks that water cannot remove.
-
Cleaning Workflow:
-
Rinse 1: Rinse with warm Ethanol or Acetone . Collect this rinse into the Organic Waste container.
-
Rinse 2: If residue persists, use Dichloromethane (DCM) . Collect in Halogenated Waste.
-
Final Wash: Once the waxy solid is dissolved, wash with Alconox/detergent and water.
-
Operational Logic: Disposal Decision Tree
The following diagram illustrates the logical flow for handling waste streams associated with this compound, ensuring no environmental release.
Figure 1: Decision tree for the segregation and disposal of 1-(4-Methoxyphenyl)-3-octadecylurea waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1566-42-3, 1-(4-Methoxyphenyl)urea. Retrieved from [Link]
- Source for toxicity d
-
-
Source for general handling of methoxyphenylurea derivatives.[1]
-
-
Royal Society of Chemistry. Supramolecular gels: Functions and uses. Soft Matter. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
- Standard for hazardous waste segreg
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)-3-octadecylurea
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The proper handling of novel chemical compounds is the bedrock of reliable and reproducible research. This guide provides an in-depth operational plan for the safe handling of 1-(4-Methoxyphenyl)-3-octadecylurea, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a thorough hazard assessment based on the compound's chemical structure and physical properties, ensuring that every procedural step is a self-validating system of safety.
Hazard Assessment: Understanding the Compound
-
Physical State: The presence of the long C18 octadecyl chain indicates this compound is a solid at room temperature, likely a fine powder. The primary physical hazard is the generation of airborne dust during handling, such as weighing or transferring.[1][2]
-
Chemical Structure & Reactivity:
-
Urea Moiety: Urea-based compounds can act as skin and eye irritants.[3]
-
4-Methoxyphenyl Group: The structurally related compound, 4-Methoxyphenylurea, is classified as a skin, eye, and respiratory irritant.[4] Another related precursor, 4-Methoxyphenol, is known to cause serious eye irritation and may cause allergic skin reactions.[5][6][7]
-
Combustibility: As a fine organic powder, it may form combustible dust concentrations in the air.[6]
-
Based on this analysis, the primary routes of occupational exposure are inhalation of dust, direct skin contact, and eye contact. The potential health effects include irritation to the respiratory system, skin, and eyes, with a possibility of skin sensitization.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, more effective hazard controls must be implemented. In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, engineering and administrative controls are paramount.[8][9][10][11]
-
Engineering Controls: All handling of 1-(4-Methoxyphenyl)-3-octadecylurea powder must be conducted within a certified chemical fume hood or a powder containment hood (glove box).[12] This minimizes the escape of dust into the laboratory environment.
-
Administrative Controls: Access to areas where the compound is handled should be restricted. A designated area for weighing and handling should be clearly marked. All personnel must receive training on the specific hazards and handling procedures for this compound, as mandated by your institution's Chemical Hygiene Plan.[8][10]
Core Personal Protective Equipment (PPE) Requirements
PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving 1-(4-Methoxyphenyl)-3-octadecylurea.
Eye and Face Protection
Standard safety glasses are insufficient due to the risk of airborne dust.
-
Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Rationale: Goggles prevent fine powders from entering the eyes from the top, bottom, and sides.[13] If there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to the goggles.[2][13]
Skin and Body Protection
-
Gloves: Standard lightweight latex gloves are not appropriate.
-
Requirement: Chemical-resistant nitrile gloves are the minimum requirement. Always check the manufacturer's compatibility chart.[3]
-
Rationale: Nitrile provides better protection against the potential irritants in the compound. Gloves should be inspected for any signs of degradation or punctures before use.
-
-
Lab Coat/Coveralls:
-
Footwear:
-
Requirement: Closed-toe shoes, preferably made of a non-porous material, must be worn.[14]
-
Rationale: This protects the feet from spills and dropped equipment.
-
Respiratory Protection
Due to the risk of inhaling fine, irritating dust, respiratory protection is crucial, especially when handling the powder outside of a containment hood (which is not recommended) or during a spill.
-
Requirement: A NIOSH-approved N95 or P100 particulate respirator.[15]
-
Rationale: These respirators are designed to filter out fine dust particles and prevent respiratory irritation.[16] The use of respirators must be done under a written institutional Respiratory Protection Program.[10]
Quantitative Data Summary: PPE Specifications
| PPE Category | Specification | Standard/Certification | Rationale |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1 | Protects against airborne dust and splashes.[13] |
| Face Shield (as needed) | ANSI Z87.1 | Additional protection for face from splashes.[2] | |
| Hand Protection | Nitrile Gloves | ASTM F739 | Chemical resistance to potential irritants.[3] |
| Body Protection | Laboratory Coat | N/A | Prevents skin contact and contamination of clothing.[1] |
| Respiratory Protection | N95 or P100 Particulate Respirator | NIOSH (42 CFR 84) | Filters airborne dust to prevent respiratory irritation. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: PPE Selection Workflow
This protocol outlines the decision-making process for selecting the appropriate level of PPE for any given task involving 1-(4-Methoxyphenyl)-3-octadecylurea.
-
Assess the Task: Determine the scale and nature of the work. Is it a small-scale weighing (<1g) or a large-scale synthesis? Will the compound be handled as a solid or in solution?
-
Evaluate Engineering Controls: Confirm that the primary engineering control (e.g., fume hood, glove box) is operational and certified.
-
Select Base-Level PPE: For any task, don the base-level PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
Determine Need for Enhanced PPE:
-
If handling the solid powder (weighing, transferring), add a NIOSH-approved N95 or P100 respirator.
-
If working with solutions where splashing is possible, add a face shield over the goggles.
-
If a significant spill outside of containment occurs, evacuate the area and follow emergency procedures, which will require full respiratory protection and potentially chemical-resistant coveralls.
-
Protocol 2: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface. Place in a designated area for decontamination.
-
Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it to contain any surface contamination.
-
Respirator (if worn): Remove by the straps without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Visualization: PPE Selection Workflow
Sources
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. osha.gov [osha.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
